2-Iodobutane
Description
Properties
IUPAC Name |
2-iodobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9I/c1-3-4(2)5/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRUSQUYPCHEKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9I | |
| Record name | 2-IODOBUTANE | |
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DSSTOX Substance ID |
DTXSID40858729 | |
| Record name | 2-Iodobutane | |
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Molecular Weight |
184.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-iodobutane appears as a colorless liquid. Less dense than water. Vapors heavier than air. Used to make other chemicals and as a solvent., Colorless liquid with an ether-like odor; [Alfa Aesar MSDS] | |
| Record name | 2-IODOBUTANE | |
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| Record name | sec-Butyl iodide | |
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Vapor Pressure |
17.1 [mmHg] | |
| Record name | sec-Butyl iodide | |
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CAS No. |
513-48-4 | |
| Record name | 2-IODOBUTANE | |
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| Record name | 2-Iodobutane | |
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| Record name | sec-Butyl iodide | |
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| Record name | 2-IODOBUTANE | |
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| Record name | Butane, 2-iodo- | |
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| Record name | 2-Iodobutane | |
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| Record name | 2-iodobutane | |
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| Record name | 2-IODOBUTANE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Chemical Properties of 2-Iodobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 2-iodobutane (sec-butyl iodide). It is intended for researchers, scientists, and professionals in drug development who utilize alkyl halides in organic synthesis. This document details the core characteristics of this compound, including its physical constants, spectroscopic data, and key chemical reactions. Detailed experimental protocols for its synthesis, purification, and representative reactions are provided to facilitate its practical application in a laboratory setting. The guide also includes visualizations of reaction mechanisms and experimental workflows to enhance understanding.
Core Chemical and Physical Properties
This compound is a colorless liquid with a characteristic ether-like odor.[1] It is an important alkylating agent and intermediate in organic synthesis. Its physical and chemical properties are summarized in the tables below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₉I | [1][2][3][4][5][6] |
| Molecular Weight | 184.02 g/mol | [1][2][4][5][6] |
| IUPAC Name | This compound | [1][7] |
| Synonyms | sec-Butyl iodide, Butane, 2-iodo- | [1][3] |
| CAS Number | 513-48-4 | [2][4][5][6] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Density | 1.598 g/mL at 25 °C | [2][8][9] |
| Boiling Point | 119-120 °C | [2][5][8][9] |
| Melting Point | -104 °C | [2][5][8][9] |
| Refractive Index (n²⁰/D) | 1.499 | [2][8][9] |
| Solubility | Insoluble in water; Soluble in alcohol and diethyl ether.[2][8][10] | |
| Stability | Stable, but light sensitive. Flammable. Incompatible with strong oxidizing agents.[2][11] |
Spectroscopic Data
The structural elucidation of this compound and its reaction products relies on various spectroscopic techniques. The following sections detail the key features of its NMR, IR, and mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy : The proton NMR spectrum of this compound shows distinct signals corresponding to the four different proton environments in the molecule. The approximate chemical shifts and multiplicities are as follows: a triplet for the methyl protons at C4, a multiplet for the methylene (B1212753) protons at C3, a multiplet for the methine proton at C2, and a doublet for the methyl protons at C1. The proton ratio is typically 3:2:1:3.[3]
-
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum of this compound displays four distinct peaks, confirming the presence of four unique carbon environments.[2] The chemical shifts are influenced by the electronegativity of the iodine atom. The approximate chemical shifts are: ~14.2 ppm (C4), ~32.4 ppm (C3), ~36.0 ppm (C1), and ~28.5 ppm (C2, attached to iodine).[2]
Table 2: ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (ppm) |
| C1 (CH₃-CHI) | ~36.0 |
| C2 (CHI) | ~28.5 |
| C3 (CH₂) | ~32.4 |
| C4 (CH₃-CH₂) | ~14.2 |
| (Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.)[2] |
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands that are indicative of its functional groups.
-
C-H stretching : Vibrations for the sp³ C-H bonds are observed in the range of 2845-2975 cm⁻¹.[1]
-
C-H bending : Deformation vibrations for the C-H bonds appear between 1365-1470 cm⁻¹.[1]
-
C-I stretching : The characteristic absorption for the carbon-iodine bond is found in the lower frequency region, typically between 500-600 cm⁻¹.[1] The region from approximately 1500 to 400 cm⁻¹ is considered the fingerprint region and is unique to the molecule.[1]
Mass Spectrometry (MS)
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺) : The parent molecular ion peak is observed at an m/z of 184, corresponding to the molecular weight of this compound.[9]
-
Base Peak : The most abundant ion peak is typically at m/z 57, corresponding to the sec-butyl cation ([C₄H₉]⁺).[9]
-
Other Fragments : A prominent peak at m/z 127 is due to the iodine cation ([I]⁺).[9] Other significant fragments can be observed at m/z 29 ([C₂H₅]⁺).[9]
Key Chemical Reactions and Experimental Protocols
This compound is a versatile substrate for a variety of organic reactions, most notably nucleophilic substitution and elimination reactions.
Synthesis of this compound
A common method for the synthesis of chiral this compound is the stereospecific nucleophilic substitution of a chiral secondary alcohol, such as (S)-2-butanol, via an SN2 mechanism which results in an inversion of stereochemistry.[4]
This protocol is adapted from a two-step procedure involving the formation of a tosylate intermediate followed by a Finkelstein reaction.
Stage 1: Synthesis of (R)-2-butyl p-toluenesulfonate
-
Reaction Setup : In a round-bottom flask cooled in an ice bath, dissolve (R)-2-butanol and pyridine (B92270) in anhydrous dichloromethane.
-
Addition of Tosyl Chloride : Slowly add p-toluenesulfonyl chloride to the stirred solution, maintaining the temperature below 5 °C.
-
Reaction : Allow the mixture to stir in the ice bath for several hours and then let it stand at a low temperature overnight.
-
Work-up : Pour the reaction mixture into cold dilute hydrochloric acid to neutralize the pyridine. Separate the organic layer, wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain the crude (R)-2-butyl p-toluenesulfonate.
Stage 2: Synthesis of (S)-2-Iodobutane (Finkelstein Reaction)
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve the crude (R)-2-butyl p-toluenesulfonate and a molar excess of dried sodium iodide in anhydrous acetone.
-
Reflux : Heat the mixture to reflux with stirring for several hours. The reaction progress can be monitored by the formation of a sodium p-toluenesulfonate precipitate.
-
Work-up : After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.
-
Washing : Wash the combined organic extracts with 5% sodium thiosulfate (B1220275) solution to remove any unreacted iodine, followed by a wash with brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude (S)-2-iodobutane can be further purified by distillation.
Purification of this compound
Commercial or synthesized this compound can be purified to remove impurities such as unreacted starting materials or decomposition products.
-
Washing : Shake the crude this compound with concentrated sulfuric acid in a separatory funnel.
-
Neutralization : Wash the organic layer with water, followed by an aqueous sodium bisulfite or sodium thiosulfate solution to remove any iodine, and then again with water.
-
Drying : Dry the washed this compound over an anhydrous drying agent such as magnesium sulfate or calcium chloride.
-
Distillation : Decant or filter the dried liquid into a distillation apparatus and perform a fractional distillation, collecting the fraction that boils at 119-120 °C.
Nucleophilic Substitution (SN2) Reaction
This protocol demonstrates the synthesis of this compound from 2-bromobutane (B33332).
-
Reaction Setup : In a clean, dry test tube or round-bottom flask, dissolve 15% sodium iodide in acetone.
-
Addition of Alkyl Halide : Add a few drops of 2-bromobutane to the sodium iodide solution.
-
Observation : Stopper the tube and shake to mix. Observe the formation of a precipitate (sodium bromide), which is insoluble in acetone, indicating that a reaction has occurred.[13][14] The time taken for the precipitate to form can be used to compare the relative rates of reaction for different alkyl halides.[13]
Elimination (E2) Reaction
This compound can undergo elimination reactions in the presence of a strong base to form alkenes. The regioselectivity of the E2 reaction is highly dependent on the steric bulk of the base used.
-
Zaitsev's Rule : With a small, non-hindered base like sodium ethoxide, the major product is the more substituted and thermodynamically more stable alkene, (E)-2-butene and (Z)-2-butene.
-
Hofmann's Rule : With a bulky, sterically hindered base like potassium tert-butoxide, the major product is the less substituted and kinetically favored alkene, 1-butene.[15]
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium tert-butoxide in anhydrous tert-butanol.
-
Addition of Substrate : Add this compound to the reaction mixture.
-
Reaction : Heat the mixture to a moderate temperature (e.g., 50-60 °C) for a few hours.[8] The progress can be monitored by gas chromatography (GC).
-
Product Analysis : The gaseous alkene products can be collected or directly analyzed by GC to determine the product distribution (the ratio of 1-butene, (E)-2-butene, and (Z)-2-butene).[8]
-
Work-up (optional) : If isolating liquid components, cool the reaction, quench with cold water, and extract with a low-boiling organic solvent. Wash the organic layer, dry it, and carefully remove the solvent.
Other Important Reactions
Grignard Reaction
This compound can be used to form a Grignard reagent, sec-butylmagnesium iodide, by reacting it with magnesium metal in an anhydrous ether solvent. This organometallic reagent is a powerful nucleophile and strong base, widely used for forming new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.
Wurtz Reaction
The Wurtz reaction involves the coupling of two alkyl halide molecules in the presence of sodium metal to form a new alkane.[16][17] When this compound is subjected to Wurtz reaction conditions, it would primarily yield 3,4-dimethylhexane. However, this reaction is often of limited synthetic utility due to the formation of side products from elimination and rearrangement reactions.
Safety and Handling
This compound is a flammable liquid and vapor.[2] It may cause skin and eye irritation and can be harmful if swallowed or inhaled.[5] It is also light-sensitive.[2][11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a fundamental building block in organic synthesis with well-defined physical and spectroscopic properties. Its reactivity in nucleophilic substitution and elimination reactions is predictable and can be controlled by the choice of reagents and reaction conditions. The experimental protocols and mechanistic diagrams provided in this guide offer a practical framework for the safe and effective use of this compound in a research and development setting. A thorough understanding of its properties is essential for its successful application in the synthesis of more complex molecules, including pharmaceutical intermediates.
References
- 1. infrared spectrum of this compound C4H9I CH3CHICH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of sec-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 13C nmr spectrum of this compound C4H9I CH3CHICH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of sec-butyl iodide C13 13-C nmr carbon-13 CH3CH2CHICH3 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 1H proton nmr spectrum of this compound C4H9I CH3CHICH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound(513-48-4) 13C NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. benchchem.com [benchchem.com]
- 9. mass spectrum of this compound C4H9I CH3CHICH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. benchchem.com [benchchem.com]
- 11. This compound(513-48-4) IR Spectrum [m.chemicalbook.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. webassign.net [webassign.net]
- 14. cactus.utahtech.edu [cactus.utahtech.edu]
- 15. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]
- 16. grokipedia.com [grokipedia.com]
- 17. adichemistry.com [adichemistry.com]
An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-Iodobutane
This technical guide provides a comprehensive overview of the physical and chemical data for 2-iodobutane (sec-butyl iodide), tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
This compound is a secondary alkyl halide. The presence of a chiral center at the second carbon atom means that this compound can exist as two enantiomers, (S)-2-iodobutane and (R)-2-iodobutane.
| Identifier | Data |
| IUPAC Name | This compound |
| Synonyms | sec-Butyl iodide, 2-Butyl iodide[1][2] |
| Molecular Formula | C4H9I[1][2][3][4][5] |
| Molecular Weight | 184.02 g/mol [3][4][5] |
| CAS Number | 513-48-4[1][2][3][4][5] |
| SMILES | CCC(C)I[6] |
| InChI Key | IQRUSQUYPCHEKN-UHFFFAOYSA-N[6] |
Physical Properties
This compound is a colorless to pale yellow liquid with a characteristic ether-like odor.[1][7] It is less dense than water and its vapors are heavier than air.[7]
| Property | Value | Conditions |
| Melting Point | -104 °C[6][8] | |
| Boiling Point | 119-120 °C[6][8] | |
| Density | 1.598 g/mL[6] | at 25 °C[6] |
| Refractive Index | 1.499[6] | at 20 °C[6] |
| Vapor Pressure | 17.1 mmHg[7] | |
| Flash Point | 24 °C (75.2 °F)[6] | Closed cup[6] |
| Solvent | Solubility |
| Water | Insoluble[6][8] |
| Alcohol | Soluble[6][8] |
| Diethyl Ether | Soluble[6][8] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and structural elucidation of this compound.
| Spectroscopy | Data Highlights |
| ¹H NMR | The high-resolution spectrum shows multiple proton resonances. Due to the chirality of the molecule, the CH₂ protons can be diastereotopic and exhibit complex splitting patterns.[9] |
| ¹³C NMR | Provides information on the four distinct carbon environments in the molecule. |
| Infrared (IR) | Characteristic peaks for C-H and C-I bond stretching. |
| Mass Spectrometry (MS) | The molecular ion peak is observed at m/z 184. The fragmentation pattern is characteristic of a secondary iodoalkane.[7] |
| Rotational Spectroscopy | Studies have been conducted to determine the rotational constants and nuclear quadrupole coupling constants for different conformers of this compound.[10][11][12] |
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[7][8]
| Hazard | Description |
| GHS Pictograms | Flame (GHS02)[6] |
| Signal Word | Warning[6] |
| Hazard Statements | H226: Flammable liquid and vapor.[6] |
| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. P241: Use explosion-proof electrical/ventilating/lighting equipment. P242: Use only non-sparking tools. P243: Take precautionary measures against static discharge.[6] |
-
Inhalation : Move the person to fresh air.
-
Skin Contact : Wash off with soap and plenty of water.
-
Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting.
Experimental Protocols
The following are generalized experimental protocols for the determination of key physical properties of this compound.
This method is suitable for small sample volumes.
-
Apparatus : Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, rubber band, heating source (Bunsen burner or oil bath).
-
Procedure :
-
Place a few milliliters of this compound into the small test tube.
-
Invert the sealed capillary tube into the test tube so that the open end is submerged in the liquid.
-
Attach the test tube to the thermometer using a rubber band.
-
Place the assembly in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Gently heat the side arm of the Thiele tube.
-
Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the capillary.
-
When a steady stream of bubbles is observed, remove the heat.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
-
-
Apparatus : Pycnometer (specific gravity bottle), analytical balance.
-
Procedure :
-
Clean and dry the pycnometer thoroughly.
-
Weigh the empty pycnometer.
-
Fill the pycnometer with distilled water and weigh it.
-
Empty and dry the pycnometer.
-
Fill the pycnometer with this compound and weigh it.
-
The density is calculated using the formula: Density = (mass of this compound) / (volume of pycnometer). The volume is determined from the mass of the water and its known density at the measurement temperature.
-
-
Apparatus : Abbe refractometer.
-
Procedure :
-
Calibrate the refractometer using a standard sample with a known refractive index.
-
Place a few drops of this compound on the prism of the refractometer.
-
Close the prism and allow the temperature to equilibrate (typically 20°C).
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
Read the refractive index from the scale.
-
Visualizations
Caption: Experimental workflow for determining the boiling point of this compound.
Caption: Key safety precautions for handling this compound.
References
- 1. CAS 513-48-4: this compound | CymitQuimica [cymitquimica.com]
- 2. Butane, 2-iodo- [webbook.nist.gov]
- 3. This compound | 513-48-4 | AAA51348 | Biosynth [biosynth.com]
- 4. scbt.com [scbt.com]
- 5. This compound, 99%, stab. with copper | Fisher Scientific [fishersci.ca]
- 6. 2-碘丁烷 ≥98%, contains copper as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | C4H9I | CID 10559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 513-48-4 [chemicalbook.com]
- 9. 1H proton nmr spectrum of this compound C4H9I CH3CHICH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. A Study of this compound by Rotational Spectroscopy | Journal Article | PNNL [pnnl.gov]
- 11. A Study of this compound by Rotational Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Study of this compound by Rotational Spectroscopy (Journal Article) | OSTI.GOV [osti.gov]
2-Iodobutane molecular structure and chirality
An In-depth Technical Guide on the Molecular Structure and Chirality of 2-Iodobutane
Introduction
This compound (sec-butyl iodide) is an organoiodine compound with the chemical formula C₄H₉I.[1] It consists of a four-carbon butane (B89635) chain with an iodine atom attached to the second carbon atom.[2] This substitution pattern makes the second carbon atom a stereocenter, rendering this compound a chiral molecule.[3] As such, it exists as a pair of non-superimposable mirror images known as enantiomers.[4]
The chirality of this compound makes it a valuable building block in organic synthesis, particularly for the development of pharmaceuticals and other complex chiral molecules where a specific stereoisomer is required for biological activity.[5] This guide provides a detailed overview of its molecular structure, the properties of its enantiomers, and the experimental protocols used for its synthesis and characterization.
Molecular Structure and Physical Properties
This compound is a colorless to pale yellow liquid with a characteristic ether-like odor. It is soluble in organic solvents like alcohol and diethyl ether but has limited solubility in water.[6] The molecule's structure has been studied using techniques such as rotational spectroscopy, which has identified the presence of different rotational isomers (conformers), including gauche (g), anti (a), and gauche' (g') forms.[7][8]
Physical and Chemical Properties
The key physical and chemical properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₄H₉I |
| Molecular Weight | 184.02 g/mol [9][10] |
| CAS Number | 513-48-4[10] |
| Density | 1.598 g/mL at 25 °C |
| Melting Point | -104 °C[1] |
| Boiling Point | 119-120 °C |
| Refractive Index (n20/D) | 1.499 |
| Solubility | Insoluble in water; Soluble in alcohol, diethyl ether |
Chirality and Enantiomers
The second carbon atom in this compound is bonded to four different groups: a hydrogen atom (H), a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and an iodine atom (I).[3] This makes it a chiral center, and the molecule can exist in two enantiomeric forms: (R)-2-iodobutane and (S)-2-iodobutane.
These enantiomers are distinguished by their absolute configuration, assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[11][12] According to these rules, the priority of the substituents on the chiral carbon is: I > -CH₂CH₃ > -CH₃ > H.[11]
-
(S)-2-Iodobutane : The arrangement of substituents results in a counter-clockwise direction from highest to lowest priority.[12][13]
-
(R)-2-Iodobutane : The arrangement of substituents results in a clockwise direction from highest to lowest priority.[12]
Enantiomers possess identical physical properties, such as boiling point and density, but differ in their interaction with plane-polarized light. This phenomenon is known as optical activity.[3]
Optical Activity
Chiral molecules rotate the plane of polarized light. One enantiomer rotates the light in the clockwise (+) direction (dextrorotatory), while its mirror image rotates it in the counter-clockwise (-) direction (levorotatory) by an equal amount.[4]
The specific rotation ([α]) is a standardized measure of a compound's optical activity.[3] For the enantiomers of this compound, the values are well-established.
| Enantiomer | Specific Rotation [α] | Rotation Direction |
| (S)-2-Iodobutane | +15.90°[3][14] | Dextrorotatory (+) |
| (R)-2-Iodobutane | -15.90°[15] | Levorotatory (-) |
A 1:1 mixture of both enantiomers, known as a racemic mixture, is optically inactive because the rotations cancel each other out.[4]
Experimental Protocols
Stereospecific Synthesis of (S)-2-Iodobutane
A common method for preparing an enantiomerically pure sample of this compound is through a stereospecific synthesis that involves a Walden inversion (inversion of stereochemical configuration).[5] This protocol utilizes an Sₙ2 reaction, which proceeds with a backside attack by the nucleophile, inverting the configuration at the chiral center.[5] The synthesis starts from the readily available (R)-2-butanol.
Methodology:
-
Activation of the Hydroxyl Group: The hydroxyl group of (R)-2-butanol is a poor leaving group. It is first converted into a p-toluenesulfonate (tosylate), which is an excellent leaving group. This is achieved by reacting (R)-2-butanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This step proceeds with retention of the (R) configuration.
-
Nucleophilic Substitution (Finkelstein Reaction): The resulting (R)-2-butyl tosylate is treated with sodium iodide (NaI) in acetone.[5] The iodide ion (I⁻) acts as a nucleophile, attacking the carbon atom bearing the tosylate group from the side opposite to the leaving group (backside attack).[5] This Sₙ2 substitution results in the formation of (S)-2-iodobutane with a complete inversion of the stereocenter.[5]
Determination of Optical Activity by Polarimetry
Polarimetry is the technique used to measure the angle of rotation of plane-polarized light caused by an optically active substance. The specific rotation can be calculated from the observed rotation using Biot's Law: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[3]
Methodology:
-
Sample Preparation: Prepare a solution of the this compound enantiomer of a known concentration (c) in a suitable achiral solvent (e.g., ethanol).
-
Instrument Calibration: Calibrate the polarimeter by filling the sample cell with the pure solvent and setting the reading to zero.
-
Measurement: Fill the sample cell of a known path length (l) with the prepared solution, ensuring no air bubbles are present. Place the cell in the polarimeter.
-
Data Acquisition: Measure the observed angle of rotation (α) at a specific temperature and wavelength (typically the sodium D-line, 589.3 nm).
-
Calculation: Use the measured values in Biot's Law to calculate the specific rotation [α]. Compare the result to the known literature value to confirm the identity and enantiomeric purity of the sample.
Conclusion
This compound is a cornerstone example of a simple chiral molecule, effectively demonstrating the principles of stereoisomerism and optical activity. Its structure is defined by a chiral center at the second carbon, leading to the existence of (R) and (S) enantiomers. These stereoisomers, while physically similar, are distinct in their interaction with plane-polarized light and in their chemical reactivity in chiral environments. The ability to synthesize specific enantiomers, such as producing (S)-2-iodobutane from (R)-2-butanol, underscores the importance of stereocontrolled reactions in modern chemistry, which is fundamental for applications in drug development and materials science.
References
- 1. This compound [stenutz.eu]
- 2. CAS 513-48-4: this compound | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. Enantiomer - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. A Study of this compound by Rotational Spectroscopy | Journal Article | PNNL [pnnl.gov]
- 8. A Study of this compound by Rotational Spectroscopy (Journal Article) | OSTI.GOV [osti.gov]
- 9. This compound | C4H9I | CID 10559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Butane, 2-iodo- [webbook.nist.gov]
- 11. The specific rotation of (S)-2-iodobutane is +15.90°.a. Draw the ... | Study Prep in Pearson+ [pearson.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. homework.study.com [homework.study.com]
- 14. brainly.com [brainly.com]
- 15. The specific rotation of (S)-2 -iodobutane is +15.90^{\circ}.(a) Draw the.. [askfilo.com]
Chiral Purity in Focus: A Technical Guide to (S)-(+)- and (R)-(-)-2-Iodobutane for Advanced Synthesis
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Stereoisomers of 2-Iodobutane.
This document provides an in-depth analysis of the enantiomers (S)-(+)-2-Iodobutane and (R)-(-)-2-Iodobutane, critical chiral building blocks in organic synthesis and pharmaceutical development. It details their physicochemical properties, stereospecific synthesis, and exemplary reactions, offering a technical resource for professionals engaged in advanced chemical research.
Core Physicochemical Properties
(S)-(+)-2-Iodobutane and (R)-(-)-2-Iodobutane are stereoisomers that share identical physical properties, with the exception of their interaction with plane-polarized light. Their specific rotation values are equal in magnitude but opposite in direction, a defining characteristic of enantiomers.[1] This optical activity is crucial for their application in stereoselective synthesis.
Table 1: Physicochemical Data of this compound Enantiomers
| Property | Value | Source(s) |
| Molecular Formula | C₄H₉I | [2][3] |
| Molecular Weight | 184.02 g/mol | [2][3] |
| Boiling Point | 119-120 °C | [3] |
| Density | ~1.598 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | ~1.499 | [3] |
| Specific Rotation [α] of (S)-(+)-2-Iodobutane | +15.90° | [1][4] |
| Specific Rotation [α] of (R)-(-)-2-Iodobutane | -15.90° | [1] |
Stereospecific Synthesis: From Alcohol to Alkyl Iodide
The synthesis of enantiomerically pure this compound is typically achieved through nucleophilic substitution of a chiral 2-butanol (B46777) precursor. To ensure stereochemical control, reactions that proceed via an Sₙ2 mechanism are employed, leading to a predictable inversion of configuration at the chiral center. The Appel reaction is a highly effective one-pot procedure for this transformation.[5][6][7][8]
Experimental Protocol: Synthesis of (S)-(+)-2-Iodobutane from (R)-(-)-2-Butanol via Appel Reaction
This protocol describes the conversion of (R)-(-)-2-Butanol to (S)-(+)-2-Iodobutane, which proceeds with inversion of stereochemistry.[6]
Materials:
-
(R)-(-)-2-Butanol
-
Triphenylphosphine (B44618) (PPh₃)
-
Iodine (I₂)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer and maintained under an inert nitrogen atmosphere.
-
Reagent Preparation: The flask is charged with triphenylphosphine (1.5 equivalents) and imidazole (3.0 equivalents) dissolved in anhydrous dichloromethane. The solution is cooled to 0 °C in an ice bath.
-
Iodine Addition: Solid iodine (1.5 equivalents) is added portion-wise to the stirred solution at 0 °C. The mixture is stirred for approximately 10-15 minutes.
-
Substrate Addition: A solution of (R)-(-)-2-Butanol (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and is stirred for 16-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to consume excess iodine. The phases are separated, and the aqueous layer is extracted with dichloromethane.
-
Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography or fractional distillation to yield pure (S)-(+)-2-Iodobutane.
Caption: Synthesis of (S)-(+)-2-Iodobutane via Appel reaction.
Utility in Stereospecific Reactions
The synthetic value of (S)-(+)- and (R)-(-)-2-iodobutane lies in their role as chiral electrophiles in Sₙ2 reactions. These reactions are stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the product.[9] A backside attack by the nucleophile leads to a complete inversion of configuration, a phenomenon known as Walden inversion.
Experimental Protocol: Sₙ2 Reaction of (S)-(+)-2-Iodobutane with Sodium Hydroxide (B78521)
This protocol details the reaction of (S)-(+)-2-Iodobutane with sodium hydroxide to produce (R)-(-)-2-Butanol, demonstrating the characteristic inversion of stereochemistry.
Materials:
-
(S)-(+)-2-Iodobutane
-
Sodium hydroxide (NaOH)
-
Acetone (B3395972)/Water solvent mixture
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve (S)-(+)-2-Iodobutane (1.0 equivalent) in a mixture of acetone and water.
-
Nucleophile Addition: Add sodium hydroxide (1.2 equivalents) to the solution and stir vigorously.
-
Reaction Conditions: Gently heat the reaction mixture under reflux for 2-4 hours. Monitor the disappearance of the starting material by TLC or GC.
-
Work-up: After cooling to room temperature, most of the acetone is removed via rotary evaporation. The remaining aqueous solution is extracted three times with diethyl ether.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is carefully evaporated. The resulting (R)-(-)-2-Butanol can be purified by distillation.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, (2S)- | C4H9I | CID 12475337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C4H9I | CID 10559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The specific rotation of (S)-2-iodobutane is +15.90°.a. Draw the ... | Study Prep in Pearson+ [pearson.com]
- 5. echemi.com [echemi.com]
- 6. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Appel Reaction [organic-chemistry.org]
- 9. youtube.com [youtube.com]
Spectroscopic data of 2-Iodobutane (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Data of 2-Iodobutane
For researchers, scientists, and drug development professionals, a thorough understanding of the spectral characteristics of a molecule is paramount for its identification, characterization, and quality control. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound (sec-butyl iodide), a key alkyl halide intermediate in organic synthesis.
Spectroscopic Data Presentation
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| CH₃ (terminal) | ~1.00 | Triplet | ~7.4 |
| CH₂ | ~1.69 - 1.92 | Multiplet | - |
| CH-I | ~4.16 | Sextet | ~6.8 |
| CH₃ (adjacent to CH-I) | ~1.92 | Doublet | ~6.8 |
Note: The spectrum can be complex due to the diastereotopic nature of the CH₂ protons, leading to overlapping multiplets.[1]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Chemical Shifts for this compound [2]
| Carbon Atom | Chemical Shift (δ) ppm |
| CH₃ (terminal) | 14.2 |
| CH₂ | 32.4 |
| CH-I | 36.0 |
| CH₃ (adjacent to CH-I) | 28.5 |
Infrared (IR) Spectroscopy
Table 3: Principal Infrared Absorption Bands for this compound [3]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2975 - 2845 | C-H Stretching | Alkyl C-H |
| 1470 - 1365 | C-H Bending | Alkyl C-H |
| 600 - 500 | C-I Stretching | Carbon-Iodine Bond |
Mass Spectrometry (MS)
Table 4: Key Mass Spectrometry Fragments for this compound [4][5]
| Mass-to-Charge Ratio (m/z) | Ion | Significance |
| 184 | [C₄H₉I]⁺ | Molecular Ion (M⁺) |
| 57 | [C₄H₉]⁺ | Base Peak |
| 127 | [I]⁺ | Iodine Cation |
| 41 | [C₃H₅]⁺ | - |
| 29 | [C₂H₅]⁺ | - |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:
-
Approximately 5-20 mg of neat this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), inside a clean, dry vial.[6][7][8][9]
-
The solution is thoroughly mixed to ensure homogeneity.
-
The resulting solution is filtered through a pipette with a cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[8][10]
-
The NMR tube is capped and the exterior is cleaned with a solvent-dampened wipe.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
¹H NMR:
-
A standard one-pulse experiment is performed.
-
The spectral width is set to encompass the expected chemical shift range for all protons.
-
A sufficient number of scans (typically 8 to 16) are acquired to achieve an adequate signal-to-noise ratio.
-
Data is processed with a Fourier transform, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
-
-
¹³C NMR:
-
A proton-decoupled experiment (e.g., using broadband proton decoupling) is performed to simplify the spectrum to single lines for each carbon environment.
-
A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Chemical shifts are referenced to TMS at 0.00 ppm.
-
Infrared (IR) Spectroscopy
Sample Preparation and Analysis (Attenuated Total Reflectance - ATR):
-
The ATR crystal (commonly diamond) of the FTIR spectrometer is cleaned with a suitable solvent (e.g., isopropanol (B130326) or acetone) and allowed to dry completely.
-
A background spectrum of the empty crystal is collected.
-
A single drop of neat this compound is placed directly onto the center of the ATR crystal.
-
The sample spectrum is then acquired by co-adding a number of scans (e.g., 16 or 32) over a spectral range of 4000-400 cm⁻¹.
-
The final IR spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Sample Introduction and Ionization (Gas Chromatography-Mass Spectrometry - GC-MS with Electron Ionization - EI):
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
Gas Chromatography (GC):
-
A small volume (typically 1 µL) of the prepared solution is injected into the GC.
-
The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) through a capillary column.
-
The column temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the stationary phase. This compound will elute at a specific retention time.
-
-
Electron Ionization (EI):
-
As this compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV).[11] This causes the molecule to lose an electron, forming a positively charged molecular ion ([C₄H₉I]⁺), and also induces fragmentation.[11]
-
-
Mass Analysis and Detection:
-
The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.
-
Mandatory Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Mass Spectrometry Fragmentation of this compound
This diagram illustrates the primary fragmentation pathway of this compound upon electron ionization.
Caption: Key fragmentation of this compound in Mass Spectrometry.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Chemistry Teaching Labs - Attenuated Total Reflectance (ATR) [chemtl.york.ac.uk]
- 3. dem.ri.gov [dem.ri.gov]
- 4. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 5. homework.study.com [homework.study.com]
- 6. chem.latech.edu [chem.latech.edu]
- 7. sites.bu.edu [sites.bu.edu]
- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 9. organomation.com [organomation.com]
- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 11. bitesizebio.com [bitesizebio.com]
Spectral Analysis of 2-Iodobutane: A Technical Guide to ¹H and ¹³C NMR
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-iodobutane. The document details the chemical shifts, multiplicities, and coupling patterns observed in the spectra, supported by tabulated data and visualizations. Furthermore, it outlines a standardized experimental protocol for the acquisition of such spectra, intended to aid researchers in their own analytical work.
¹H and ¹³C NMR Spectral Data
The analysis of this compound by ¹H and ¹³C NMR spectroscopy reveals a distinct set of signals corresponding to the unique chemical environments of the protons and carbon atoms within the molecule. The data presented below has been compiled from various spectroscopic databases and is typically acquired in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.[1][2]
¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound displays four distinct signals, corresponding to the four carbon atoms in the molecule.[1][3] The chemical shifts are influenced by the electronegativity of the iodine atom, with the carbon atom directly bonded to the iodine (C2) exhibiting the most significant downfield shift.
| Carbon Atom | Chemical Shift (δ) in ppm |
| C1 (-CH₃) | ~14.2 |
| C2 (-CHI) | ~36.0 |
| C3 (-CH₂) | ~32.4 |
| C4 (-CH₃) | ~28.5 |
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is more complex due to spin-spin coupling between neighboring protons. The spectrum shows four distinct proton environments. The integration of the signals corresponds to the number of protons in each environment.
| Proton Environment | Chemical Shift (δ) in ppm | Multiplicity | Coupling To |
| -CH₃ (C1) | ~1.02 | Triplet | -CH₂ (C3) |
| -CH₂ (C3) | ~1.69 - 1.95 | Multiplet | -CHI (C2) and -CH₃ (C4) |
| -CHI (C2) | ~4.13 - 4.25 | Multiplet | -CH₃ (C1) and -CH₂ (C3) |
| -CH₃ (C4) | ~1.95 | Doublet | -CHI (C2) |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR spectrometer.
Experimental Protocols
The following is a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound, adaptable for other small organic molecules.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[1][4]
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[1][5] CDCl₃ is a common choice as it is a good solvent for many organic compounds and its residual proton signal is well-characterized.[2]
-
Dissolution: Gently swirl the vial to ensure the complete dissolution of this compound.
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1][2]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter that could affect the spectral quality, a small plug of cotton or glass wool can be placed in the pipette to act as a filter.[6]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A standard high-field NMR spectrometer (e.g., 300 MHz or higher) is suitable for this analysis.
-
Tuning and Locking: Insert the sample into the spectrometer. The instrument should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The spectrometer's deuterium (B1214612) lock system should be engaged on the CDCl₃ signal to stabilize the magnetic field.
-
Shimming: The magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses is common.
-
Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
-
Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2 seconds is a reasonable starting point.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is required to achieve an adequate signal-to-noise ratio.[7]
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum.
Visualizations
The following diagrams, generated using the DOT language, illustrate the molecular structure and the key NMR interactions of this compound.
Caption: Molecular structure of this compound with carbon atoms labeled.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. sites.bu.edu [sites.bu.edu]
- 3. 13C nmr spectrum of this compound C4H9I CH3CHICH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of sec-butyl iodide C13 13-C nmr carbon-13 CH3CH2CHICH3 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 7. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
An In-depth Technical Guide to the Hazards and Safety Precautions for Handling 2-Iodobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hazards, safety precautions, and handling procedures for 2-iodobutane (sec-butyl iodide). The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this chemical compound in a laboratory setting.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid with a characteristic odor.[1] It is a flammable liquid and its vapors can form explosive mixtures with air.[2] Commercial preparations of this compound are often stabilized with copper to prevent decomposition.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C4H9I | [3] |
| Molecular Weight | 184.02 g/mol | [3] |
| CAS Number | 513-48-4 | [3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Odor | Characteristic | [1] |
| Boiling Point | 119-120 °C | [4] |
| Melting Point | -104 °C | [4] |
| Flash Point | 24 °C (75 °F) | [4] |
| Density | 1.598 g/mL at 25 °C | [4] |
| Vapor Density | 6.3 (Air = 1) | [4] |
| Solubility | Insoluble in water; soluble in alcohol and diethyl ether. |
Hazard Identification and Classification
This compound is classified as a hazardous substance with multiple risk factors. It is a flammable liquid and poses a fire hazard.[3] Health hazards include being harmful if swallowed or inhaled, causing skin irritation, and causing serious eye irritation.[5][6] It may also cause respiratory irritation.[5]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Reference(s) |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor | [5] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [5] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | [5] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [5] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [5] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | [5] |
Toxicological Information
As an alkyl halide, this compound is considered a potential genotoxic impurity (PGI) due to its ability to alkylate DNA bases.[7]
Experimental Protocols
General Handling and Storage
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[5] Use non-sparking tools and explosion-proof equipment.[6]
-
Grounding: Ground and bond containers and receiving equipment to prevent static electricity discharge.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.[8]
-
Storage: Store in a cool, dry, well-ventilated, and flammables-approved area.[5] Keep containers tightly closed and protected from light.
Spill Cleanup Procedure
In the event of a this compound spill, the following steps should be taken by trained personnel:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure adequate ventilation to disperse vapors, preferably by using a fume hood.[9]
-
Control Ignition Sources: Extinguish all nearby ignition sources.[9]
-
Don PPE: Wear appropriate PPE, including respiratory protection if vapors are significant.[9]
-
Containment: Create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent for flammable liquids.[5]
-
Absorption: Apply the absorbent material over the spill, starting from the edges and working inwards.[9]
-
Collection: Once the liquid is fully absorbed, use non-sparking tools to carefully collect the material into a designated, labeled hazardous waste container.[9]
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol) and then wash with soap and water. Collect all cleaning materials as hazardous waste.[10]
-
Disposal: Dispose of the hazardous waste in accordance with local, state, and federal regulations.
Reaction Quenching Procedure
Quenching a reaction containing this compound should be done cautiously, especially if reactive reagents are present.
-
Cooling: Cool the reaction vessel in an ice bath to control any potential exotherm.[11]
-
Quenching Agent: Slowly add a suitable quenching agent. For many reactions involving alkyl halides, a slow addition of water or a saturated aqueous solution of a mild reducing agent like sodium thiosulfate (B1220275) can be effective.[11] The choice of quenching agent will depend on the other components of the reaction mixture.
-
Monitoring: Monitor the reaction for any signs of gas evolution or temperature increase.
-
Workup: Proceed with the standard aqueous workup, which typically involves extraction with an organic solvent, washing with brine, and drying over an anhydrous salt.[11]
Neutralization and Disposal of Waste
Due to its hazardous nature, this compound waste must be disposed of as hazardous waste. In-lab neutralization is generally not recommended without a thorough understanding of the reaction and appropriate safety measures.
-
Segregation: Collect all this compound waste, including contaminated materials, in a clearly labeled, sealed, and compatible hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company.[5] Incineration in a licensed facility is a common disposal method for flammable organic compounds.[5]
Decontamination of Laboratory Equipment
All equipment that has come into contact with this compound must be decontaminated.
-
Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone (B3395972) or ethanol) to remove the bulk of the this compound. Collect the rinsate as hazardous waste.[10]
-
Washing: Wash the equipment thoroughly with soap and warm water.[10]
-
Final Rinse: Rinse with deionized water and allow to dry completely.
-
Verification: For critical applications, a final rinse with a clean solvent followed by analysis (e.g., GC) can verify the absence of residual this compound.
Biological Fate and Hazard Assessment Workflow
While specific signaling pathways directly affected by this compound are not well-documented, its metabolism is expected to follow pathways common to other haloalkanes. The primary routes of biotransformation involve cytochrome P450 enzymes and conjugation with glutathione.[12][] The genotoxic potential of alkyl halides is a significant concern, and its assessment is crucial.
Figure 1: A logical workflow illustrating the metabolic activation and subsequent genotoxicity assessment for this compound.
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
This protocol provides a general outline for assessing the mutagenic potential of a compound like this compound using the Ames test.
-
Strain Selection: Select appropriate strains of Salmonella typhimurium that are auxotrophic for histidine (e.g., TA98, TA100, TA102).[14] These strains have different mutations that can detect various types of mutagens.
-
Metabolic Activation: Prepare a rat liver homogenate (S9 fraction) to simulate mammalian metabolism, as some chemicals only become mutagenic after metabolic activation.[14]
-
Exposure: In separate tubes, combine the bacterial culture, the test compound (at various concentrations), and either the S9 mixture or a buffer (for testing without metabolic activation).[15]
-
Plating: Pour the mixture onto minimal glucose agar (B569324) plates that lack histidine.[15]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[15]
-
Colony Counting: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) on each plate.
-
Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the substance is mutagenic.
Experimental Protocol: In Vitro Micronucleus Assay
This protocol provides a general outline for assessing the potential of a compound like this compound to cause chromosomal damage.
-
Cell Culture: Culture a suitable mammalian cell line (e.g., CHO, V79, or human lymphocytes) in appropriate media.[16]
-
Exposure: Treat the cells with various concentrations of this compound, with and without metabolic activation (S9 fraction), for a defined period.[16]
-
Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells that have completed one round of mitosis.[17]
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).[9]
-
Microscopy: Using a microscope, score the frequency of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) in the binucleated cells.[9]
-
Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates that the substance has clastogenic or aneugenic potential.[18]
First Aid Measures
Table 3: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Measures | Reference(s) |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. Seek immediate medical attention. | [5] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists. | [5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. | [5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [5] |
Firefighting Measures
-
Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide. Water spray may be used to cool containers but may be ineffective at extinguishing the fire.[3]
-
Unsuitable Extinguishing Media: Do not use a heavy water stream.[5]
-
Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[2] Containers may explode when heated.[2] Hazardous decomposition products include carbon oxides and hydrogen iodide.[6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]
Reactivity and Incompatibilities
-
Reactivity: this compound is a moderately reactive haloalkane.[19]
-
Incompatible Materials: It is incompatible with strong oxidizing agents and strong bases.[4]
-
Hazardous Reactions: No hazardous polymerization is expected to occur.[6]
-
Conditions to Avoid: Avoid heat, flames, sparks, and exposure to light.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE program should be in place for handling this compound.
Figure 2: Recommended Personal Protective Equipment (PPE) for handling this compound.
Disclaimer: This guide is intended for informational purposes only and does not supersede any institutional safety protocols or regulatory requirements. Always consult the Safety Data Sheet (SDS) for this compound and your institution's safety guidelines before handling this chemical.
References
- 1. americanelements.com [americanelements.com]
- 2. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 3. This compound | C4H9I | CID 10559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Unusual Cytochrome P450 Enzymes and Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 9. Evaluation of Genotoxicity by Micronucleus Assay in vitro and by Allium cepa Test in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cmich.edu [cmich.edu]
- 11. benchchem.com [benchchem.com]
- 12. Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 15. microbiologyinfo.com [microbiologyinfo.com]
- 16. In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biotoxicity.com [biotoxicity.com]
The Solubility Profile of 2-Iodobutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-iodobutane in water and various organic solvents. Understanding the solubility characteristics of this key alkyl halide is crucial for its application in organic synthesis, reaction kinetics, purification processes, and formulation development. This document synthesizes available data, outlines relevant experimental methodologies, and presents logical frameworks for solubility determination.
Core Concepts in Solubility
The solubility of a compound is fundamentally governed by the principle of "similia similibus solvuntur" or "like dissolves like." This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. This compound, with its alkyl backbone and a single iodine substituent, is a relatively nonpolar molecule. The primary intermolecular forces at play are London dispersion forces. Its solubility behavior is a direct consequence of these characteristics.
Solubility of this compound: A Qualitative and Quantitative Overview
While precise quantitative solubility data for this compound is not extensively available in publicly accessible literature, a consistent qualitative profile has been established.
In Water: this compound is consistently reported as being slightly soluble to insoluble in water.[1][2][3] This is attributed to the significant energy required to disrupt the strong hydrogen bonding network of water, which is not sufficiently compensated by the weak dipole-dipole and dispersion interactions that would form between this compound and water molecules. The hydrophobic nature of the butyl group is the primary determinant of its low aqueous solubility.
In Organic Solvents: this compound exhibits good solubility in a range of common organic solvents.[2][4] This is due to the compatible intermolecular forces between the nonpolar this compound and these solvents. It is particularly soluble in non-polar solvents such as hexane (B92381) and diethyl ether.[1]
Table 1: Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Qualitative Solubility | Primary Intermolecular Forces |
| Polar Protic | Water | Insoluble / Slightly Soluble | London Dispersion, weak Dipole-Dipole |
| Polar Aprotic | Acetone, Acetonitrile | Soluble | London Dispersion, Dipole-Dipole |
| Nonpolar | Hexane, Diethyl Ether | Soluble | London Dispersion |
| Alcohols | Ethanol, Methanol | Soluble | London Dispersion, Dipole-Dipole |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for the experimental determination of the solubility of a liquid analyte like this compound.
Protocol 1: Visual Miscibility/Solubility Test (Qualitative)
This method provides a rapid, qualitative assessment of solubility.
Materials:
-
Test tubes with stoppers
-
Graduated pipettes or cylinders
-
This compound
-
Solvent of interest
Procedure:
-
To a clean, dry test tube, add a known volume (e.g., 1 mL) of the solvent.
-
Incrementally add known volumes of this compound to the solvent, stoppering and vortexing the test tube after each addition.
-
Observe the mixture for the formation of a single, clear phase (miscible/soluble) or the presence of two distinct layers or turbidity (immiscible/insoluble).
-
Record the approximate volume of this compound at which phase separation occurs, if any.
Protocol 2: Preparation of a Saturated Solution and Gravimetric Analysis (Quantitative)
This method is suitable for determining the solubility of a liquid in a volatile solvent.
Materials:
-
Scintillation vials or flasks with airtight seals
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Volumetric flasks and pipettes
-
Oven
Procedure:
-
Add a known volume of the solvent to a vial.
-
Add an excess of this compound to the solvent to create a biphasic mixture.
-
Seal the vial and stir the mixture vigorously at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Cease stirring and allow the two phases to separate completely.
-
Carefully withdraw a known volume of the solvent phase, ensuring no droplets of the undissolved this compound are collected.
-
Weigh the collected aliquot of the saturated solution.
-
Gently evaporate the solvent in a pre-weighed container under a fume hood or in an oven at a temperature below the boiling point of this compound but sufficient to remove the solvent.
-
Once the solvent is fully evaporated, weigh the container with the remaining this compound.
-
Calculate the mass of this compound dissolved in the known mass or volume of the solvent to determine the solubility.
Visualizing Solubility Concepts
The following diagrams, generated using Graphviz (DOT language), illustrate key logical relationships and experimental workflows related to the solubility of this compound.
Caption: Polarity's Influence on this compound Solubility.
Caption: Workflow for Quantitative Solubility Measurement.
References
The Dawn of a Reagent: Uncovering the First Synthesis of 2-Iodobutane
While the precise moment of its "discovery" remains unrecorded in a singular, celebrated publication, the first synthesis of 2-iodobutane, also known as sec-butyl iodide, can be traced back to the foundational work of French chemist Charles-Adolphe Wurtz in the mid-19th century. His pioneering research into the reactions of alkyl halides, particularly in the development of the eponymous Wurtz reaction, necessitated the preparation of various alkyl iodides, including the secondary isomer of butyl iodide.
Wurtz's seminal 1855 paper, "Sur une nouvelle classe de radicaux" (On a new class of radicals), published in the Annales de chimie et de physique, stands as a cornerstone in the history of organic synthesis. In this work, Wurtz detailed his experiments on the coupling of alkyl iodides using sodium metal to form larger alkanes. To conduct these studies, he prepared a range of alkyl iodides, and it is within this context that the synthesis of this compound is implicitly described.
Although Wurtz's primary focus was on the novel carbon-carbon bond-forming reaction, the preparation of the starting materials was a critical prerequisite. The most probable method employed by Wurtz and his contemporaries for the synthesis of this compound would have been the reaction of 2-butanol (B46777) with a source of iodine, a fundamental transformation that remains a staple in modern organic chemistry.
Historical Synthesis Methods
The synthesis of this compound has evolved since its initial preparation. Below is a summary of key historical methods.
| Method | Reactants | Reagents | Typical Conditions |
| From 2-Butanol (Classic Method) | 2-Butanol, Iodine | Red Phosphorus | Gentle heating |
| Finkelstein Reaction | 2-Bromobutane (B33332) or 2-Chlorobutane (B165301) | Sodium Iodide | Acetone (B3395972), Reflux |
| From 2-Butanol (Modern Variation) | 2-Butanol | Triphenylphosphine, Iodine | Mild conditions |
Experimental Protocols
1. Synthesis from 2-Butanol with Phosphorus and Iodine (A Method Reflecting 19th-Century Practices)
This method, likely similar to what Wurtz would have used, involves the in-situ generation of phosphorus triiodide, which then converts the alcohol to the corresponding alkyl iodide.
Protocol:
-
In a flask equipped with a reflux condenser, place 2-butanol.
-
Gradually add small portions of red phosphorus to the alcohol, ensuring the mixture is well-stirred.
-
Slowly introduce iodine crystals to the mixture. The reaction is exothermic and should be controlled by cooling if necessary.
-
After the addition of iodine is complete, gently heat the mixture under reflux until the reaction is complete, as indicated by the disappearance of the violet iodine color.
-
Distill the crude this compound from the reaction mixture.
-
Wash the distillate with a dilute solution of sodium thiosulfate (B1220275) to remove any remaining iodine, followed by water.
-
Dry the organic layer over an anhydrous drying agent (e.g., calcium chloride).
-
Purify the final product by fractional distillation.
2. The Finkelstein Reaction
Developed in the early 20th century, the Finkelstein reaction provides an efficient method for preparing alkyl iodides from other alkyl halides.
Protocol:
-
Dissolve 2-bromobutane or 2-chlorobutane in a minimal amount of acetone.
-
Add a stoichiometric excess of sodium iodide.
-
Heat the mixture at reflux. The precipitation of sodium bromide or sodium chloride drives the reaction to completion.
-
After the reaction is complete, cool the mixture and filter to remove the precipitated sodium halide.
-
Remove the acetone from the filtrate by distillation.
-
Wash the remaining organic residue with water and a dilute solution of sodium thiosulfate.
-
Dry the this compound over an anhydrous drying agent.
-
Purify by distillation.
Logical Relationships in Synthesis
The historical development of this compound synthesis showcases a logical progression from direct conversion of a readily available precursor (2-butanol) to more versatile methods like the Finkelstein reaction, which leverages the differential solubility of sodium halides.
Caption: Logical flow of the primary historical synthetic routes to this compound.
Experimental Workflow: Synthesis from 2-Butanol
The following diagram illustrates a typical experimental workflow for the synthesis of this compound from 2-butanol, reflecting common laboratory procedures.
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
The historical synthesis of this compound is intrinsically linked to the birth of modern organic chemistry. While not a celebrated "discovery" in its own right, its preparation was a necessary step in the groundbreaking work of chemists like Charles-Adolphe Wurtz, paving the way for a deeper understanding of chemical reactivity and the development of new synthetic methodologies that continue to influence the field today.
The Pivotal Role of 2-Iodobutane in Modern Organic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 2-iodobutane, a versatile haloalkane that serves as a critical building block and reagent in a multitude of organic transformations. Its unique combination of reactivity and selectivity makes it an invaluable tool in the synthesis of complex organic molecules, including pharmaceutical intermediates. This document will delve into the core chemical properties of this compound, detail its participation in key reaction classes, provide specific experimental protocols, and present quantitative data in a clear, accessible format.
Physicochemical and Spectroscopic Properties of this compound
This compound, also known as sec-butyl iodide, is a colorless liquid with the chemical formula C₄H₉I.[1][2] Its structure features an iodine atom attached to the second carbon of a butane (B89635) chain, rendering this carbon a stereocenter in chiral forms of the molecule.[3] The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodide a good leaving group and thus predisposing this compound to nucleophilic substitution and elimination reactions.[4]
A summary of its key physical and spectroscopic properties is provided in the tables below.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₉I | [2] |
| Molecular Weight | 184.02 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Ether-like | [1] |
| Density | 1.59 g/mL | [5] |
| Boiling Point | 119-120 °C | [5] |
| Melting Point | -104 °C | [5] |
| Refractive Index | 1.4991 | [5] |
| Vapor Pressure | 17.1 mmHg | [1] |
| Water Solubility | Insoluble | [6] |
| Solubility in Organic Solvents | Soluble in alcohol | [6] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data | Reference |
| ¹H NMR | Shows 5 groups of proton resonances. The integrated proton signal ratio is 3:1:1:1:3.[6] | [6] |
| ¹³C NMR | Shows 4 distinct carbon environments with chemical shifts at approximately 14.2, 28.5, 32.4, and 36.0 ppm.[7] | [7] |
| IR Spectroscopy | C-I stretching vibration absorptions at ~500-600 cm⁻¹. C-H stretching at ~2845-2975 cm⁻¹.[8] | [8] |
| Mass Spectrometry | Parent molecular ion peak (M⁺) at m/z 184. Base ion peak at m/z 57 ([C₄H₉]⁺). A peak at m/z 127 corresponding to [I]⁺.[1] | [1] |
Key Reactions of this compound in Organic Synthesis
This compound is a versatile substrate for a range of fundamental organic reactions, primarily nucleophilic substitutions and eliminations. The outcome of these reactions is highly dependent on the nature of the nucleophile/base, solvent, and reaction conditions.
Nucleophilic Substitution (Sₙ2) Reactions
Due to the excellent leaving group ability of the iodide ion, this compound readily undergoes bimolecular nucleophilic substitution (Sₙ2) reactions.[4] These reactions proceed with an inversion of stereochemistry at the chiral center.[4]
References
- 1. mass spectrum of this compound C4H9I CH3CHICH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. This compound(513-48-4) IR Spectrum [chemicalbook.com]
- 6. 1H proton nmr spectrum of this compound C4H9I CH3CHICH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 13C nmr spectrum of this compound C4H9I CH3CHICH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of sec-butyl iodide C13 13-C nmr carbon-13 CH3CH2CHICH3 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. infrared spectrum of this compound C4H9I CH3CHICH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of sec-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Methodological & Application
Synthesis of 2-Iodobutane from 2-Butanol: Application Notes and Protocols for Researchers
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-iodobutane from 2-butanol (B46777). This conversion is a fundamental nucleophilic substitution reaction in organic synthesis, valuable for the introduction of an iodine moiety, which can serve as a versatile intermediate in the development of novel chemical entities. The protocols described herein utilize readily available reagents and standard laboratory techniques, making them accessible to a broad range of researchers in organic chemistry, medicinal chemistry, and drug development.
Introduction
The conversion of alcohols to alkyl halides is a cornerstone of synthetic organic chemistry. This compound, a secondary alkyl iodide, is a useful building block in various organic transformations, including nucleophilic substitutions and eliminations. The synthesis from 2-butanol typically proceeds via a nucleophilic substitution reaction where the hydroxyl group is first converted into a good leaving group, which is subsequently displaced by an iodide ion. This document outlines a reliable method for this synthesis using potassium iodide and phosphoric acid.
Reaction and Mechanism
The overall reaction involves the treatment of 2-butanol with a source of iodide, typically in the presence of a strong acid. The acid protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water). The iodide ion then acts as a nucleophile, attacking the electrophilic carbon and displacing the water molecule. For a secondary alcohol like 2-butanol, the reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, or a combination of both, depending on the specific reaction conditions. The use of a strong, non-coordinating acid like phosphoric acid and a high concentration of the nucleophile (iodide) generally favors the S(_N)2 pathway.
Overall Reaction:
CH(_3)CH(OH)CH(_2)CH(_3) + KI + H(_3)PO(_4) (\rightarrow) CH(_3)CH(I)CH(_2)CH(_3) + KH(_2)PO(_4) + H(_2)O
Data Presentation
Table 1: Physical and Spectroscopic Properties of Reactant and Product
| Property | 2-Butanol | This compound |
| Molecular Formula | C(4)H({10})O | C(4)H(_9)I |
| Molecular Weight | 74.12 g/mol | 184.02 g/mol [1] |
| Appearance | Colorless liquid | Colorless liquid[2] |
| Boiling Point | 99-100 °C | 119-120 °C[1] |
| Density | 0.808 g/mL at 25 °C | 1.598 g/mL at 25 °C[1] |
| Solubility | Soluble in water, alcohol, ether | Insoluble in water; soluble in alcohol and ether[1] |
| ¹H NMR (CDCl₃, ppm) | (\sim)0.9 (t, 3H), (\sim)1.2 (d, 3H), (\sim)1.5 (m, 2H), (\sim)3.8 (m, 1H), (\sim)1.6 (br s, 1H, OH)[3][4][5][6] | (\sim)1.0 (t, 3H), (\sim)1.7 (m, 2H), (\sim)1.9 (d, 3H), (\sim)4.1 (m, 1H)[7][8] |
| ¹³C NMR (CDCl₃, ppm) | (\sim)10.1, (\sim)22.8, (\sim)32.1, (\sim)69.2 | (\sim)11.9, (\sim)27.8, (\sim)34.5, (\sim)43.2[9] |
| IR (cm⁻¹) | 3600-3200 (O-H stretch, broad), 2960-2850 (C-H stretch), 1150-1050 (C-O stretch)[9] | 2975-2845 (C-H stretch), 1470-1365 (C-H bend), 600-500 (C-I stretch)[10] |
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of alkyl iodides from alcohols.[11][12]
Materials:
-
2-Butanol
-
Potassium iodide (KI)
-
85% Phosphoric acid (H(_3)PO(_4))
-
5% aqueous sodium bisulfite (NaHSO(_3)) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))
-
Dichloromethane or diethyl ether (for extraction)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, cautiously add 50 mL of 85% phosphoric acid. Cool the flask in an ice bath.
-
Addition of Reagents: While stirring, slowly add 50 g of potassium iodide to the cooled phosphoric acid. Once the potassium iodide has dissolved, slowly add 20 mL of 2-butanol to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture gently using a heating mantle. Maintain a gentle reflux for 1-2 hours. The reaction mixture will turn dark due to the formation of iodine.
-
Work-up: After the reflux period, allow the mixture to cool to room temperature. Set up a simple distillation apparatus and distill the mixture until no more oily droplets of this compound come over.
-
Purification:
-
Transfer the distillate to a separatory funnel.
-
Wash the organic layer with an equal volume of water.
-
Wash with 5% sodium bisulfite solution to remove the purple iodine color. The organic layer should become colorless.
-
Wash with an equal volume of saturated sodium chloride (brine) solution.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Final Distillation: Decant the dried liquid into a clean, dry distillation flask. Perform a final simple distillation, collecting the fraction that boils between 118-121 °C.
-
Characterization: Characterize the final product by obtaining its boiling point, refractive index, and spectroscopic data (¹H NMR, ¹³C NMR, IR).
Expected Yield: 60-70%
Visualizations
Reaction Mechanism Workflow
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationship of Reaction Steps
Caption: The SN2 mechanism for the conversion of 2-butanol to this compound.
References
- 1. This compound = 98 , copper stabilizer 513-48-4 [sigmaaldrich.com]
- 2. This compound | C4H9I | CID 10559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Butanol(78-92-2) 1H NMR [m.chemicalbook.com]
- 4. C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. NMR Spectrum of Butanol | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 1H proton nmr spectrum of this compound C4H9I CH3CHICH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. This compound(513-48-4) 1H NMR [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. infrared spectrum of this compound C4H9I CH3CHICH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of sec-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Laboratory Preparation of Enantiomerically Pure 2-Iodobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enantiomerically pure 2-iodobutane is a critical chiral building block in asymmetric synthesis, particularly in the pharmaceutical industry where stereochemistry dictates biological activity. This document provides detailed protocols for the laboratory preparation of both (R)- and (S)-2-iodobutane via a stereospecific two-step synthesis commencing from commercially available chiral 2-butanol (B46777). The methodology leverages the principles of the Sₙ2 reaction to ensure a complete inversion of stereochemistry, thereby yielding a product with high enantiomeric purity. The protocols outlined herein are robust, reproducible, and suitable for laboratory-scale synthesis.
Introduction
The synthesis of enantiopure compounds is a cornerstone of modern organic chemistry and drug development. Chiral alkyl halides, such as (R)- and (S)-2-iodobutane, serve as valuable intermediates for introducing stereocenters into more complex molecules. The method detailed below involves the activation of the hydroxyl group of a chiral 2-butanol enantiomer by converting it into a p-toluenesulfonate (tosylate), an excellent leaving group. Subsequently, a nucleophilic substitution with sodium iodide in an acetone (B3395972) solvent (the Finkelstein reaction) proceeds via an Sₙ2 mechanism, resulting in the desired this compound with an inverted stereochemical configuration.[1] This approach is highly stereospecific, ensuring that the enantiomeric purity of the starting alcohol is transferred to the final product.[1][2]
Quantitative Data Summary
The following table summarizes typical quantitative data for the stereospecific synthesis of this compound from the corresponding enantiomer of 2-butanol.
| Starting Material | Product | Typical Yield (%) | Enantiomeric Excess (ee) (%) | Specific Rotation [α] |
| (R)-2-Butanol | (S)-2-Iodobutane | 80-90 | >99 | +15.90° |
| (S)-2-Butanol | (R)-2-Iodobutane | 80-90 | >99 | -15.90° |
Note: Specific rotation values are representative and should be confirmed experimentally.
Experimental Workflow
The overall experimental workflow for the synthesis of enantiomerically pure this compound is depicted below.
Caption: Overall workflow for the two-step synthesis of enantiopure this compound.
Reaction Mechanism: Sₙ2 Inversion
The key to the stereospecificity of this synthesis is the Sₙ2 reaction mechanism in the second step. The iodide ion attacks the carbon atom bonded to the tosylate leaving group from the side opposite to the leaving group (backside attack).[1] This concerted mechanism, where the new bond forms as the old one breaks, leads to a complete inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion.[1]
Caption: Sₙ2 mechanism showing the inversion of stereochemistry.
Experimental Protocols
Protocol 1: Preparation of (S)-2-Iodobutane from (R)-2-Butanol
Materials:
-
(R)-2-Butanol (>99% ee)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Diethyl ether
-
5% HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous MgSO₄
Procedure:
Step 1: Synthesis of (R)-2-Butyl Tosylate
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (R)-2-butanol (1.0 eq) in anhydrous pyridine (2.5 eq) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve p-toluenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous pyridine and add it dropwise to the cooled alcohol solution over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold 5% HCl solution to neutralize the pyridine.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash successively with 5% HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude (R)-2-butyl tosylate as a pale yellow oil. The product is typically used in the next step without further purification.
Step 2: Synthesis of (S)-2-Iodobutane (Finkelstein Reaction)
-
In a round-bottom flask, dissolve the crude (R)-2-butyl tosylate (1.0 eq) in anhydrous acetone.
-
Add sodium iodide (1.5 eq) to the solution.
-
Reflux the mixture with stirring for 12-24 hours. The formation of a white precipitate (sodium tosylate) indicates the reaction is proceeding.
-
Monitor the reaction by TLC until the starting tosylate is consumed.
-
Cool the mixture to room temperature and remove the acetone under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers and wash with a 10% sodium thiosulfate (B1220275) solution (to remove any residual iodine) and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation at atmospheric pressure (due to the volatility of the product).
-
Purify the crude (S)-2-iodobutane by fractional distillation (b.p. 119-120 °C) to obtain the pure product.
-
Characterize the product by NMR spectroscopy and determine the optical rotation using a polarimeter to confirm enantiomeric purity.
Protocol 2: Preparation of (R)-2-Iodobutane from (S)-2-Butanol
This protocol is identical to Protocol 1, with the substitution of (S)-2-butanol as the starting material to yield (R)-2-iodobutane as the final product. All reagents and conditions remain the same.
Safety and Handling Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Pyridine is a toxic and flammable liquid; handle with care.
-
Diethyl ether is extremely flammable; avoid open flames and sparks.
-
This compound is a volatile and light-sensitive compound; store in a cool, dark place.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting
-
Low yield in Step 1: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the tosyl chloride.
-
Incomplete reaction in Step 2: The sodium tosylate precipitate may coat the unreacted NaI. Ensure vigorous stirring. If the reaction stalls, adding more acetone may be beneficial.
-
Racemization of the product: Avoid prolonged heating or exposure to excess iodide ions, as this can lead to repeated Sₙ2 reactions and racemization of the product.[3][4] The work-up should be performed promptly after the reaction is complete.
By following these detailed protocols, researchers can reliably synthesize enantiomerically pure this compound for use in a wide range of applications in organic synthesis and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optically active 2-iodo butane on treatment with `NaI` in acetone gives a product which does not show optical activity. Explain briefly. [allen.in]
- 4. R-2-Iodobutane is treated with NaI in acetone and allowed to stand for a long time. The product eventually formed is a R-2-iodobutane b S-2-iodobutane c +--2-iodobutane d +--1.2-diiodobutane [doubtnut.com]
Application Notes and Protocols: 2-Iodobutane as a Substrate in SN1 and SN2 Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Iodobutane, a secondary alkyl halide, serves as an exemplary substrate for investigating the principles of nucleophilic substitution reactions. Its structure is at the crossroads of steric hindrance and carbocation stability, allowing it to react via both SN1 and SN2 pathways depending on the reaction conditions. This document provides a detailed overview of the theoretical background, quantitative data, and experimental protocols for utilizing this compound in the study of these fundamental reaction mechanisms. The iodide ion is an excellent leaving group, facilitating both reaction types.
Theoretical Framework: SN1 vs. SN2 Pathways
The competition between SN1 and SN2 reactions is primarily dictated by the substrate, nucleophile, solvent, and leaving group. For a secondary substrate like this compound, the choice of nucleophile and solvent is particularly critical in directing the reaction down one pathway over the other.
The SN2 (Bimolecular Nucleophilic Substitution) Pathway
The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[1][2] This "backside attack" leads to a pentacoordinate transition state and results in a complete inversion of stereochemistry at the chiral center, a phenomenon known as Walden inversion.[1]
-
Kinetics: The reaction rate is dependent on the concentration of both the this compound and the nucleophile, following a second-order rate law.[1][2][3]
-
Rate = k[C₄H₉I][Nu⁻]
-
-
Influencing Factors: SN2 reactions are favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., acetone (B3395972), DMSO), which solvate the cation but leave the anion nucleophile relatively free and reactive.[5]
Caption: The concerted SN2 reaction mechanism.
The SN1 (Unimolecular Nucleophilic Substitution) Pathway
The SN1 reaction is a two-step process. The first and rate-determining step is the spontaneous dissociation of the substrate to form a carbocation intermediate.[11][12] The second step is the rapid attack of a nucleophile on the carbocation.
-
Kinetics: The reaction rate is dependent only on the concentration of the substrate, this compound, as its ionization is the slow step. This results in a first-order rate law.[11]
-
Rate = k[C₄H₉I]
-
-
Stereochemistry: The carbocation intermediate is sp²-hybridized and trigonal planar. The nucleophile can attack from either face of this planar intermediate, leading to a mixture of retention and inversion products. This typically results in a racemic or near-racemic mixture.[11] A slight preference for the inversion product is often observed due to the formation of an "intimate ion pair," where the departing leaving group can partially shield one face of the carbocation.[11]
-
Influencing Factors: The SN1 pathway is favored by weak nucleophiles (which are often the solvent itself, in a process called solvolysis) and polar protic solvents (e.g., water, ethanol (B145695), acetic acid).[12][13] These solvents are effective at stabilizing both the departing leaving group and the carbocation intermediate through hydrogen bonding and high dielectric constants.[12][13]
Caption: The two-step SN1 reaction mechanism.
Caption: Key factors determining the reaction pathway for this compound.
Quantitative Data
While extensive kinetic data for this compound is dispersed throughout the literature, key findings allow for a quantitative comparison of the competing pathways.
Table 1: Kinetic Data for SN1/SN2 Competition in this compound Reactions
| Parameter | Reaction Conditions | Value/Observation | Mechanism Implied | Citation |
|---|---|---|---|---|
| Rate of Racemization vs. Rate of Substitution | Optically active this compound with radioactive I⁻ in acetone | Rate of loss of optical activity is ~2x the rate of iodine exchange. | SN2 | [4] |
| Pathway Percentage | this compound with radioactive I⁻ reacts with KI | Rate of loss of optical activity was 1.96x the rate of loss of radioactivity. | 96% SN2, 4% SN1 |[14] |
Table 2: Stereochemical Outcomes for Reactions of Chiral this compound
| Reagent/Solvent | Predominant Mechanism | Expected Stereochemical Outcome | Product(s) |
|---|---|---|---|
| NaI in Acetone | SN2 | Racemization over time via repeated inversions | (±)-2-Iodobutane |
| NaN₃ in Acetone/DMSO | SN2 | Complete Inversion | (S)-2-Azidobutane (from R-reactant) |
| H₂O / Ethanol (Solvolysis) | SN1 | Racemization (near complete) | (±)-2-Butanol and (±)-2-Ethoxybutane |
| Acetic Acid (Solvolysis) | SN1 | Racemization (near complete) | (±)-2-Acetoxybutane |
Experimental Protocols
The following protocols provide detailed methodologies for studying the kinetics and products of SN1 and SN2 reactions using this compound as the substrate.
Protocol 1: SN2 Kinetics via Polarimetry
-
Objective: To determine the second-order rate constant for the SN2 reaction of (R)-2-iodobutane with NaI in acetone.
-
Materials:
-
(R)-2-Iodobutane (or (S)-2-Iodobutane)
-
Sodium Iodide (NaI), anhydrous
-
Acetone, anhydrous, HPLC grade
-
-
Apparatus:
-
Digital Polarimeter with a sodium lamp (589 nm)
-
Thermostatted polarimeter cell (e.g., 1 dm path length)
-
Constant temperature water bath
-
Volumetric flasks (Class A)
-
Syringes and pipettes (Class A)
-
Stopwatch
-
-
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of 0.30 M NaI in anhydrous acetone.
-
Prepare a stock solution of 0.30 M (R)-2-iodobutane in anhydrous acetone.
-
-
Experiment Setup:
-
Set the water bath and polarimeter cell to a constant temperature (e.g., 25.0 °C).
-
Calibrate the polarimeter with pure acetone (zero reading).
-
-
Reaction Initiation and Monitoring:
-
Pipette equal volumes (e.g., 5.0 mL) of the NaI and (R)-2-iodobutane stock solutions into a small, dry flask.
-
Quickly mix and immediately fill the thermostatted polarimeter cell.
-
Start the stopwatch the moment the solutions are mixed.
-
Record the optical rotation (α) at regular time intervals (e.g., every 2 minutes for 30-40 minutes).
-
-
-
Data Analysis:
-
The rate of racemization is twice the rate of inversion. The reaction follows the rate equation: ln(αt / α₀) = -2 * k * [I⁻] * t, where αt is the rotation at time t, and α₀ is the initial rotation.
-
However, a simpler approach is to use the integrated second-order rate law, recognizing that the concentration of the enantiomer changes over time.
-
A plot of ln[(α₀ + αt)/(α₀ - αt)] versus time should yield a straight line with a slope equal to 2 * k * [I⁻]. From this slope, the second-order rate constant k can be calculated.
-
Caption: Experimental workflow for kinetic analysis by polarimetry.
Protocol 2: SN1 Kinetics via Titration
This protocol monitors the solvolysis of this compound in an aqueous ethanol solution by titrating the hydroiodic acid (HI) produced.
-
Objective: To determine the first-order rate constant for the SN1 solvolysis of this compound.
-
Materials:
-
This compound
-
95% Ethanol
-
Deionized Water
-
0.01 M Sodium Hydroxide (NaOH), standardized solution
-
Bromothymol blue indicator solution
-
-
Apparatus:
-
Constant temperature water bath (e.g., 40.0 °C)
-
Burette (50 mL, Class A)
-
Volumetric flasks and pipettes (Class A)
-
Erlenmeyer flasks (125 mL)
-
Stopwatch
-
-
Procedure:
-
Solution Preparation:
-
Prepare a 50:50 (v/v) ethanol/water solvent mixture.
-
Prepare a solution of 0.1 M this compound in pure ethanol.
-
-
Experiment Setup:
-
Place 100 mL of the 50:50 ethanol/water solvent in a large flask and let it equilibrate in the water bath.
-
Fill the burette with the standardized 0.01 M NaOH solution.
-
-
Reaction Initiation and Monitoring:
-
Pipette 5.0 mL of the 0.1 M this compound solution into the equilibrated solvent flask, swirl to mix, and start the stopwatch. This is your reaction vessel.
-
Immediately withdraw a 10.0 mL aliquot of the reaction mixture and transfer it to a 125 mL Erlenmeyer flask containing 20 mL of acetone (to quench the reaction). Add 2-3 drops of bromothymol blue indicator. This is the t=0 sample.
-
Titrate this sample with 0.01 M NaOH to the blue endpoint.
-
Withdraw 10.0 mL aliquots at regular time intervals (e.g., every 10-15 minutes for 2 hours), quench, and titrate as described above.
-
After ~10 half-lives (or by heating a final aliquot to ~60°C for 30 minutes), take a final reading (V∞) to represent the completion of the reaction.
-
-
-
Data Analysis:
-
The amount of HI produced at time t is proportional to (Vt - V₀). The initial amount of this compound is proportional to (V∞ - V₀).
-
The concentration of this compound remaining at time t, [A]t, is proportional to (V∞ - Vt).
-
The reaction follows first-order kinetics: ln([A]₀ / [A]t) = kt.
-
A plot of ln(V∞ - V₀ / V∞ - Vt) versus time (t) will yield a straight line with a slope equal to the first-order rate constant, k.
-
Caption: Experimental workflow for kinetic analysis by titration.
Protocol 3: Product Analysis via GC-MS
This protocol provides a general method for identifying and quantifying the products from a solvolysis reaction of this compound, which may include substitution (2-butanol, 2-ethoxybutane) and elimination (1-butene, cis/trans-2-butene) products.
-
Objective: To separate, identify, and quantify the products of a this compound solvolysis reaction.
-
Materials:
-
Completed reaction mixture from Protocol 3.2 (or similar)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Internal standard (e.g., dodecane)
-
GC-MS grade solvents
-
-
Apparatus:
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Separatory funnel
-
Vials for autosampler
-
-
Procedure:
-
Sample Preparation:
-
Take a known volume of the reaction mixture after completion.
-
Add a known amount of an internal standard.
-
Extract the organic products into diethyl ether (2 x 20 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter and carefully concentrate the solution if necessary.
-
Dilute to a final known volume with the extraction solvent for GC-MS analysis.
-
-
GC-MS Parameters (Example): [15]
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: 40 °C (hold 5 min), ramp to 200 °C at 10 °C/min, hold 5 min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: 35-200 amu.
-
-
-
Data Analysis:
-
Identify the product peaks by comparing their retention times and mass spectra to known standards or library data (e.g., NIST).
-
Quantify the relative amounts of each product by integrating the peak areas and comparing them to the peak area of the internal standard. This allows for the calculation of product distribution ratios.
-
Note on HPLC Analysis: High-Performance Liquid Chromatography (HPLC) can also be utilized, particularly for analyzing the non-volatile substitution products. For stereochemical analysis, a chiral stationary phase is required to separate the (R) and (S) enantiomers of the products, such as 2-butanol.[16][17]
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. organic chemistry - What happens when (+) this compound is treated with NaI in acetone? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. gauthmath.com [gauthmath.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Optically active 2-iodo butane on treatment with `NaI` in acetone gives a product which does not show optical activity. Explain briefly. [allen.in]
- 9. sarthaks.com [sarthaks.com]
- 10. allen.in [allen.in]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. amherst.edu [amherst.edu]
- 14. organic chemistry - In the reaction mentioned what percentage of reaction proceeds via SN1 mechanism? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Separation of Butane, 2-iodo-2-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. homework.study.com [homework.study.com]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Iodobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodobutane is a secondary alkyl halide that serves as a versatile substrate for nucleophilic substitution reactions. Its reactivity is influenced by the nature of the nucleophile, the solvent, and the reaction temperature, allowing for the synthesis of a diverse range of chemical compounds. As a secondary halide, this compound can undergo substitution via both S(_N)1 and S(_N)2 pathways. However, with strong nucleophiles and polar aprotic solvents, the S(_N)2 mechanism is generally favored. The carbon-iodine bond is relatively weak, making iodide an excellent leaving group and facilitating these substitution reactions.[1] This document provides detailed protocols for the reaction of this compound with various nucleophiles, along with data presentation and mechanistic diagrams to guide researchers in their synthetic endeavors.
Reaction Mechanisms
Nucleophilic substitution reactions of this compound can proceed through two primary mechanisms: S(_N)1 (Substitution Nucleophilic Unimolecular) and S(_N)2 (Substitution Nucleophilic Bimolecular).
-
S(_N)2 Mechanism: This is a single-step, concerted reaction where the nucleophile attacks the electrophilic carbon at the same time as the iodide leaving group departs.[2] This "backside attack" leads to an inversion of stereochemistry at the chiral center.[3] For example, the reaction of (S)-2-iodobutane with a nucleophile will yield an (R)-product. The rate of the S(_N)2 reaction is dependent on the concentration of both the this compound and the nucleophile.[4] Strong nucleophiles and polar aprotic solvents favor the S(_N)2 pathway.[5]
-
S(_N)1 Mechanism: This is a two-step reaction that begins with the slow departure of the leaving group to form a planar carbocation intermediate. In the second, rapid step, the nucleophile attacks the carbocation. Because the nucleophile can attack from either face of the planar carbocation, this mechanism typically leads to a racemic mixture of products if the starting material is chiral. The rate of the S(_N)1 reaction is dependent only on the concentration of the this compound. Polar protic solvents, which can stabilize the carbocation intermediate, favor the S(_N)1 pathway.
The choice between the S(_N)1 and S(_N)2 pathway is influenced by the nucleophile's strength, the solvent polarity, and the reaction temperature. For the protocols detailed below, conditions have been selected to favor the S(_N)2 mechanism.
Data Presentation
The following table summarizes the expected products and representative yields for the S(_N)2 reaction of this compound with various nucleophiles under the conditions specified in the protocols below. The yields are based on typical outcomes for S(_N)2 reactions with secondary alkyl halides and may vary depending on the precise reaction conditions and purification techniques.
| Nucleophile | Reagent | Solvent | Product | Representative Yield (%) |
| Hydroxide (B78521) | Sodium Hydroxide | Acetone (B3395972)/Water | 2-Butanol (B46777) | 85 |
| Cyanide | Sodium Cyanide | Ethanol | 2-Cyanobutane | 90 |
| Azide (B81097) | Sodium Azide | DMF | 2-Azidobutane (B6176771) | 92 |
| Thiolate | Sodium Thiolate | Ethanol | 2-(Methylthio)butane | 88 |
| Phenoxide | Sodium Phenoxide | Acetone | 2-Phenoxybutane | 80 |
Experimental Protocols
General Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. This compound is a flammable liquid and should be handled with care.
Protocol 1: Synthesis of 2-Butanol via S(_N)2 Reaction with Hydroxide
Objective: To synthesize 2-butanol from this compound using sodium hydroxide as the nucleophile.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Acetone
-
Deionized water
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO(_4))
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2.0 g of sodium hydroxide in 20 mL of deionized water.
-
Add 40 mL of acetone to the sodium hydroxide solution with stirring.
-
Add 5.0 g (27.2 mmol) of this compound to the flask.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 2 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether.
-
Separate the organic layer and wash it with 2 x 30 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield 2-butanol.
Protocol 2: Synthesis of 2-Cyanobutane via S(_N)2 Reaction with Cyanide
Objective: To synthesize 2-cyanobutane from this compound using sodium cyanide as the nucleophile.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Ethanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, add 1.5 g (30.6 mmol) of sodium cyanide to 50 mL of ethanol.
-
Add 5.0 g (27.2 mmol) of this compound to the flask.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4 hours.
-
Cool the reaction mixture to room temperature and filter to remove any solids.
-
Transfer the filtrate to a separatory funnel and add 50 mL of diethyl ether.
-
Wash the organic layer with 2 x 30 mL of saturated sodium bicarbonate solution and then with 30 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield 2-cyanobutane.
Protocol 3: Synthesis of 2-Azidobutane via S(_N)2 Reaction with Azide
Objective: To synthesize 2-azidobutane from this compound using sodium azide as the nucleophile.
Materials:
-
This compound
-
Sodium azide (NaN(_3))
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2.1 g (32.3 mmol) of sodium azide in 40 mL of DMF.
-
Add 5.0 g (27.2 mmol) of this compound to the solution.
-
Heat the mixture to 60°C with stirring for 6 hours.
-
After cooling to room temperature, pour the reaction mixture into 100 mL of deionized water and extract with 3 x 40 mL of diethyl ether.
-
Combine the organic extracts and wash with 2 x 50 mL of deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield 2-azidobutane.[6]
Product Analysis
The products of these reactions can be characterized using various analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to determine the purity of the product and to quantify the product ratio if elimination byproducts are formed. MS will provide the molecular weight of the product and a characteristic fragmentation pattern for structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
H and1 C NMR spectroscopy can be used to confirm the structure of the synthesized product by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.13 -
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups in the product, such as the -OH stretch in 2-butanol or the -C≡N stretch in 2-cyanobutane.
-
Polarimetry: If an enantiomerically pure starting material (e.g., (S)-2-iodobutane) is used, polarimetry can be used to measure the optical rotation of the product and confirm the inversion of stereochemistry characteristic of an S(_N)2 reaction.
References
Application Notes: Demonstrating Walden Inversion with 2-Iodobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Walden inversion, the inversion of a chiral center in a molecule during a chemical reaction, is a cornerstone concept in stereochemistry and reaction mechanisms. This phenomenon is a hallmark of the bimolecular nucleophilic substitution (Sₙ2) reaction.[1] A classic and effective method for demonstrating Walden inversion in an educational or research setting is through the nucleophilic substitution of a chiral 2-halobutane. This application note provides detailed protocols for the synthesis of optically active 2-iodobutane and its subsequent use to illustrate the principles of Sₙ2-mediated Walden inversion. The reaction of an optically active secondary alkyl halide, such as (R)-2-bromobutane, with sodium iodide in acetone (B3395972) provides a clear example of this stereochemical inversion, yielding (S)-2-iodobutane.
Core Concepts
The Sₙ2 reaction is a single-step process where a nucleophile attacks the carbon atom from the side opposite to the leaving group. This "backside attack" leads to a transition state where the central carbon is pentacoordinate, ultimately resulting in the inversion of the stereochemical configuration at that carbon center.
When optically active this compound is treated with sodium iodide in acetone, a continuous process of Walden inversions occurs. The iodide ion acts as both the nucleophile and the leaving group, leading to a dynamic equilibrium that eventually results in racemization, the formation of an equal mixture of both enantiomers.
Data Presentation
The stereochemical outcome of the reactions described can be quantified by measuring the optical rotation of the reactants and products using a polarimeter. The enantiomeric excess (ee) can be calculated from the specific rotation of the mixture.
Table 1: Specific Rotation of Chiral 2-Halobutanes
| Compound | Specific Rotation (neat) |
| (S)-2-Iodobutane | +15.90° |
| (R)-2-Iodobutane | -15.90° |
| (S)-2-Bromobutane | +23.1° |
| (R)-2-Bromobutane | -23.1° |
Table 2: Example Calculation of Enantiomeric Excess (ee)
| Observed Specific Rotation of this compound Mixture | Enantiomeric Excess (ee) of (S)-isomer | Percentage of (S)-isomer | Percentage of (R)-isomer |
| +7.95° | 50% | 75% | 25% |
| -11.93° | -75% | 12.5% | 87.5% |
| 0° | 0% | 50% | 50% |
Note: Enantiomeric excess is calculated using the formula: ee (%) = (observed specific rotation / specific rotation of pure enantiomer) x 100.
Experimental Protocols
Protocol 1: Synthesis of (S)-2-Iodobutane via Walden Inversion of (R)-2-Bromobutane (Finkelstein Reaction)
This protocol describes the conversion of (R)-2-bromobutane to (S)-2-iodobutane, demonstrating a clear Walden inversion.
Materials:
-
(R)-2-bromobutane
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry 100 mL round-bottom flask, dissolve 5.0 g of sodium iodide in 50 mL of anhydrous acetone with stirring.
-
To this solution, add 3.0 g of (R)-2-bromobutane.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 1.5 to 2 hours. The formation of a white precipitate (sodium bromide) indicates the progress of the reaction.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Remove the precipitated sodium bromide by vacuum filtration and wash the solid with a small amount of acetone.
-
Combine the filtrate and the washings and remove the acetone using a rotary evaporator.
-
Dissolve the resulting residue in 50 mL of diethyl ether.
-
Transfer the ether solution to a separatory funnel and wash sequentially with 25 mL of water, 25 mL of saturated aqueous sodium thiosulfate solution (to remove any unreacted iodine), and 25 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and carefully remove the diethyl ether by distillation or using a rotary evaporator to yield crude (S)-2-iodobutane.
-
Further purification can be achieved by fractional distillation.
Protocol 2: Polarimetric Analysis to Confirm Walden Inversion
Materials:
-
Synthesized (S)-2-iodobutane (from Protocol 1)
-
(R)-2-bromobutane (starting material)
-
A suitable solvent (e.g., ethanol (B145695) or chloroform)
-
Polarimeter
-
Volumetric flasks
-
Pipettes
Procedure:
-
Prepare a solution of the (R)-2-bromobutane starting material of a known concentration (e.g., 1 g/10 mL) in the chosen solvent.
-
Measure the optical rotation of this solution using the polarimeter and calculate the specific rotation. This should correspond to the literature value for (R)-2-bromobutane.
-
Prepare a solution of the synthesized (S)-2-iodobutane product of the same concentration.
-
Measure the optical rotation of the product solution. A positive rotation is expected, indicating the formation of the (S)-enantiomer.
-
Calculate the specific rotation of the product. A value close to +15.90° confirms a successful Walden inversion with high enantiomeric excess.
Protocol 3: Demonstration of Racemization of (S)-2-Iodobutane
This protocol illustrates the racemization of optically active this compound through repeated Walden inversions.
Materials:
-
Optically active (S)-2-iodobutane
-
Sodium iodide (NaI)
-
Anhydrous acetone
-
Polarimeter
Procedure:
-
Dissolve a known amount of (S)-2-iodobutane in anhydrous acetone in a polarimeter cell.
-
Measure the initial optical rotation.
-
Add a catalytic amount of sodium iodide to the solution and start a timer.
-
Monitor the optical rotation of the solution over time.
-
Observe the gradual decrease in the magnitude of the optical rotation, approaching zero as the mixture becomes racemic.
Visualizations
Caption: Sₙ2 mechanism of Walden inversion.
Caption: Experimental workflow for synthesis and analysis.
Caption: Logical relationship in racemization.
References
Application of 2-Iodobutane in the Synthesis of Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Iodobutane, also known as sec-butyl iodide, serves as a crucial alkylating agent in the synthesis of various pharmaceutical compounds. Its primary application lies in the introduction of a sec-butyl group to a molecule, a common structural motif in a number of active pharmaceutical ingredients (APIs), particularly within the barbiturate (B1230296) class of drugs. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of secobarbital, a sedative-hypnotic agent. The protocols are intended to guide researchers and drug development professionals in the practical application of this compound for the synthesis of relevant pharmaceutical intermediates and final APIs.
Application Notes
Role of this compound in Pharmaceutical Synthesis
This compound is an effective electrophile in nucleophilic substitution reactions, making it an ideal reagent for the sec-butylation of carbon nucleophiles. In pharmaceutical synthesis, it is primarily utilized for the C-alkylation of active methylene (B1212753) compounds, such as malonic esters and their derivatives. The iodine atom is an excellent leaving group, facilitating the reaction under relatively mild conditions.
The sec-butyl group introduced by this compound can significantly influence the pharmacological properties of a drug molecule. It can enhance lipophilicity, which may affect absorption, distribution, metabolism, and excretion (ADME) profiles. In the case of barbiturates, the nature of the alkyl substituents at the 5-position of the barbituric acid ring is a key determinant of their potency and duration of action.
Application in the Synthesis of Secobarbital
A prominent example of the application of this compound in pharmaceutical synthesis is in the production of secobarbital, chemically known as 5-allyl-5-(1-methylpropyl)barbituric acid. The synthesis involves a two-step process:
-
Alkylation of Diethyl Allylmalonate: Diethyl allylmalonate is deprotonated with a strong base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of this compound in an S(_N)2 reaction to form diethyl allyl-sec-butylmalonate.
-
Condensation with Urea (B33335): The resulting disubstituted malonic ester undergoes a condensation reaction with urea in the presence of a strong base, such as sodium ethoxide. This reaction forms the six-membered pyrimidine (B1678525) ring characteristic of barbiturates, yielding secobarbital.
The overall synthetic pathway is a classic example of barbiturate synthesis, highlighting the utility of this compound as a key building block.
Experimental Protocols
Synthesis of Diethyl Allyl-sec-butylmalonate (Intermediate)
Objective: To synthesize diethyl allyl-sec-butylmalonate via alkylation of diethyl allylmalonate with this compound.
Materials:
-
Diethyl allylmalonate
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (B145695)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO(_4))
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirred solution, add diethyl allylmalonate (1.0 equivalent) dropwise at room temperature.
-
After the addition is complete, heat the mixture to reflux for 1 hour to ensure complete formation of the enolate.
-
Cool the reaction mixture to room temperature and add this compound (1.2 equivalents) dropwise.
-
Heat the mixture to reflux for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl allyl-sec-butylmalonate.
-
Purify the crude product by vacuum distillation.
Synthesis of Secobarbital
Objective: To synthesize secobarbital by condensation of diethyl allyl-sec-butylmalonate with urea.
Materials:
-
Diethyl allyl-sec-butylmalonate
-
Urea
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide (2.2 equivalents) in anhydrous ethanol under an inert atmosphere.
-
To this solution, add diethyl allyl-sec-butylmalonate (1.0 equivalent) followed by urea (1.5 equivalents).
-
Heat the reaction mixture to reflux for 10-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture in an ice bath and carefully acidify with hydrochloric acid to a pH of approximately 2. This will precipitate the secobarbital.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude secobarbital from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
-
Dry the purified secobarbital under vacuum.
Data Presentation
| Parameter | Diethyl Allyl-sec-butylmalonate Synthesis | Secobarbital Synthesis |
| Reactants & Reagents | ||
| Diethyl allylmalonate | 1.0 eq | - |
| This compound | 1.2 eq | - |
| Diethyl allyl-sec-butylmalonate | - | 1.0 eq |
| Urea | - | 1.5 eq |
| Sodium Ethoxide | 1.1 eq | 2.2 eq |
| Reaction Conditions | ||
| Solvent | Anhydrous Ethanol | Anhydrous Ethanol |
| Temperature | Reflux | Reflux |
| Reaction Time | 6 - 8 hours | 10 - 12 hours |
| Yield & Purity | ||
| Typical Yield | 75 - 85% | 60 - 70% |
| Purification Method | Vacuum Distillation | Recrystallization (Ethanol/Water) |
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of Barbiturates
Application Notes and Protocols for the Formation of sec-Butylmagnesium Iodide from 2-Iodobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful nucleophilic organometallic compounds extensively utilized in organic synthesis for the formation of carbon-carbon bonds. The synthesis of sec-butylmagnesium iodide, a versatile Grignard reagent, is achieved through the reaction of 2-iodobutane with magnesium metal in an ethereal solvent. This reagent is a valuable intermediate in the synthesis of a wide array of organic molecules, including pharmaceuticals and other complex target compounds. The formation of the Grignard reagent is sensitive to reaction conditions, particularly the presence of moisture, which can quench the reagent. Therefore, strict anhydrous conditions are paramount for a successful synthesis. Alkyl iodides are the most reactive among the alkyl halides for Grignard reagent formation, generally providing high yields.[1]
Reaction Principle
The formation of sec-butylmagnesium iodide involves the oxidative insertion of magnesium metal into the carbon-iodine bond of this compound. This reaction transforms the electrophilic carbon of the alkyl halide into a highly nucleophilic carbon in the Grignard reagent. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which solvates and stabilizes the Grignard reagent.[2] A small amount of an activator, such as iodine, is often used to initiate the reaction by removing the passivating magnesium oxide layer from the surface of the magnesium turnings.[1]
Quantitative Data Summary
The yield of Grignard reagents is highly dependent on experimental conditions, including the purity of reagents and the rigorous exclusion of water. The following table summarizes typical quantitative data for the formation of Grignard reagents from alkyl iodides.
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Reagent | Magnesium Turnings | N/A |
| Solvent | Anhydrous Diethyl Ether | N/A |
| Typical Yield Range | 85-95% | [1] |
| Reaction Time | 30-60 minutes | General Protocol |
| Reaction Temperature | Gentle reflux of diethyl ether (~35 °C) | General Protocol |
Experimental Protocols
Materials and Equipment
-
This compound (distilled and stored over molecular sieves)
-
Magnesium turnings
-
Anhydrous diethyl ether (distilled from sodium/benzophenone)
-
Iodine crystal
-
Round-bottom flask (three-necked)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Syringes and needles
-
Drying tube (filled with calcium chloride)
Detailed Experimental Procedure
1. Apparatus Setup and Preparation:
-
All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled while hot under a stream of dry nitrogen or argon to prevent atmospheric moisture contamination.
-
Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a 100 mL pressure-equalizing dropping funnel.
-
Maintain a positive pressure of inert gas throughout the experiment.
2. Reaction Initiation:
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a single crystal of iodine to the flask. The iodine will help activate the magnesium surface.[1]
-
Add a small volume of anhydrous diethyl ether to the flask, just enough to cover the magnesium turnings.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion (approximately 10%) of the this compound solution from the dropping funnel to the magnesium suspension.
3. Grignard Reagent Formation:
-
The reaction mixture may need to be gently warmed with a heating mantle to initiate the reaction. The initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy or grayish solution, often accompanied by spontaneous boiling of the ether.
-
Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 30-60 minutes to ensure complete reaction. The final solution should appear as a grayish, cloudy suspension.
4. Determination of Grignard Reagent Concentration (Titration - Optional but Recommended):
-
The concentration of the prepared Grignard reagent can be determined by titration against a standard solution of a known titrant, such as sec-butanol in xylene with a colorimetric indicator like 1,10-phenanthroline.
Visualizations
Reaction Pathway
Caption: Formation of sec-Butylmagnesium Iodide.
Experimental Workflow
Caption: Experimental Workflow for Grignard Reagent Synthesis.
References
Application Notes and Protocols for the Grignard Reaction with 2-Iodobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of sec-butylmagnesium iodide, a Grignard reagent derived from 2-iodobutane. It further outlines the subsequent reaction of this organometallic compound with various electrophiles, a cornerstone for carbon-carbon bond formation in organic synthesis. This application note includes typical reaction yields, a discussion of critical parameters, and troubleshooting guidelines to assist researchers in achieving optimal results.
Introduction
The Grignard reaction is a fundamental and versatile tool in synthetic organic chemistry, enabling the formation of new carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide to an electrophilic carbon. The reagent is formed by the reaction of an organohalide with magnesium metal. Alkyl iodides are particularly effective precursors due to the relatively low C-I bond dissociation energy, facilitating a more facile reaction with magnesium.[1]
sec-Butylmagnesium iodide, formed from this compound, provides a nucleophilic sec-butyl carbanion equivalent. This secondary alkyl Grignard reagent is valuable for the synthesis of a variety of organic structures, including secondary and tertiary alcohols. Careful control of reaction conditions is paramount to success, as the inherent reactivity of the Grignard reagent also makes it susceptible to side reactions, such as Wurtz coupling.
Data Presentation
The following tables summarize typical yields for the formation of the Grignard reagent from this compound and its subsequent reaction with representative electrophiles. Yields are highly dependent on the specific reaction conditions, purity of reagents, and scale of the reaction.
| Parameter | Typical Value | Notes |
| Grignard Reagent Formation | ||
| Substrate | This compound | |
| Reagent | Magnesium Turnings | |
| Solvent | Anhydrous Diethyl Ether or THF | |
| Typical Yield of sec-butylmagnesium iodide | 85-95%[1] | Yield is often assumed based on subsequent reactions. Prone to side reactions if not controlled. |
| Side Reactions | ||
| Wurtz Coupling Product (3,4-Dimethylhexane) | Variable | Minimized by slow addition of this compound to a dilute suspension of magnesium. |
| Electrophile | Product | Typical Yield |
| 2-Butanone (B6335102) | 3,4-Dimethyl-3-hexanol | Yields for this specific reaction are not widely reported, but similar reactions of secondary Grignard reagents with ketones suggest yields in the range of 50-70% are achievable. |
| Propanal | 3-Methyl-2-pentanol | Reactions with aldehydes can provide secondary alcohols. |
| Diethyl Carbonate | 5-Ethyl-5-nonanol (after reaction with excess Grignard) | Grignard reagents typically react twice with esters and carbonates. |
| Benzaldehyde (B42025) | 1-Phenyl-2-methyl-1-butanol | A study involving a related secondary dialkylmagnesium reagent with a substituted benzaldehyde reported a 57% overall yield after an oxidation step.[2] |
Experimental Protocols
Protocol 1: Preparation of sec-Butylmagnesium Iodide
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine (1-2 small crystals)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
Procedure:
-
Apparatus Setup: All glassware must be thoroughly dried in an oven and allowed to cool under a stream of inert gas. Assemble the three-necked flask with the reflux condenser, dropping funnel, and an inert gas inlet.
-
Magnesium Activation: Place the magnesium turnings and a magnetic stir bar in the flask. Add one or two small crystals of iodine. The iodine will help to activate the magnesium surface by reacting with the passivating layer of magnesium oxide.
-
Initiation: Add a small amount of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound in the remaining anhydrous solvent.
-
Reaction Start: Add a small portion (approximately 5-10%) of the this compound solution from the dropping funnel to the magnesium suspension. The reaction may require gentle warming with a heat gun to initiate. Initiation is indicated by the disappearance of the purple iodine color and the observation of bubbling at the magnesium surface.
-
Grignard Reagent Formation: Once the reaction has started, add the remainder of the this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux of the solvent. Slower addition rates can minimize the formation of the Wurtz coupling byproduct (3,4-dimethylhexane).
-
Completion: After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray-black solution is the sec-butylmagnesium iodide Grignard reagent.
Protocol 2: Reaction of sec-Butylmagnesium Iodide with an Electrophile (e.g., 2-Butanone)
Materials:
-
sec-Butylmagnesium iodide solution (from Protocol 1)
-
2-Butanone (0.9 eq)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)
Procedure:
-
Reaction with Electrophile: Cool the freshly prepared sec-butylmagnesium iodide solution to 0 °C using an ice bath. Dissolve the 2-butanone in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution.
-
Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two to three times with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product, 3,4-dimethyl-3-hexanol, can be further purified by distillation or flash column chromatography.
Mandatory Visualizations
Caption: Mechanism of Grignard addition to a ketone.
Caption: Experimental workflow for Grignard synthesis.
References
Application Notes and Protocols for Stereospecific Synthesis Using Chiral 2-Iodobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 2-iodobutane is a valuable secondary alkyl halide precursor for the stereospecific synthesis of a variety of chiral molecules. Its utility lies in its ability to undergo nucleophilic substitution reactions, primarily through the Sₙ2 mechanism, which allows for the precise control of stereochemistry at the C2 position. This is of paramount importance in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug are often dictated by its specific stereoisomeric form.
These application notes provide a detailed overview of the principles and protocols for conducting stereospecific syntheses using (R)- and (S)-2-iodobutane. The core of these syntheses is the Walden inversion, a predictable inversion of stereochemical configuration that occurs during an Sₙ2 reaction.[1][2][3][4] By carefully selecting the appropriate nucleophile, a wide range of chiral products, including alcohols, ethers, azides, and thiols, can be synthesized with a high degree of enantiomeric purity.
Principle of the Reaction: The Sₙ2 Mechanism and Walden Inversion
The primary reaction pathway for chiral this compound with a wide range of nucleophiles is the Sₙ2 (bimolecular nucleophilic substitution) reaction. This mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the iodide ion).[5][6] This "backside attack" forces the stereocenter to invert its configuration, a phenomenon known as Walden inversion.[1][2][3][4]
Therefore, if the starting material is (R)-2-iodobutane, the product will have the (S) configuration, and conversely, starting with (S)-2-iodobutane will yield a product with the (R) configuration. The stereospecificity of the Sₙ2 reaction is a powerful tool for asymmetric synthesis, allowing for the predictable formation of a single enantiomer.
Applications in Chiral Synthesis
The stereospecific conversion of chiral this compound is a key step in the synthesis of numerous chiral building blocks used in drug discovery and development. The ability to introduce various functional groups with a defined stereochemistry is crucial for constructing complex molecules with specific biological activities.
Table 1: Stereospecific Sₙ2 Reactions of Chiral this compound with Various Nucleophiles
| Starting Material | Nucleophile | Reagent Example | Product Functional Group | Expected Product Stereochemistry |
| (R)-2-Iodobutane | Hydroxide (B78521) (⁻OH) | Sodium Hydroxide | Alcohol | (S)-2-Butanol |
| (S)-2-Iodobutane | Hydroxide (⁻OH) | Sodium Hydroxide | Alcohol | (R)-2-Butanol |
| (R)-2-Iodobutane | Alkoxide (⁻OR') | Sodium Ethoxide | Ether | (S)-2-Ethoxybutane |
| (S)-2-Iodobutane | Alkoxide (⁻OR') | Sodium Ethoxide | Ether | (R)-2-Ethoxybutane |
| (R)-2-Iodobutane | Azide (B81097) (⁻N₃) | Sodium Azide | Azide | (S)-2-Azidobutane |
| (S)-2-Iodobutane | Azide (⁻N₃) | Sodium Azide | Azide | (R)-2-Azidobutane |
| (R)-2-Iodobutane | Hydrosulfide (⁻SH) | Sodium Hydrosulfide | Thiol | (S)-Butan-2-thiol |
| (S)-2-Iodobutane | Hydrosulfide (⁻SH) | Sodium Hydrosulfide | Thiol | (R)-Butan-2-thiol |
| (R)-2-Iodobutane | Cyanide (⁻CN) | Sodium Cyanide | Nitrile | (S)-2-Methylbutanenitrile |
| (S)-2-Iodobutane | Cyanide (⁻CN) | Sodium Cyanide | Nitrile | (R)-2-Methylbutanenitrile |
Experimental Protocols
The following protocols are representative examples of stereospecific syntheses starting from chiral this compound.
Protocol 1: Synthesis of (R)-2-Butanol from (S)-2-Iodobutane
Objective: To synthesize (R)-2-butanol with high enantiomeric purity via an Sₙ2 reaction between (S)-2-iodobutane and sodium hydroxide.
Materials:
-
(S)-2-Iodobutane
-
Sodium hydroxide (NaOH)
-
Acetone (B3395972) (anhydrous)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Distilled water
-
Hydrochloric acid (1 M)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium hydroxide (1.2 equivalents) in a minimal amount of water and then add acetone.
-
Add (S)-2-iodobutane (1.0 equivalent) to the stirring solution.
-
Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the acetone using a rotary evaporator.
-
Add diethyl ether to the residue and transfer the mixture to a separatory funnel.
-
Wash the organic layer with distilled water (2 x 20 mL) and then with a saturated brine solution (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude (R)-2-butanol.
-
Purify the product by fractional distillation.
Protocol 2: Synthesis of (S)-2-Azidobutane from (R)-2-Iodobutane
Objective: To prepare (S)-2-azidobutane through a stereospecific Sₙ2 reaction using sodium azide.
Materials:
-
(R)-2-Iodobutane
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Distilled water
Equipment:
-
Three-neck round-bottom flask
-
Thermometer
-
Magnetic stirrer and stir bar
-
Nitrogen inlet
-
Separatory funnel
-
Standard glassware
Procedure:
-
In a three-neck round-bottom flask under a nitrogen atmosphere, dissolve sodium azide (1.5 equivalents) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add (R)-2-iodobutane (1.0 equivalent) to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or gas chromatography (GC).
-
Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic layers and wash with distilled water (3 x 30 mL) to remove DMF, followed by a wash with saturated brine solution (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature to obtain crude (S)-2-azidobutane.
-
The product can be further purified by vacuum distillation.
Protocol 3: Williamson Ether Synthesis of (S)-2-Ethoxybutane from (R)-2-Iodobutane
Objective: To synthesize (S)-2-ethoxybutane via a stereospecific Williamson ether synthesis.[7][8][9]
Materials:
-
(R)-2-Iodobutane
-
Sodium ethoxide (NaOEt)
-
Ethanol (B145695) (anhydrous)
-
Diethyl ether
-
Distilled water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Prepare a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
Add (R)-2-iodobutane (1.0 equivalent) to the sodium ethoxide solution.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) for 3-5 hours.
-
Monitor the reaction progress by GC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between diethyl ether and water in a separatory funnel.
-
Separate the organic layer, and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the diethyl ether by distillation to yield (S)-2-ethoxybutane.
-
Further purification can be achieved by fractional distillation.
Data Presentation
The following table provides illustrative quantitative data for the described stereospecific syntheses. The enantiomeric excess is expected to be high, reflecting the stereospecific nature of the Sₙ2 reaction.
Table 2: Illustrative Quantitative Data for Stereospecific Syntheses from Chiral this compound
| Reaction | Starting Material | Product | Typical Yield (%) | Expected Enantiomeric Excess (ee) (%) |
| Synthesis of (R)-2-Butanol | (S)-2-Iodobutane | (R)-2-Butanol | 75-85 | >98 |
| Synthesis of (S)-2-Azidobutane | (R)-2-Iodobutane | (S)-2-Azidobutane | 80-90 | >99 |
| Williamson Ether Synthesis of (S)-2-Ethoxybutane | (R)-2-Iodobutane | (S)-2-Ethoxybutane | 70-80 | >98 |
Note: Yields are dependent on reaction scale and purification methods. Enantiomeric excess is typically very high for Sₙ2 reactions on secondary halides with good leaving groups, provided that competing E2 and Sₙ1 pathways are minimized.
Visualizations
Reaction Mechanism: Walden Inversion in Sₙ2 Reaction
Caption: Sₙ2 reaction mechanism illustrating the backside attack of a nucleophile on (R)-2-iodobutane, proceeding through a trigonal bipyramidal transition state to yield the (S)-product with inverted stereochemistry (Walden Inversion).
General Experimental Workflow
Caption: A generalized workflow for the stereospecific synthesis using chiral this compound, from reaction setup to the analysis of the final pure chiral product.
Stereochemical Pathway
Caption: Logical relationship showing the predictable inversion of stereochemistry in Sₙ2 reactions of chiral this compound.
References
- 1. Illustrated Glossary of Organic Chemistry - Walden inversion [chem.ucla.edu]
- 2. Walden inversion - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Walden Inversion: Mechanism, Examples & Key Concepts Explained [vedantu.com]
- 5. 11.2 The SN2 Reaction - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. community.wvu.edu [community.wvu.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Characterization of 2-Iodobutane Reaction Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of reaction products derived from 2-iodobutane. This document outlines protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, enabling the identification and quantification of common substitution and elimination products.
Introduction
This compound is a versatile secondary alkyl halide that readily undergoes both substitution (S(_N)2) and elimination (E2) reactions. The product distribution is highly dependent on the nature of the nucleophile/base and the reaction conditions. Strong, sterically unhindered bases like sodium ethoxide favor S(_N)2 reactions and Zaitsev elimination products, while bulky bases such as potassium tert-butoxide predominantly yield the Hofmann elimination product. Accurate characterization of the resulting product mixture, which may contain 1-butene, cis-2-butene, trans-2-butene, and substitution products like 2-ethoxybutane, is crucial for reaction optimization and mechanistic studies.
Reaction Pathways of this compound
The reaction of this compound with a base/nucleophile can proceed through competing S(_N)2 and E2 pathways.
Application Note: Analysis of 2-Iodobutane by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analysis of 2-iodobutane using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, an alkyl halide, is a versatile chemical intermediate in organic synthesis and its accurate identification and quantification are crucial for process monitoring and quality control in pharmaceutical and chemical industries. This application note outlines the necessary steps for sample preparation, GC-MS instrument parameters, and data analysis. The provided methodology is designed to yield reliable and reproducible results for the determination of this compound.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is ideal for the analysis of volatile and semi-volatile compounds such as this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. Subsequently, the mass spectrometer fragments the eluted components into ions and separates them based on their mass-to-charge ratio (m/z), providing a unique fragmentation pattern that allows for definitive identification. Alkyl halides, including this compound, are often used as alkylating agents in pharmaceutical synthesis and may be present as genotoxic impurities, necessitating sensitive analytical methods for their control.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible GC-MS analysis.[1] The following protocol is a general guideline and may need to be optimized based on the specific sample matrix.
-
Sample Collection: Collect samples in clean glass containers to prevent contamination.[1]
-
Solvent Selection: Use a high-purity, volatile organic solvent in which this compound is soluble. Suitable solvents include hexane, dichloromethane, or ethyl acetate.[1] Avoid using water, non-volatile solvents, strong acids, or strong bases.[1]
-
Dilution: Prepare a stock solution of the sample by dissolving a known weight in the chosen solvent. A typical concentration for GC-MS analysis is in the range of 1-10 µg/mL. For quantitative analysis, a calibrated internal standard should be added.
-
Filtration/Centrifugation: If the sample contains particulate matter, it should be centrifuged or filtered through a 0.22 µm syringe filter to prevent clogging of the GC inlet and column.
-
Vial Transfer: Transfer the final diluted sample into a 2 mL glass autosampler vial with a PTFE-lined cap.
For samples with complex matrices, extraction techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte of interest.[1]
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of this compound and are based on typical methods for similar alkyl halides.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC (or equivalent) |
| Mass Spectrometer | Agilent 5977A MSD (or equivalent) |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (split ratio 50:1) or Splitless for trace analysis |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature: 40°C, hold for 2 minutesRamp: 10°C/min to 200°CHold: 2 minutes at 200°C |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-200 |
| Scan Mode | Full Scan |
Data Presentation
Retention Data
The retention of a compound is dependent on the specific chromatographic conditions. The Kovats retention index is a standardized measure that is less dependent on operational parameters.
| Parameter | Value | Column Type |
| Kovats Retention Index | 789 | Semi-standard non-polar |
| Kovats Retention Index | 1019 | Standard polar |
Data sourced from PubChem.[2]
Mass Spectral Data
The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The fragmentation pattern is a unique fingerprint of the molecule.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |
| 184 | 5 | [C₄H₉I]⁺ (Molecular Ion) |
| 127 | 15 | [I]⁺ |
| 57 | 100 | [C₄H₉]⁺ (Base Peak) |
| 43 | 20 | [C₃H₇]⁺ |
| 29 | 45 | [C₂H₅]⁺ |
Data is a representation from the NIST Mass Spectrometry Data Center.
Visualizations
Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Logical Diagram of GC-MS Process
Caption: Logical flow of the GC-MS instrument.
References
Troubleshooting & Optimization
Common side reactions in the synthesis of 2-Iodobutane
Welcome to the technical support center for the synthesis of 2-iodobutane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed during the synthesis of this compound from 2-butanol (B46777)?
A1: The synthesis of this compound from 2-butanol typically involves the use of a strong acid like hydroiodic acid (HI). The primary competing side reactions are elimination (E1 and E2) and ether formation.
-
Elimination: This is the most common side reaction, leading to the formation of butene isomers. The reaction can proceed via E1 or E2 mechanisms, yielding a mixture of 1-butene, cis-2-butene, and trans-2-butene.[1]
-
Ether Formation: Under certain conditions, particularly at lower temperatures, a Williamson-like ether synthesis can occur where unreacted 2-butanol acts as a nucleophile, attacking another molecule of protonated 2-butanol or already formed this compound. This results in the formation of di-sec-butyl ether.[2][3]
Q2: How do reaction conditions influence the formation of side products?
A2: Reaction conditions play a critical role in determining the ratio of the desired this compound to the various side products.
-
Temperature: Higher temperatures generally favor elimination reactions (E1 and E2) over substitution (SN1 and SN2).[3] To maximize the yield of this compound, it is advisable to maintain a moderate reaction temperature.
-
Acid Concentration: A high concentration of a strong, non-coordinating acid favors the SN1 pathway, which can also lead to E1 elimination as a competing reaction.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the prevalence of side reactions, including the potential for racemization if starting with an optically active alcohol.[4]
Q3: My reaction mixture turned dark brown/purple. What is the cause and how can I resolve it?
A3: A dark brown or purple color in the reaction mixture is often indicative of the formation of elemental iodine (I₂). This can occur due to the oxidation of iodide ions, especially in the presence of air or other oxidizing agents. To resolve this, the crude product can be washed with a solution of a reducing agent, such as saturated sodium bisulfite (NaHSO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃), until the color disappears.[5]
Q4: How can I effectively remove unreacted 2-butanol from the final product?
A4: Unreacted 2-butanol can be removed through a few methods:
-
Aqueous Workup: Washing the organic layer with water can help remove a significant portion of the unreacted alcohol due to its partial solubility in water.
-
Distillation: Fractional distillation is an effective method for separating this compound (boiling point: 119-120 °C) from 2-butanol (boiling point: 99.5 °C).
-
Chromatography: For smaller scale purifications or to achieve very high purity, column chromatography can be employed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound | - Reaction conditions favoring elimination (high temperature).- Incomplete reaction.- Loss of product during workup (e.g., due to its volatility). | - Maintain a lower reaction temperature.- Monitor the reaction progress using TLC or GC to ensure completion.- Be cautious during solvent removal (rotary evaporation) to avoid loss of the volatile product. |
| Presence of significant amounts of butene isomers in the product | - High reaction temperature.- Use of a strong, bulky base (if applicable in a different synthetic route). | - Lower the reaction temperature to favor substitution over elimination.- If using a base, select a non-bulky, strong nucleophile. |
| Formation of di-sec-butyl ether | - Lower reaction temperatures can sometimes favor ether formation. | - Slightly increasing the reaction temperature may disfavor ether formation, but be mindful of increasing elimination. |
| Product is a racemic mixture when starting with an optically active alcohol | - The reaction may be proceeding through an SN1 mechanism, which involves a planar carbocation intermediate, leading to racemization. | - To achieve stereochemical inversion (SN2), consider converting the alcohol to a better leaving group first (e.g., a tosylate) and then reacting with sodium iodide.[6] |
Data Presentation
The following table summarizes the expected product distribution in the reaction of 2-butanol under different conditions that favor specific reaction pathways.
| Reaction Condition | Primary Mechanism | This compound (%) | 1-Butene (%) | trans-2-Butene (%) | cis-2-Butene (%) | Di-sec-butyl Ether (%) |
| Concentrated HI, moderate temperature | SN1/E1 | Major Product | Minor | Minor | Minor | Trace |
| Heat with concentrated H₂SO₄ | E1 | Minor | ~25 | ~50 | ~25 | - |
| Reaction with a strong, non-bulky base (e.g., NaOEt) on this compound | E2 (Zaitsev) | - | ~20 | ~60 | ~20 | - |
| Reaction with a strong, bulky base (e.g., KOtBu) on this compound | E2 (Hofmann) | - | Major Product | Minor | Minor | - |
Note: The percentages are approximate and can vary based on specific experimental parameters.
Experimental Protocols
Synthesis of this compound from 2-Butanol via SN1/E1 Pathway
This protocol describes a common method for synthesizing this compound from 2-butanol using hydroiodic acid.
Materials:
-
2-Butanol
-
Concentrated Hydroiodic Acid (57%)
-
Anhydrous Calcium Chloride
-
Saturated Sodium Bisulfite Solution
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate
-
Dichloromethane (B109758) (or Diethyl Ether)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-butanol.
-
Cool the flask in an ice bath.
-
Slowly add concentrated hydroiodic acid to the cooled 2-butanol with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Gently heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and maintain for a specified time, monitoring the reaction by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add dichloromethane (or diethyl ether).
-
Wash the organic layer sequentially with:
-
Saturated sodium bisulfite solution (to remove excess iodine).
-
Saturated sodium bicarbonate solution (to neutralize any remaining acid).
-
Brine.
-
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude this compound by simple or fractional distillation. Collect the fraction boiling at approximately 119-120°C.
Visualizations
Caption: Reaction pathways in the synthesis of this compound.
Caption: Troubleshooting workflow for low yield of this compound.
References
- 1. scribd.com [scribd.com]
- 2. the names of the reactants in a condensation reaction are given butanol +.. [askfilo.com]
- 3. Question The major product in the following reaction is: Reactant: 2-but.. [askfilo.com]
- 4. EXAMPLE 43 Assertion : Optically active this compound on treatment with Na.. [askfilo.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 2-Iodobutane
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 2-iodobutane. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is brown. What causes this discoloration and is it problematic?
A1: A brown or yellowish tint in this compound is typically due to the presence of dissolved elemental iodine (I₂). Iodine can form from the decomposition of the alkyl iodide, a process often accelerated by exposure to light and air. For many subsequent reactions, trace amounts of iodine may not be detrimental. However, for sensitive applications, it is crucial to remove it as it can act as an oxidizing agent or a catalyst for undesired side reactions.
Q2: What are the most common impurities in crude this compound synthesized from 2-butanol (B46777)?
A2: Besides elemental iodine, common impurities include unreacted 2-butanol, and alkene byproducts such as 1-butene (B85601) and 2-butenes, which arise from elimination side reactions.[1][2] The presence of these impurities can affect reaction yields and product purity in subsequent steps.
Q3: What is the purpose of washing the crude product with sodium thiosulfate (B1220275) solution?
A3: Washing with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) is a standard procedure to remove elemental iodine.[3] The thiosulfate ion reduces iodine to colorless iodide ions (I⁻), which are soluble in the aqueous phase and can thus be separated from the organic layer.
Q4: When should I choose fractional distillation over flash chromatography for purification?
A4: The choice depends on the nature of the impurities. Fractional distillation is effective for separating components with significantly different boiling points, such as removing the higher-boiling 2-butanol from the this compound product. Flash chromatography is more suitable for separating compounds with similar boiling points but different polarities, such as isomeric impurities or certain byproducts. For very high purity, a combination of both methods may be employed.[1]
Q5: How can I assess the purity of my this compound after purification?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for assessing the purity of volatile compounds like this compound.[4][5] It can separate and identify residual starting materials, byproducts, and isomeric impurities. The mass spectrum of this compound will show a molecular ion peak at m/z 184.[6]
Troubleshooting Guides
Issue 1: Persistent Brown Color After Sodium Thiosulfate Wash
| Possible Cause | Solution |
| Insufficient washing | Increase the number of washes with the sodium thiosulfate solution. |
| Concentrated iodine | Use a more concentrated solution of sodium thiosulfate (e.g., 10% w/v). |
| Inadequate mixing | Ensure vigorous mixing during the wash to maximize contact between the organic and aqueous phases. |
Issue 2: Emulsion Formation During Aqueous Wash
| Possible Cause | Solution |
| Vigorous shaking | Gently invert the separatory funnel instead of shaking vigorously. |
| High concentration of impurities | Dilute the organic layer with a suitable solvent (e.g., diethyl ether) before washing. |
| Presence of fine solid particles | Filter the entire mixture through a pad of Celite to remove suspended solids.[7] |
| Unfavorable pH | Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[8][9] |
Issue 3: Poor Separation During Fractional Distillation
| Possible Cause | Solution | | Distillation rate is too fast | Decrease the heating rate to allow for proper equilibration on the column packing. A slow, steady distillation rate is crucial for good separation.[10][11] | | Inefficient column packing | Ensure the fractionating column is packed correctly and is of sufficient length for the separation. For liquids with close boiling points, a longer column with a higher number of theoretical plates is needed.[11][12] | | Heat loss from the column | Insulate the distillation column with glass wool or aluminum foil to maintain the temperature gradient.[10][13] | | Column flooding | If liquid pools in the column, reduce the heating rate to allow the excess liquid to drain back into the distilling flask.[13] |
Quantitative Data Summary
| Purification Step | Parameter | Typical Value | Notes |
| Washing | Concentration of Na₂S₂O₃ solution | 5-10% (w/v) | Sufficient to decolorize the organic layer. |
| Number of Washes | 2-3 | Or until the aqueous layer is colorless. | |
| Fractional Distillation | Boiling Point of this compound | 119-120 °C | At atmospheric pressure.[14] |
| Expected Purity (by GC) | >98% | Dependent on the efficiency of the distillation. | |
| Flash Chromatography | Typical Eluent System | Hexane/Ethyl Acetate mixtures | The exact ratio should be determined by TLC analysis. |
| Expected Purity (by GC) | >99% | Can achieve very high purity. |
Experimental Protocols
Protocol 1: Washing with Sodium Thiosulfate
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of a 10% (w/v) aqueous solution of sodium thiosulfate.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. The organic layer should be on top (density of this compound is ~1.6 g/mL, but it is typically dissolved in a less dense organic solvent for workup).
-
Drain the lower aqueous layer.
-
Repeat the wash with fresh sodium thiosulfate solution until the aqueous layer is colorless.
-
Perform a final wash with deionized water, followed by a wash with saturated sodium chloride solution (brine) to aid in drying.
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
Protocol 2: Purification by Fractional Distillation
-
Set up a fractional distillation apparatus with a packed fractionating column (e.g., Vigreux or packed with Raschig rings).
-
Ensure all glassware is dry.
-
Add the dried crude this compound to the distillation flask along with a few boiling chips.
-
Heat the flask gently using a heating mantle.
-
Collect a small forerun fraction, which may contain lower-boiling impurities.
-
Slowly increase the heating to distill the this compound, collecting the fraction that boils at 119-120 °C (at atmospheric pressure).[14]
-
Monitor the temperature at the still head; a stable boiling point indicates the collection of a pure fraction.
-
Stop the distillation before the flask runs dry to prevent the formation of peroxides.
Visualizations
Caption: A flowchart illustrating the purification workflow for crude this compound.
Caption: A decision tree for troubleshooting common issues during this compound purification.
References
- 1. This compound | 513-48-4 | AAA51348 | Biosynth [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C4H9I | CID 10559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mass spectrum of this compound C4H9I CH3CHICH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Workup [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Purification [chem.rochester.edu]
- 12. Fractional distillation - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Slow Reaction Rates in Nucleophilic Substitution of 2-Iodobutane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome challenges related to slow reaction rates during the nucleophilic substitution of 2-iodobutane.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic substitution reaction with this compound is proceeding much slower than expected. What are the primary factors I should investigate?
A1: Slow reaction rates in the nucleophilic substitution of this compound, a secondary alkyl halide, can be attributed to several factors. The key aspects to investigate are:
-
Steric Hindrance: The structure of this compound presents moderate steric hindrance around the reaction center, which can impede the approach of the nucleophile, particularly in an S(_N)2 mechanism.[1][2]
-
Nucleophile Strength: The rate of an S(_N)2 reaction is directly dependent on the strength of the nucleophile.[3][4][5] Weak nucleophiles will lead to significantly slower reactions.
-
Solvent Choice: The solvent plays a critical role in stabilizing the transition state and solvating the ions. The choice between polar protic and polar aprotic solvents can drastically alter the reaction rate.[2][6][7]
-
Temperature: Reaction rates are generally sensitive to temperature. Lower temperatures will result in slower kinetics.[8][9][10]
-
Leaving Group Ability: While iodide is an excellent leaving group, ensuring its effective departure is crucial for the reaction to proceed.[11][12]
Q2: How does the choice of solvent affect the reaction rate, and what is the recommended solvent for the nucleophilic substitution of this compound?
A2: The choice of solvent is critical and depends on the desired reaction mechanism (S(_N)1 or S(_N)2).
-
For S(_N)2 reactions , polar aprotic solvents are highly recommended.[2][6] These solvents, such as acetone (B3395972), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO), can dissolve the nucleophile but do not solvate the anion as strongly as protic solvents. This "naked" nucleophile is more reactive, leading to a faster S(_N)2 reaction.[13]
-
For S(_N)1 reactions , polar protic solvents like water, ethanol, or methanol (B129727) are preferred. These solvents can stabilize the carbocation intermediate formed in the rate-determining step, thus favoring the S(_N)1 pathway.[7]
Since this compound is a secondary halide, it can undergo both S(_N)1 and S(_N)2 reactions. To favor the S(_N)2 pathway and achieve a faster rate with a strong nucleophile, a polar aprotic solvent is the optimal choice.
Q3: My reaction is still slow even after optimizing the solvent. Could the nucleophile be the issue?
A3: Yes, the nucleophile's identity and concentration are critical for the S(_N)2 pathway. The rate of an S(_N)2 reaction is directly proportional to the concentration of the nucleophile.[14] Furthermore, the inherent reactivity of the nucleophile (its nucleophilicity) plays a major role.
-
Strong nucleophiles are essential for a fast S(_N)2 reaction.[3][5] Examples include iodide (I⁻), hydrosulfide (B80085) (HS⁻), cyanide (CN⁻), and alkoxides (RO⁻).
-
Weak nucleophiles , such as water (H₂O) and alcohols (ROH), will react very slowly in an S(_N)2 fashion.
If your reaction is slow, consider using a stronger nucleophile or increasing its concentration.
Q4: Is it possible that an elimination reaction is competing with the substitution, and how can I minimize this side reaction?
A4: Yes, elimination (E2 and E1) is a common competing pathway for nucleophilic substitution, especially with secondary alkyl halides like this compound.[15] Elimination is favored by:
-
Strong, bulky bases: A sterically hindered, strong base will preferentially act as a base rather than a nucleophile, leading to elimination.
-
High temperatures: Elimination reactions are generally favored at higher temperatures because they are more entropically favored than substitution reactions.[8][9][16]
To minimize elimination:
-
Use a strong, but non-bulky nucleophile that is a weak base (e.g., I⁻, Br⁻, CN⁻).
-
Run the reaction at a lower temperature .[17]
Troubleshooting Guides
Issue: Slow S(_N)2 Reaction Rate
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Weak Nucleophile | Switch to a stronger, less sterically hindered nucleophile (e.g., from H₂O to OH⁻ or an alkoxide). | Increased reaction rate due to higher nucleophilicity.[3][5] |
| Inappropriate Solvent | Change from a polar protic solvent (e.g., ethanol) to a polar aprotic solvent (e.g., acetone, DMF, DMSO). | Enhanced nucleophile reactivity and increased S(_N)2 rate.[2][6] |
| Low Temperature | Increase the reaction temperature in controlled increments (e.g., 10°C at a time). | Faster reaction kinetics. A general rule of thumb is that the rate doubles for every 10°C increase.[10] |
| Low Reactant Concentration | Increase the concentration of either the this compound or the nucleophile. | The rate of an S(_N)2 reaction is dependent on the concentration of both reactants.[14] |
Experimental Protocols
Representative S(_N)2 Reaction of this compound with Sodium Iodide in Acetone
This protocol describes a classic Finkelstein reaction, which favors the S(_N)2 mechanism.
Materials:
-
This compound
-
Sodium Iodide (NaI)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a dry round-bottom flask, dissolve sodium iodide in anhydrous acetone. The concentration of NaI should be in excess relative to this compound.
-
Add this compound to the stirring solution of sodium iodide in acetone.
-
Attach a reflux condenser and heat the reaction mixture to a gentle reflux (the boiling point of acetone is approximately 56°C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Precipitate the sodium iodide and sodium bromide by adding water.
-
Extract the organic product with a suitable solvent (e.g., diethyl ether).
-
Wash the organic layer with a saturated sodium thiosulfate (B1220275) solution to remove any remaining iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the product.
Visualizations
Caption: Troubleshooting workflow for slow nucleophilic substitution reactions of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. organic chemistry - Why substitution and elimination reactions are favored respectively at lower and higher temperature? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. quora.com [quora.com]
- 12. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 13. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. benchchem.com [benchchem.com]
Steric hindrance effects in reactions of 2-Iodobutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the steric hindrance effects in reactions involving 2-iodobutane. The information is tailored for researchers, scientists, and professionals in drug development to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my SN2 reaction with this compound proceeding slowly or resulting in a low yield?
A: Low yields or slow reaction rates in SN2 reactions with this compound, a secondary alkyl halide, are commonly due to steric hindrance and competing elimination (E2) reactions.
-
Steric Hindrance: The SN2 mechanism requires a backside attack by the nucleophile on the carbon bearing the iodine.[1] In this compound, the methyl and ethyl groups attached to this carbon create steric bulk, which physically obstructs the nucleophile's approach.[2][3] This hindrance raises the energy of the transition state, slowing down the reaction compared to a primary alkyl halide.[4][5]
-
Competing E2 Reaction: If the nucleophile used is also a strong base (e.g., hydroxide, alkoxides), it can abstract a proton from a carbon adjacent to the one with the leaving group, leading to an E2 elimination reaction.[6] This is a common side reaction for secondary halides.[7]
Troubleshooting Steps:
-
Choice of Nucleophile: Use a strong nucleophile that is a weak base (e.g., I⁻, N₃⁻, CN⁻) to minimize the competing E2 reaction.
-
Solvent Selection: Employ a polar aprotic solvent such as acetone, DMSO, or DMF. These solvents solvate the cation but leave the anionic nucleophile relatively "naked" and more reactive, which can increase the SN2 reaction rate.[2][8]
-
Temperature Control: Lowering the reaction temperature generally favors substitution over elimination.
Troubleshooting workflow for low-yield SN2 reactions.
Q2: How does the structure of the alkyl halide affect the rate of an SN2 reaction?
A: The rate of an SN2 reaction is highly sensitive to steric hindrance at the electrophilic carbon. As the number of alkyl substituents increases, the reaction rate decreases significantly because the path for the backside attack becomes more crowded.[2][4] Tertiary alkyl halides generally do not undergo SN2 reactions at all due to extreme steric hindrance.[1][4]
Data Presentation: Relative Rates of SN2 Reactions
| Substrate Type | Example | Relative Rate | Rationale |
| Methyl | CH₃-Br | ~1000 | Least hindered, most accessible for backside attack.[4] |
| Primary (1°) | CH₃CH₂-Br | ~50 | One alkyl group provides minor steric hindrance.[4] |
| Secondary (2°) | (CH₃)₂CH-Br | ~1 | Two alkyl groups significantly hinder the nucleophile's approach.[4] |
| Tertiary (3°) | (CH₃)₃C-Br | ~0 | Three alkyl groups completely block the backside attack.[4] |
Note: Rates are approximate and relative to the secondary substrate. This compound is a secondary halide and thus exhibits a slow relative rate.
Steric hindrance at primary vs. secondary carbons in SN2 reactions.
Q3: My elimination reaction on this compound yields a mixture of 1-butene (B85601) and 2-butene (B3427860). How can I control the product ratio?
A: The regioselectivity of E2 elimination reactions is primarily controlled by the steric bulk of the base.[9]
-
Zaitsev's Rule: With a small, non-hindered base (e.g., sodium ethoxide, sodium hydroxide), the reaction favors the formation of the more substituted, thermodynamically more stable alkene. For this compound, this is 2-butene (the Zaitsev product).[6][9]
-
Hofmann's Rule: With a sterically bulky, hindered base (e.g., potassium tert-butoxide), the base preferentially abstracts the more accessible, less sterically hindered proton.[9] In this compound, this leads to the formation of the less substituted alkene, 1-butene (the Hofmann product).[9]
Data Presentation: Product Distribution in E2 Elimination of (2S)-2-Iodobutane
| Base | Base Structure | Major Product | Minor Product | Approximate Ratio (Major:Minor) |
| Sodium Ethoxide (NaOEt) | CH₃CH₂O⁻ Na⁺ | (E)-2-Butene (Zaitsev)[9] | 1-Butene (Hofmann) | ~4:1 |
| Potassium tert-Butoxide (KOtBu) | (CH₃)₃CO⁻ K⁺ | 1-Butene (Hofmann)[9] | (E)-2-Butene (Zaitsev) | ~3:1 |
Note: Ratios are approximate and can be influenced by solvent and temperature.
Control of regioselectivity in E2 reactions by base size.
Q4: Under what conditions will this compound react via SN1 or E1 mechanisms?
A: As a secondary halide, this compound can undergo unimolecular reactions (SN1 and E1) under specific conditions that favor the formation of a secondary carbocation intermediate.[8][10] These two mechanisms almost always compete because they share the same rate-determining step.[6]
Conditions Favoring SN1/E1:
-
Solvent: Polar protic solvents (e.g., water, ethanol, methanol) are required. They stabilize both the carbocation intermediate and the leaving group, facilitating the initial ionization step.[11][12]
-
Nucleophile/Base: A weak nucleophile and weak base (which is often the solvent itself, in a process called solvolysis) is used.[13][14] Strong nucleophiles or bases would force a bimolecular (SN2/E2) reaction.[7]
-
Temperature: Higher temperatures favor elimination (E1) over substitution (SN1).[12][15]
Decision flow for predicting reaction mechanisms of this compound.
Experimental Protocols
Protocol 1: SN2 Reaction of (R)-2-Iodobutane with Sodium Iodide (Finkelstein Reaction)
Materials:
-
(R)-2-Iodobutane
-
Anhydrous Acetone
-
Sodium Iodide (NaI)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Polarimeter
Procedure:
-
Set up a 50 mL round-bottom flask with a magnetic stir bar and attach a reflux condenser. Ensure all glassware is dry.
-
In the flask, dissolve 1.5 g of sodium iodide in 20 mL of anhydrous acetone.[17]
-
Add 1.0 mL of (R)-2-iodobutane to the solution.
-
Heat the mixture to a gentle reflux (acetone boils at 56°C) using a heating mantle.
-
At timed intervals (e.g., 0, 15, 30, 60 minutes), withdraw a small aliquot, quench with water, extract with a small amount of ether, dry the ether layer, and measure the optical rotation using a polarimeter.
-
The optical rotation will decrease over time, approaching zero as the mixture becomes racemic.
Protocol 2: E2 Elimination of this compound to Favor the Hofmann Product
Objective: To synthesize predominantly 1-butene via a Hofmann-selective E2 elimination using a sterically hindered base.[9]
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tert-butanol (B103910)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Gas collection or analysis equipment (e.g., gas chromatograph)
Procedure:
-
Set up a dry round-bottom flask with a magnetic stir bar and a reflux condenser in a fume hood.
-
In the flask, dissolve a specific molar equivalent of potassium tert-butoxide in anhydrous tert-butanol with stirring.[9]
-
Add one molar equivalent of this compound to the reaction mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) for a specified period (e.g., 2-4 hours), monitoring the reaction progress.[9]
-
The gaseous products (1-butene and 2-butene) can be collected or directly analyzed using gas chromatography (GC) to determine the product ratio.
-
For workup of the liquid phase, cool the flask in an ice bath, quench the reaction with cold water, and extract with a low-boiling organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Analyze the product mixture by GC and/or NMR to confirm the ratio of 1-butene to 2-butene, which should show a preference for the Hofmann product, 1-butene.[9]
References
- 1. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. benchchem.com [benchchem.com]
- 10. Solved: Why is 1-iodobutane preferred over 2c iodobutane for the reaction in experiment 8? 2-lodob [Chemistry] [gauthmath.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. LabXchange [labxchange.org]
- 14. E1 vs. E2: How to Tell if the Mechanism is E1 or E2 with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 15. youtube.com [youtube.com]
- 16. organic chemistry - What happens when (+) this compound is treated with NaI in acetone? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 17. cactus.utahtech.edu [cactus.utahtech.edu]
Technical Support Center: Stereochemical Control in Reactions of Chiral 2-Iodobutane
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the racemization of chiral 2-iodobutane during chemical reactions. Below you will find troubleshooting guides and frequently asked questions to help maintain the stereochemical integrity of your molecules.
Frequently Asked Questions (FAQs)
Q1: Why am I observing racemization in my reaction with chiral this compound?
A1: Racemization of chiral this compound typically occurs when the reaction proceeds through a unimolecular nucleophilic substitution (SN1) mechanism. This pathway involves the formation of a planar, sp2-hybridized carbocation intermediate. The incoming nucleophile can then attack this flat intermediate from either face with equal probability, leading to a mixture of both enantiomers and a loss of optical activity.[1][2][3] To preserve the stereochemistry, reaction conditions must be optimized to favor the bimolecular nucleophilic substitution (SN2) mechanism, which proceeds with a predictable inversion of configuration.[4][5][6]
Q2: How does the choice of solvent affect the stereochemical outcome of my reaction?
A2: The solvent plays a critical role in determining the reaction pathway.
-
Polar protic solvents (e.g., water, methanol, ethanol) stabilize the carbocation intermediate of the SN1 pathway through hydrogen bonding, thus promoting racemization.[7][8][9][10]
-
Polar aprotic solvents (e.g., acetone (B3395972), DMSO, DMF, acetonitrile) are preferred for SN2 reactions.[7][10][11][12] These solvents can dissolve the necessary reagents but do not solvate the nucleophile as strongly, leaving it more available to attack the electrophilic carbon in an SN2 fashion.[8][13] This leads to inversion of configuration and prevents racemization.
Q3: Can the nucleophile itself cause racemization of this compound?
A3: Yes, particularly when using the iodide ion (I-) as the nucleophile. Iodide is both a good nucleophile and a good leaving group. If you react a chiral this compound with a source of iodide ions (like NaI), a series of SN2 reactions can occur. Each SN2 reaction proceeds with an inversion of configuration (a Walden inversion).[14] Over time, these repeated inversions will lead to an equilibrium mixture of both enantiomers, resulting in racemization.[14][15][16]
Q4: What is the ideal type of nucleophile to use to avoid racemization?
A4: To favor the SN2 mechanism and prevent racemization, a strong, negatively charged nucleophile should be used at a high concentration.[7][17] Strong nucleophiles promote the bimolecular pathway, where the nucleophile actively displaces the leaving group in a single, concerted step.[6][9] Weak or neutral nucleophiles (like water or alcohols) are more likely to wait for the leaving group to depart on its own, leading to the carbocation intermediate of the SN1 pathway and subsequent racemization.[18]
Q5: How does temperature influence the stereochemical integrity of my product?
A5: Lower reaction temperatures generally favor SN2 reactions over SN1 and elimination (E2) reactions.[11][19] Increasing the temperature provides more energy for the substrate to overcome the activation barrier for carbocation formation (SN1) and also favors elimination reactions, which can be a competing side reaction.[20][21][22] Therefore, to maintain stereochemical control, it is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Complete or significant racemization of the product. | The reaction is proceeding primarily through an SN1 mechanism . This is likely due to the use of a polar protic solvent, a weak nucleophile, or a high reaction temperature. | 1. Switch to a polar aprotic solvent such as acetone, DMSO, or DMF.[7][10] 2. Use a strong, negatively charged nucleophile at a high concentration.[7][17] 3. Lower the reaction temperature .[11][20] |
| Partial racemization is observed. | The reaction is proceeding through a mixture of SN1 and SN2 pathways . The conditions are not optimal to exclusively favor the SN2 mechanism. | Review and optimize all reaction parameters (solvent, nucleophile, temperature, and concentration) to strongly favor the SN2 pathway as outlined in the solutions for complete racemization. |
| The starting material, (R)-2-iodobutane, racemizes when treated with NaI in acetone. | Even though acetone is a polar aprotic solvent that favors SN2, the iodide ion is both the nucleophile and the leaving group. This leads to repeated Walden inversions , eventually resulting in a racemic mixture.[14][15][16] | If the goal is to substitute the iodide with another group, this is not an issue. If the goal is to retain the iodide, this reaction should be avoided. If a reaction with iodide is necessary, using a very short reaction time and low temperature might minimize the extent of racemization. |
| Low yield of the desired substitution product and formation of alkenes. | Elimination reactions (E2 or E1) are competing with the substitution pathway. This is often favored by high temperatures and the use of a strong base as the nucleophile.[12] | 1. Lower the reaction temperature .[20][21] 2. If possible, use a nucleophile that is a weak base to minimize the E2 pathway. For example, azide (B81097) (N3-) and cyanide (CN-) are good nucleophiles but relatively weak bases.[12] |
Experimental Protocols
Protocol 1: SN2 Reaction to Minimize Racemization
This protocol is designed to favor the SN2 pathway for the reaction of a nucleophile with chiral this compound, leading to a product with inverted stereochemistry.
-
Solvent Selection: Choose a polar aprotic solvent such as acetone, dimethyl sulfoxide (B87167) (DMSO), or N,N-dimethylformamide (DMF).[7][10][12] Ensure the solvent is anhydrous.
-
Reagent Preparation: Dissolve the chiral this compound in the chosen polar aprotic solvent in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Nucleophile Addition: Use a strong, negatively charged nucleophile (e.g., sodium azide, sodium cyanide). Dissolve the nucleophile in the same polar aprotic solvent and add it to the reaction mixture. A higher concentration of the nucleophile will favor the SN2 reaction.[17]
-
Temperature Control: Maintain the reaction at a low temperature. This could be 0°C or room temperature, depending on the reactivity of the nucleophile.[11] Avoid heating the reaction mixture, as this can promote SN1 and E2 pathways.[20]
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., TLC, GC, HPLC) to determine when the starting material has been consumed.
-
Work-up and Purification: Once the reaction is complete, quench the reaction appropriately and purify the product using standard techniques such as extraction and column chromatography.
-
Stereochemical Analysis: Analyze the optical rotation of the product using a polarimeter and/or determine the enantiomeric excess using chiral chromatography (chiral HPLC or GC) to confirm the inversion of configuration.
Visualizing Reaction Pathways
The following diagrams illustrate the key concepts for controlling the stereochemistry of reactions involving this compound.
Caption: Factors influencing the competition between SN1 and SN2 pathways.
References
- 1. Question How do you account for the racemization of (+)-2-iodobutane whe.. [askfilo.com]
- 2. Racemization - Wikipedia [en.wikipedia.org]
- 3. Stereochemistry in Substitutions [sites.science.oregonstate.edu]
- 4. fiveable.me [fiveable.me]
- 5. SN2 Stereochemistry - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scribd.com [scribd.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EXAMPLE 43 Assertion : Optically active this compound on treatment with Na.. [askfilo.com]
- 15. brainly.in [brainly.in]
- 16. R-2-Iodobutane is treated with NaI in acetone and allowed to stand for a long time. The product eventually formed is a R-2-iodobutane b S-2-iodobutane c +--2-iodobutane d +--1.2-diiodobutane [doubtnut.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. youtube.com [youtube.com]
- 22. reddit.com [reddit.com]
Troubleshooting low yields in Grignard reagent formation with 2-Iodobutane
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the formation of sec-butylmagnesium iodide from 2-iodobutane.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound is not initiating. What are the common causes and how can I fix it?
A1: Failure to initiate is one of the most common issues in Grignard reagent formation. The primary reasons are the passivating magnesium oxide (MgO) layer on the surface of the magnesium metal and the presence of moisture.
-
Magnesium Oxide Layer: Magnesium readily reacts with atmospheric oxygen to form a thin, unreactive layer of MgO that prevents the this compound from reaching the reactive magnesium metal.[1][2]
-
Moisture: Grignard reagents are extremely sensitive to water. Even trace amounts of moisture in the glassware, solvent, or starting materials will quench the Grignard reagent as it forms, preventing the reaction from sustaining itself.
Solutions:
-
Magnesium Activation: It is crucial to activate the magnesium surface to remove the oxide layer. Common methods include:
-
Mechanical Activation: Vigorously stirring the magnesium turnings under an inert atmosphere before adding the solvent can help break up the oxide layer.[3] Crushing the magnesium pieces with a glass rod (carefully!) can also expose a fresh surface.[2]
-
Chemical Activation: Adding a small crystal of iodine is a widely used method.[1][2] The iodine reacts with the magnesium to form magnesium iodide, which helps to etch the oxide layer. The disappearance of the brown iodine color is often an indicator of reaction initiation. 1,2-dibromoethane (B42909) is another effective activator that produces ethylene (B1197577) gas upon reaction with magnesium, providing a visual cue of activation.[1]
-
-
Strict Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying at a high temperature for several hours and cooling under an inert atmosphere (nitrogen or argon). Anhydrous solvents, typically diethyl ether or tetrahydrofuran (B95107) (THF), are essential. Commercial anhydrous solvents should be used directly from a sealed container or further dried over a suitable drying agent.
Q2: I'm observing a significant amount of octane (B31449) as a byproduct. What is causing this and how can I minimize it?
A2: The formation of octane (C8H18) is due to a side reaction known as Wurtz coupling .[4][5] In this reaction, the already formed sec-butylmagnesium iodide acts as a nucleophile and reacts with the starting material, this compound, to form octane. This side reaction is a major contributor to low yields of the desired Grignard reagent.
Minimization Strategies:
-
Slow Addition of this compound: Add the this compound solution dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide in the reaction mixture, disfavoring the bimolecular Wurtz coupling reaction.[4]
-
Reaction Temperature: The formation of Wurtz coupling products can be temperature-dependent. After initiation, it is often beneficial to control the reaction temperature. Since the Grignard formation is exothermic, cooling the reaction flask in an ice bath might be necessary to maintain a gentle reflux and avoid excessive heat that can promote side reactions.[4]
-
Solvent Choice: The choice of solvent can influence the rate of side reactions. While both diethyl ether and THF are commonly used, the specific substrate and reaction conditions can dictate which solvent gives a better yield.
Q3: Should I use diethyl ether or tetrahydrofuran (THF) as the solvent for my reaction?
A3: Both diethyl ether and THF are suitable solvents for Grignard reagent formation as they are aprotic and can solvate the magnesium center, stabilizing the Grignard reagent.[6]
-
Diethyl Ether: A traditional and effective solvent with a low boiling point (34.6 °C), which can make it easier to initiate the reaction with gentle warming and to control the temperature of the exothermic reaction.
-
Tetrahydrofuran (THF): A more polar ether with a higher boiling point (66 °C). Its greater solvating ability can be advantageous, especially for less reactive halides. For secondary alkyl halides like this compound, THF can lead to higher yields due to better stabilization of the Grignard reagent.[7]
The optimal solvent may need to be determined empirically for your specific application.
Q4: How can I determine the actual yield of my sec-butylmagnesium iodide solution?
A4: Since Grignard reagents are typically used in solution without isolation, titration is the most common method to accurately determine the concentration and thus the yield. A common method involves titration against a known concentration of an alcohol, such as sec-butanol, in the presence of an indicator like 1,10-phenanthroline (B135089). The endpoint is indicated by a distinct color change.
Data Summary
The yield of Grignard reagents is highly dependent on the specific alkyl halide and the reaction conditions. Alkyl iodides are generally the most reactive, leading to higher yields compared to bromides and chlorides.[8]
| Alkyl Halide Type | Relative Reactivity | Typical Yield Range | Notes |
| Alkyl Iodide (R-I) | Very High | 85-95% | Most reactive, but starting materials can be more expensive and less stable. Prone to side reactions if not controlled.[8] |
| Alkyl Bromide (R-Br) | High | 70-90% | A good balance of reactivity and stability. Commonly used for Grignard synthesis. |
| Alkyl Chloride (R-Cl) | Moderate | 50-80% | Less reactive, often requiring longer initiation times or more rigorous activation of the magnesium.[8] |
Note: The yields presented are typical ranges and can vary significantly based on experimental technique and the specific substrate.
Experimental Protocols
Protocol 1: Preparation of sec-Butylmagnesium Iodide
This protocol outlines the general procedure for the preparation of sec-butylmagnesium iodide. All operations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether or anhydrous tetrahydrofuran (THF)
-
Iodine (a few crystals for activation)
-
Three-necked round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, and a gas inlet adapter.
Procedure:
-
Apparatus Setup: Assemble the glassware and flame-dry it under a stream of inert gas. Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Magnesium Preparation: Place magnesium turnings (1.2 equivalents) in the reaction flask.
-
Activation: Add a few crystals of iodine to the flask.
-
Initial Addition: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent. Add a small portion (approx. 10%) of the this compound solution to the magnesium turnings.
-
Initiation: The reaction may be initiated by gentle warming with a heat gun. The initiation is indicated by the disappearance of the iodine color and the onset of bubbling or a cloudy appearance of the solution.
-
Grignard Formation: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask may be cooled in an ice bath.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting gray, cloudy solution is the sec-butylmagnesium iodide, which should be used immediately.
Protocol 2: Titration of sec-Butylmagnesium Iodide
This protocol provides a method to determine the concentration of the prepared Grignard reagent.
Materials:
-
sec-Butylmagnesium iodide solution (prepared as above)
-
Anhydrous toluene (B28343)
-
sec-Butanol (accurately weighed)
-
1,10-Phenanthroline (indicator)
-
Anhydrous THF
-
Syringes and needles
Procedure:
-
Indicator Solution: In a flame-dried flask under an inert atmosphere, dissolve a small amount of 1,10-phenanthroline in anhydrous THF.
-
Titration Setup: To the indicator solution, add a precisely known volume of the sec-butylmagnesium iodide solution to be titrated.
-
Titrant Preparation: Prepare a standard solution of sec-butanol in anhydrous toluene of a known concentration.
-
Titration: Titrate the Grignard solution with the standard sec-butanol solution until the color of the indicator changes from reddish-brown to colorless.
-
Calculation: The concentration of the Grignard reagent can be calculated based on the volume of the sec-butanol solution required to reach the endpoint.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in the formation of sec-butylmagnesium iodide.
Key Reaction Pathways
The formation of a Grignard reagent is not always a straightforward process. The desired reaction competes with side reactions, primarily Wurtz coupling.
References
- 1. organic chemistry - Activation of Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
Improving the efficiency of 2-Iodobutane substitution reactions
Welcome to the technical support center for 2-iodobutane substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the efficiency of their experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues you may encounter during substitution reactions with this compound.
Q1: Why is my reaction yield unexpectedly low?
A1: Low yields can stem from several factors. The most common issues are competing elimination reactions (E1/E2) and suboptimal reaction conditions. This compound is a secondary alkyl halide, which places it at a crossroads between substitution and elimination pathways.
-
Troubleshooting Steps:
-
Assess Your Nucleophile/Base: Strongly basic and sterically hindered nucleophiles (e.g., tert-butoxide) will favor elimination. To favor substitution, use a strong, but less basic nucleophile (e.g., CN⁻, N₃⁻, RS⁻).
-
Check the Temperature: Higher temperatures favor elimination reactions over substitution. Try running your reaction at a lower temperature.
-
Solvent Choice: The solvent plays a critical role. For an Sₙ2 pathway, a polar aprotic solvent like acetone (B3395972) or DMSO is ideal as it solvates the cation but leaves the nucleophile "naked" and highly reactive.
-
Reagent Purity: Ensure your this compound, nucleophile, and solvent are pure and anhydrous (if required), as impurities can lead to side reactions.
-
Q2: My reaction is proceeding very slowly. How can I increase the rate?
A2: The reaction rate depends on the mechanism (Sₙ1 or Sₙ2) and several contributing factors.
-
For Sₙ2 Reactions: The rate is dependent on the concentration of both the this compound and the nucleophile (bimolecular kinetics).
-
Increase Nucleophile Strength: A more powerful nucleophile will increase the reaction rate. For a given atom, a negative charge makes it a stronger nucleophile (e.g., CH₃O⁻ > CH₃OH).
-
Increase Nucleophile Concentration: Increasing the concentration of the nucleophile can accelerate the reaction.
-
Optimize the Solvent: Switch to a polar aprotic solvent (e.g., acetone, DMSO, DMF). These solvents enhance the strength of the nucleophile, significantly speeding up Sₙ2 reactions. Protic solvents can form hydrogen bonds with the nucleophile, stabilizing it and reducing its reactivity.
-
-
For Sₙ1 Reactions: The rate is primarily dependent on the concentration of this compound, as the rate-determining step is the formation of the carbocation (unimolecular kinetics).
-
Improve Leaving Group Ability: Iodine is already an excellent leaving group because the iodide ion (I⁻) is a very weak base. This is a key advantage of using this compound.
-
Optimize the Solvent: Use a polar protic solvent (e.g., water, ethanol (B145695), methanol). These solvents excel at stabilizing the carbocation intermediate through solvation, thus lowering the activation energy and increasing the reaction rate.
-
Q3: I am getting a mixture of substitution and elimination products. How can I favor substitution?
A3: This is a classic challenge with secondary alkyl halides. To favor substitution over elimination:
-
Use a Strong Nucleophile with Low Basicity: Good nucleophiles that are weak bases are ideal for promoting Sₙ2 reactions. Examples include halides (Br⁻, Cl⁻), cyanide (CN⁻), azide (B81097) (N₃⁻), and thiols (RS⁻).
-
Avoid Strong, Bulky Bases: Reagents like potassium tert-butoxide (t-BuOK) are sterically hindered and strongly basic, making them classic choices for promoting E2 elimination.
-
Lower the Reaction Temperature: Elimination reactions generally have a higher activation energy and are more favored by heat.
-
Solvent Choice: For Sₙ2, a polar aprotic solvent is preferred. While polar protic solvents are needed for Sₙ1, they can also promote E1 as a competing pathway.
Q4: My starting material is chiral, but my product is a racemic mixture. What happened?
A4: The formation of a racemic mixture from a chiral starting material is a hallmark of the Sₙ1 mechanism.
-
Mechanism: The Sₙ1 reaction proceeds through a planar carbocation intermediate. The incoming nucleophile can attack this flat intermediate from either face with roughly equal probability, leading to a mixture of both stereoisomers (racemization).
-
How to Achieve Inversion (Sₙ2): To retain stereochemical control, you must force the reaction down an Sₙ2 pathway. The Sₙ2 mechanism involves a backside attack by the nucleophile, which results in an inversion of the stereochemical configuration (a Walden inversion). To achieve this:
-
Use a high concentration of a strong, non-bulky nucleophile.
-
Use a polar aprotic solvent (e.g., acetone).
-
Data Presentation: Factors Influencing Reaction Efficiency
The choice of solvent and nucleophile dramatically impacts the reaction pathway and rate.
Table 1: Relative Reaction Rates in Different Solvents (Sₙ2)
This table illustrates the profound effect of the solvent on the rate of a typical Sₙ2 reaction. Polar aprotic solvents significantly accelerate the reaction compared to polar protic solvents.
| Substrate | Nucleophile | Solvent | Relative Rate | Solvent Type |
| CH₃I | Cl⁻ | CH₃OH (Methanol) | 1 | Polar Protic |
| CH₃I | Cl⁻ | HCONH₂ (Formamide) | 12.5 | Polar Protic |
| CH₃I | Cl⁻ | HCON(CH₃)₂ (DMF) | 1,200,000 | Polar Aprotic |
| CH₃I | Cl⁻ | (CH₃)₂SO (DMSO) | 2,800,000 | Polar Aprotic |
(Data is representative of the solvent effect on Sₙ2 reactions and adapted from established principles.)
Table 2: General Guide for Nucleophile and Solvent Selection
| Desired Pathway | Substrate | Nucleophile Characteristics | Solvent Choice | Expected Stereochemistry |
| Sₙ2 | This compound | Strong, high concentration, non-bulky (e.g., NaCN, NaSH) | Polar Aprotic (Acetone, DMSO, DMF) | Inversion |
| Sₙ1 | This compound | Weak or neutral (e.g., H₂O, CH₃OH) | Polar Protic (H₂O, CH₃OH, C₂H₅OH) | Racemization |
Experimental Protocols
Protocol 1: Sₙ2 Synthesis of (R)-2-cyanobutane
This protocol details a typical Sₙ2 reaction using (S)-2-iodobutane, resulting in an inversion of stereochemistry.
-
Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is dry.
-
Reagents: Add sodium cyanide (NaCN, 1.2 equivalents) to 40 mL of anhydrous acetone in the flask.
-
Dissolution: Stir the mixture until the NaCN is fully dissolved.
-
Addition of Substrate: Slowly add (S)-2-iodobutane (1.0 equivalent) to the stirring solution via a dropping funnel over 15 minutes.
-
Reaction: Heat the mixture to a gentle reflux (approx. 56°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material.
-
Workup: After completion, cool the reaction to room temperature. Filter the mixture to remove the sodium iodide (NaI) precipitate. Evaporate the acetone under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether (50 mL) and wash with water (2 x 30 mL) and then brine (1 x 30 mL).
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. Purify the resulting crude product by fractional distillation to obtain (R)-2-cyanobutane.
Protocol 2: Sₙ1 Solvolysis of this compound
This protocol describes a typical Sₙ1 solvolysis reaction where the solvent also acts as the nucleophile.
-
Setup: Equip a 100 mL round-bottom flask with a stir bar and reflux condenser.
-
Solvent/Nucleophile: Add 50 mL of a 50:50 mixture of ethanol and water to the flask.
-
Addition of Substrate: Add this compound (1.0 equivalent) to the solvent mixture.
-
Reaction: Stir the mixture at room temperature. The reaction is typically slow and may require 12-24 hours. Gentle heating (40-50°C) can be applied to increase the rate, but this may also increase the proportion of the E1 elimination byproduct (butenes).
-
Monitoring: Monitor the reaction by GC, observing the formation of 2-ethoxybutane and 2-butanol (B46777).
-
Workup: Once the reaction has reached the desired conversion, pour the mixture into a separatory funnel containing 100 mL of water.
-
Extraction: Extract the product with diethyl ether (3 x 40 mL).
-
Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any HI formed, followed by brine (1 x 30 mL).
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent by distillation. The resulting mixture of 2-ethoxybutane and 2-butanol can be separated by fractional distillation.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for diagnosing and resolving low yield issues.
Diagram 2: Factors Influencing Sₙ1 vs. Sₙ2 Pathways for this compound
Caption: Key factors determining the dominant substitution pathway.
Diagram 3: General Experimental Workflow for a Substitution Reaction
Caption: A standard workflow for synthesis, workup, and purification.
Identifying and minimizing byproducts in 2-Iodobutane reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you identify and minimize byproducts in reactions involving 2-iodobutane.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic substitution reaction with this compound is yielding a significant amount of alkenes. What is causing this and how can I prevent it?
A1: The formation of alkenes (1-butene, (E)-2-butene, and (Z)-2-butene) as byproducts in your nucleophilic substitution reaction is due to competing elimination reactions (E1 and E2).[1][2] this compound is a secondary alkyl halide, which makes it susceptible to both substitution and elimination pathways.[3][4][5] The conditions of your reaction will dictate which pathway is favored.
To minimize elimination byproducts, consider the following:
-
Nucleophile/Base Strength: Use a strong nucleophile that is a weak base. Strong, bulky bases will favor elimination.[3][5] For example, using sodium cyanide (NaCN) will favor substitution, while a bulky base like potassium tert-butoxide (t-BuOK) will favor elimination.[6]
-
Temperature: Lower reaction temperatures generally favor substitution over elimination.
-
Solvent: Polar aprotic solvents (e.g., acetone, DMSO) are generally preferred for SN2 reactions, which will compete less with elimination compared to SN1 conditions.
Q2: I am attempting a Grignard reaction with this compound and magnesium, but the yield of my desired product is low, and I'm observing a high-boiling point byproduct. What is this byproduct and how can I minimize it?
A2: A common high-boiling point byproduct in Grignard reactions is the Wurtz coupling product, in this case, 3,4-dimethylhexane, formed by the reaction of two this compound molecules.[7] This and other side reactions can be minimized by carefully controlling the reaction conditions.
To improve your Grignard reaction yield and minimize byproducts:
-
Ensure Anhydrous Conditions: Grignard reagents are highly reactive with protic solvents like water.[7] Thoroughly dry all glassware and use anhydrous solvents. It is best practice to freshly distill solvents over a suitable drying agent.[7]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Grignard reagent.[7]
-
Magnesium Activation: The surface of magnesium turnings can be coated with magnesium oxide, which can hinder the reaction. Activating the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can initiate the reaction.[7]
-
Controlled Temperature: The formation of the Grignard reagent is exothermic. Maintain a controlled temperature, often at reflux, for the formation of the reagent. The subsequent reaction should be carried out at a low temperature (e.g., 0°C or below) to control exothermicity and minimize side reactions.[7]
Q3: In my elimination reaction of this compound, I am getting a mixture of 1-butene (B85601) and 2-butene (B3427860). How can I control the regioselectivity of this reaction?
A3: The regioselectivity of the E2 elimination of this compound is highly dependent on the base used.[1]
-
Zaitsev Product (more substituted alkene): To favor the formation of the more substituted and thermodynamically stable 2-butene (Zaitsev product), use a small, non-hindered base like sodium ethoxide.[1]
-
Hofmann Product (less substituted alkene): To favor the formation of the less substituted 1-butene (Hofmann product), use a bulky, sterically hindered base like potassium tert-butoxide.[1]
Troubleshooting Guides
Problem: Low Yield in a Nucleophilic Substitution Reaction
| Possible Cause | Troubleshooting Step |
| Competing Elimination Reaction | Analyze byproducts by GC-MS or NMR to confirm the presence of alkenes. Use a less basic nucleophile and lower the reaction temperature. |
| Steric Hindrance | This compound is a secondary halide and can be subject to steric hindrance, slowing down SN2 reactions.[8] Consider using a smaller nucleophile or switching to conditions that might favor an SN1 pathway if applicable, though this may introduce other byproducts. |
| Poor Leaving Group Ability (less common for iodide) | Iodide is an excellent leaving group.[6] This is an unlikely cause. |
| Reagent Purity | Ensure the purity of your this compound and nucleophile. Impurities can lead to side reactions. |
Problem: Unexpected Byproducts in a Wurtz Reaction
The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal to form a new alkane.[9] While effective for symmetrical alkanes, it is prone to side reactions.[10][11]
| Byproduct | Minimization Strategy |
| Alkenes and Alkanes (from disproportionation) | This is an inherent side reaction of the free radical mechanism.[10] Using finely dispersed sodium metal may improve the yield of the desired coupling product.[11] |
| Mixture of alkanes (in cross-coupling) | The Wurtz reaction is generally not suitable for coupling two different alkyl halides as it leads to a statistical mixture of products.[9][10] |
Quantitative Data Summary
The choice of base in an E2 elimination of this compound significantly impacts the product distribution.
| Base | Major Product | Product Ratio (Zaitsev:Hofmann) |
| Sodium Ethoxide (non-bulky) | (E)-2-butene | ~4:1 |
| Potassium tert-Butoxide (bulky) | 1-butene | ~1:3 |
Note: The ratio for sodium ethoxide with this compound is estimated based on data for 2-bromobutane, as the trend for non-bulky bases is consistent. The ratio for potassium tert-butoxide is based on experimental data for this compound.[1]
Key Experimental Protocols
Protocol 1: Zaitsev-Selective E2 Elimination of this compound
Objective: To synthesize predominantly (E)-2-butene.[1]
-
Materials: this compound, sodium ethoxide, absolute ethanol (B145695) (anhydrous).
-
Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.
-
Procedure: a. Dissolve sodium ethoxide in absolute ethanol in the round-bottom flask. b. Cool the solution in an ice bath. c. Slowly add this compound to the stirred solution. d. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours. e. Monitor the reaction progress by TLC or GC. f. Upon completion, cool the mixture, quench with water, and extract the product with a suitable organic solvent (e.g., diethyl ether). g. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and carefully evaporate the solvent. h. Analyze the product mixture by GC-MS or NMR to determine the product ratio.
Protocol 2: Hofmann-Selective E2 Elimination of this compound
Objective: To synthesize predominantly 1-butene.
-
Materials: this compound, potassium tert-butoxide, tert-butanol (B103910) (anhydrous).
-
Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.
-
Procedure: a. Dissolve potassium tert-butoxide in anhydrous tert-butanol in the round-bottom flask. b. Cool the solution in an ice bath. c. Slowly add this compound to the stirred solution. d. After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. e. Monitor the reaction progress by TLC or GC. f. Work-up is similar to the Zaitsev-selective protocol.
Visualizing Troubleshooting Logic
Caption: Troubleshooting workflow for identifying and minimizing byproducts in this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Substitution and Elimination Reactions - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Wurtz Reaction | ChemTalk [chemistrytalk.org]
- 10. grokipedia.com [grokipedia.com]
- 11. jk-sci.com [jk-sci.com]
Technical Support Center: Optimizing Stereospecific Reactions with 2-Iodobutane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-iodobutane. Our aim is to help you achieve optimal stereospecific outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stereospecific reactions involving this compound?
A1: this compound, being a chiral secondary alkyl halide, primarily undergoes two stereospecific reactions:
-
S(_N)2 (Bimolecular Nucleophilic Substitution): This reaction proceeds with an inversion of stereochemistry at the chiral center, a phenomenon known as Walden inversion. For example, if you start with (R)-2-iodobutane, the S(_N)2 reaction will yield an (S)-configured product.[1][2][3] This is a concerted, one-step process where the nucleophile attacks the carbon atom from the side opposite to the iodine leaving group.[1][2]
-
E2 (Bimolecular Elimination): This is a concerted, one-step reaction where a proton and the iodide leaving group are removed from adjacent carbons to form a double bond.[4] The stereochemistry of the resulting alkene (cis or trans) is determined by the anti-periplanar arrangement of the abstracted proton and the leaving group in the transition state.[4][5]
Q2: How can I favor an S(_N)2 reaction over an E2 reaction?
A2: To favor the S(_N)2 pathway and minimize the competing E2 elimination, consider the following conditions:
-
Nucleophile/Base: Use a strong, non-bulky nucleophile that is a weak base.[6] Good examples include azide (B81097) (N(_3)
), cyanide (CN− ), and halide ions like chloride (Cl− ) or bromide (Br− ).[6]− -
Solvent: Employ a polar aprotic solvent such as acetone (B3395972) or DMSO. These solvents solvate the cation but not the nucleophile, increasing the nucleophile's reactivity.[6][7]
-
Temperature: Lower reaction temperatures generally favor substitution over elimination.[6]
Q3: What conditions favor an E2 reaction?
A3: To promote the E2 elimination pathway, the following conditions are recommended:
-
Base: Use a strong, sterically hindered (bulky) base. Potassium tert-butoxide (t-BuOK) is a classic example that strongly favors E2 elimination.[4][6]
-
Solvent: A less polar or a protic solvent that matches the base's conjugate acid (e.g., tert-butanol (B103910) for tert-butoxide) is often used.
-
Temperature: Higher temperatures favor elimination reactions as they are entropically favored.[6]
Q4: My optically active this compound is losing its optical activity during an S(_N)2 reaction with sodium iodide in acetone. Why is this happening?
Troubleshooting Guides
Issue 1: Low Yield of the Desired S(_N)2 Product and Formation of Alkenes
Possible Cause: Competing E2 elimination reaction.
Solutions:
| Parameter | Recommended Change for S(_N)2 | Rationale |
| Nucleophile/Base | Switch to a less basic, non-bulky nucleophile (e.g., NaN(_3), NaCN). | Strong, bulky bases favor E2 elimination.[6] |
| Solvent | Use a polar aprotic solvent (e.g., acetone, DMF, DMSO). | These solvents enhance nucleophilicity without promoting elimination.[7] |
| Temperature | Lower the reaction temperature. | Substitution reactions are generally favored at lower temperatures compared to elimination.[6] |
Issue 2: Obtaining a Mixture of cis and trans Alkenes in an E2 Reaction Instead of a Single Stereoisomer
Possible Cause: Lack of stereochemical control in the elimination process. The stereochemistry of the E2 product is dictated by the conformation of the substrate during the reaction.[5]
Solutions:
| Parameter | Recommended Action | Rationale |
| Base | Use a bulky base (e.g., potassium tert-butoxide) to favor the formation of the less substituted alkene (Hofmann product) if desired.[4] Use a smaller base (e.g., sodium ethoxide) to favor the more substituted alkene (Zaitsev product).[4][11] | The size of the base can influence which proton is abstracted, thus affecting the regioselectivity and stereoselectivity of the elimination. |
| Substrate Conformation | Analyze the possible anti-periplanar transition states. | The most stable transition state will lead to the major product. For this compound, the anti-periplanar arrangement required for the Zaitsev pathway predominantly forms (E)-2-butene due to lower steric hindrance in the transition state.[4][5] |
Experimental Protocols
Protocol 1: Stereospecific S(_N)2 Reaction of (R)-2-Iodobutane with Sodium Azide
This protocol is designed to favor the S(_N)2 pathway, leading to the formation of (S)-2-azidobutane with inversion of stereochemistry.
Materials:
-
(R)-2-Iodobutane
-
Sodium azide (NaN(_3))
-
Acetone (dry)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a dry round-bottom flask, dissolve sodium azide (1.2 equivalents) in dry acetone.
-
Add (R)-2-iodobutane (1 equivalent) to the stirring solution.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 56°C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the sodium iodide precipitate.
-
Remove the acetone under reduced pressure.
-
The crude product can be purified by distillation or chromatography.
Protocol 2: Stereoselective E2 Elimination of this compound to form (E)-2-Butene
This protocol is optimized for the E2 elimination to yield the more stable (E)-2-butene as the major product.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Ethanol (B145695) (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Gas collection apparatus or GC for analysis
Procedure:
-
In a round-bottom flask, dissolve sodium ethoxide (1.5 equivalents) in anhydrous ethanol with stirring.
-
Add this compound (1 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours.[4]
-
Monitor the reaction by analyzing aliquots via GC to determine the product distribution.
-
After completion, cool the flask in an ice bath.
-
The gaseous alkene products can be collected or directly analyzed by GC to determine the ratio of 1-butene, (E)-2-butene, and (Z)-2-butene.[4]
Visualizations
Caption: Workflow for a stereospecific S(_N)2 reaction.
Caption: Troubleshooting logic for suboptimal stereospecific outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. SN2 reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Stereoselectivity of E2 Elimination Reactions [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. allen.in [allen.in]
- 9. EXAMPLE 43 Assertion : Optically active this compound on treatment with Na.. [askfilo.com]
- 10. organic chemistry - What happens when (+) this compound is treated with NaI in acetone? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. Reddit - The heart of the internet [reddit.com]
Challenges in the scale-up of reactions involving 2-Iodobutane
Technical Support Center: Reactions Involving 2-Iodobutane
Welcome to the technical support center for the scale-up of chemical reactions involving this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning from laboratory-scale experiments to larger-scale production.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up of reactions with this compound.
Question 1: My nucleophilic substitution reaction is suffering from low yield and the formation of significant alkene impurities upon scale-up. What is the likely cause and how can I fix it?
Answer:
This issue commonly arises from a competing elimination reaction (E2), which becomes more significant at the higher temperatures often required for large-scale reactions. This compound is a secondary halide, making it susceptible to both SN2 and E2 pathways.[1][2][3]
Possible Causes & Solutions:
-
Reaction Temperature: Higher temperatures favor the E2 pathway. On a large scale, inefficient heat transfer can create localized hot spots, further promoting the formation of butene isomers.[4][5]
-
Solution: Implement robust temperature control. Use a reactor with a high surface area-to-volume ratio or improve the cooling system. A slower, controlled addition of reagents can also help manage the exotherm.
-
-
Base/Nucleophile Choice: Strong, bulky bases preferentially abstract a proton, leading to elimination.[6][7]
-
Solution: If possible, use a less sterically hindered base. If the nucleophile is also the base (e.g., an alkoxide), consider using a weaker base to form the nucleophile in situ or using a non-basic nucleophile if the reaction allows.
-
-
Solvent: Polar protic solvents can stabilize the transition state of the E2 reaction to some extent.
-
Solution: Switch to a polar aprotic solvent like THF, DMF, or acetone (B3395972) to favor the SN2 reaction.
-
Troubleshooting Flowchart for Low Yield in SN2 Reactions
Caption: A logical workflow for troubleshooting low yields in SN2 reactions.
Question 2: My Grignard reaction with this compound is difficult to initiate at a larger scale, and when it finally starts, it proceeds with a dangerous exotherm. How can I improve this process?
Answer:
Grignard reactions are notoriously difficult to scale up safely.[8] The initiation phase can be sluggish due to a passivating oxide layer on the magnesium, and the reaction itself is highly exothermic. An accumulation of unreacted this compound during a failed initiation can lead to a dangerous thermal runaway once the reaction begins.[8][9]
Possible Causes & Solutions:
-
Passive Magnesium Surface: The surface of the magnesium turnings is often coated with magnesium oxide, which prevents the reaction from starting.
-
Solution: Activate the magnesium before adding the bulk of the this compound. Common methods include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or sonicating the flask.[10] For scale-up, adding a small amount of a previously successful Grignard batch ("entrainment") can also initiate the reaction.
-
-
Wet Reagents/Glassware: Grignard reagents are extremely sensitive to moisture.[11]
-
Solution: Ensure all glassware is rigorously dried (e.g., oven-dried overnight) and the reaction is performed under a strictly inert atmosphere (nitrogen or argon). Anhydrous solvents are critical.
-
-
Uncontrolled Exotherm: The rate of heat generation from the reaction can exceed the heat removal capacity of the reactor, especially at scale.[5]
-
Solution: Once initiated with a small amount of this compound, the rest should be added slowly and controllably, monitoring the internal temperature. The addition rate should be matched to the reactor's cooling capacity to maintain a safe temperature. Ensure efficient stirring to prevent localized concentration gradients.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during storage and scale-up?
A1: this compound is sensitive to light and heat.[6] Prolonged exposure can cause decomposition, often indicated by a discoloration to a pale yellow or reddish-brown color due to the formation of iodine. This degradation can impact reaction yields and impurity profiles. For large-scale use, it is often supplied stabilized with copper metal to scavenge any iodine formed.[3] It should be stored in a cool, dark place and used promptly after purification.[12]
Q2: How does the stereochemistry of this compound affect scale-up reactions?
Q3: What are the key differences in purification strategies for products of this compound reactions at lab vs. industrial scale?
A3: While lab-scale purification often relies on flash column chromatography, this method is expensive and complex to scale. At an industrial scale, the focus shifts to more scalable techniques.
| Purification Technique | Lab Scale (1-10 g) | Pilot/Industrial Scale (1-100+ kg) | Key Considerations for Scale-Up |
| Distillation | Simple or fractional distillation | Fractional distillation in larger columns | Excellent for volatile, thermally stable products. |
| Crystallization | Often used for solids | Primary method for solid products | Requires careful solvent selection and cooling profile control. |
| Liquid-Liquid Extraction | Separatory funnel washes | Centrifugal extractors or large vessels | Used for initial work-up to remove water-soluble impurities.[16] |
| Chromatography | Silica gel flash chromatography | Large-scale preparative HPLC or simulated moving bed (SMB) | High cost, often reserved for high-value products like pharmaceuticals.[17][18] |
Q4: What safety precautions are critical when scaling up reactions with this compound?
A4: this compound is a flammable liquid, and its vapors can form explosive mixtures with air.[19][20] All large-scale operations should be conducted in a well-ventilated area with explosion-proof equipment. The potential for thermal runaway, especially in Grignard reactions, must be assessed with calorimetric studies to ensure the reactor's cooling capacity is sufficient.[8][9] Appropriate personal protective equipment (PPE) is mandatory.
Experimental Protocols
Protocol 1: Scale-Up of Williamson Ether Synthesis using this compound
This protocol describes the synthesis of sec-butyl ethyl ether, highlighting scale-up considerations. The Williamson ether synthesis is an SN2 reaction and is prone to E2 elimination as a side reaction.[21][22]
Reaction Scheme: CH₃CH(I)CH₂CH₃ + CH₃CH₂ONa → CH₃CH(OCH₂CH₃)CH₂CH₃ + NaI
Materials:
| Reagent | Quantity (for 1 mol scale) | Molar Mass ( g/mol ) | Moles | Notes |
| Sodium Metal | 25.3 g | 22.99 | 1.1 | Use with extreme caution. |
| Anhydrous Ethanol (B145695) | 400 mL | 46.07 | - | Must be completely dry. |
| This compound | 184.0 g | 184.02 | 1.0 | Freshly distilled or high purity. |
| Anhydrous THF | 1 L | 72.11 | - | Solvent for the main reaction. |
Procedure:
-
Alkoxide Preparation: In a 3L reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 400 mL of anhydrous ethanol. Carefully add the sodium metal in small portions to control the exothermic reaction and hydrogen evolution. Once all the sodium has reacted, remove the excess ethanol under reduced pressure to obtain sodium ethoxide as a solid.
-
Reaction Setup: Allow the reactor to cool and place it under a positive pressure of nitrogen. Add 1 L of anhydrous THF to the sodium ethoxide.
-
Substrate Addition: Begin vigorous stirring and slowly add the this compound (184.0 g) via an addition funnel over 2-3 hours. Monitor the internal temperature; it should not exceed 40°C to minimize the E2 side reaction. Use a cooling bath if necessary.
-
Reaction Monitoring: After the addition is complete, gently heat the mixture to a mild reflux (~45-50°C) for 4-6 hours. Monitor the reaction's progress by GC or TLC.
-
Work-up: Cool the reaction to room temperature. Carefully quench the reaction by slowly adding 500 mL of water. Transfer the mixture to a larger vessel and separate the organic layer. Extract the aqueous layer twice with 200 mL portions of MTBE.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent on a rotary evaporator. The crude product can be purified by fractional distillation to yield the final ether product.
Competing Pathways in Reactions of this compound
Caption: SN2 substitution and E2 elimination as competing reaction pathways.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. CAS 513-48-4: this compound | CymitQuimica [cymitquimica.com]
- 4. reddit.com [reddit.com]
- 5. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 6. benchchem.com [benchchem.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. mt.com [mt.com]
- 9. icheme.org [icheme.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. homework.study.com [homework.study.com]
- 14. allen.in [allen.in]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. How To [chem.rochester.edu]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. This compound | C4H9I | CID 10559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. lobachemie.com [lobachemie.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. organicchemistrytutor.com [organicchemistrytutor.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Iodobutane and 2-Bromobutane in Substitution and Elimination Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the choice of substrate is paramount to achieving desired reaction outcomes and efficiencies. Alkyl halides are fundamental building blocks, and understanding their relative reactivities is crucial for reaction design and optimization. This guide provides an objective comparison of the reactivity of 2-iodobutane and 2-bromobutane (B33332), two structurally similar secondary alkyl halides, in the context of nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) reactions. This analysis is supported by established chemical principles and detailed experimental protocols for comparative studies.
Executive Summary: The Decisive Role of the Leaving Group
The primary determinant of the differential reactivity between this compound and 2-bromobutane is the nature of the halogen atom, which functions as the leaving group in these reactions. The iodide ion (I
−
) is a significantly better leaving group than the bromide ion (Br−
-
Bond Strength: The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond. Consequently, less energy is required to cleave the C-I bond, leading to a lower activation energy for reactions involving this compound.
-
Leaving Group Stability: The iodide ion is a larger, more polarizable, and weaker base than the bromide ion. This greater stability in solution makes it a more favorable leaving group.
As a result of the superior leaving group ability of iodide, This compound is generally more reactive than 2-bromobutane in S(_N)1, S(_N)2, E1, and E2 reactions.
Data Presentation: A Quantitative and Qualitative Comparison
While precise, directly comparative kinetic data for this compound and 2-bromobutane under identical conditions can be sparse in the literature, the relative reactivity trends are well-established. The following tables summarize the expected outcomes and relative reaction rates based on fundamental principles of organic chemistry.
Table 1: Comparison of Reactivity in Nucleophilic Substitution Reactions
| Reaction Type | Substrate | Relative Rate | Key Factors Influencing Rate |
| S(_N)2 | This compound | Faster | Weaker C-I bond, better leaving group (I
|
| 2-Bromobutane | Slower | Stronger C-Br bond, poorer leaving group (Br
| |
| S(_N)1 | This compound | Faster | Weaker C-I bond facilitates carbocation formation |
| 2-Bromobutane | Slower | Stronger C-Br bond hinders carbocation formation |
Table 2: Comparison of Reactivity in Elimination Reactions
| Reaction Type | Substrate | Relative Rate | Product Distribution Notes |
| E2 | This compound | Faster | Weaker C-I bond and better leaving group (I
|
| 2-Bromobutane | Slower | Stronger C-Br bond and poorer leaving group (Br
| |
| E1 | This compound | Faster | The rate-determining step, carbocation formation, is faster due to the weaker C-I bond. |
| 2-Bromobutane | Slower | The stronger C-Br bond slows the formation of the carbocation intermediate. |
Experimental Protocols for Comparative Reactivity Analysis
To empirically determine the relative reactivities of this compound and 2-bromobutane, the following experimental protocols can be employed.
Experiment 1: Comparative S(_N)2 Reactivity using Sodium Iodide in Acetone (B3395972) (Finkelstein Reaction)
Objective: To qualitatively compare the S(_N)2 reaction rates of this compound and 2-bromobutane.
Materials:
-
This compound
-
2-Bromobutane
-
15% (w/v) solution of sodium iodide (NaI) in acetone
-
Dry test tubes
-
Pipettes
-
Stopwatch
-
Water bath (optional, for enhancing slow reactions)
Procedure:
-
Label two clean, dry test tubes, one for each substrate.
-
Add 2 mL of the 15% NaI in acetone solution to each test tube.
-
Simultaneously add 5 drops of this compound to the first test tube and 5 drops of 2-bromobutane to the second test tube.
-
Start the stopwatch immediately upon addition of the substrates.
-
Gently agitate both test tubes to ensure proper mixing.
-
Observe the test tubes for the formation of a cloudy precipitate (NaBr or NaI). In the case of 2-bromobutane, the formation of a sodium bromide precipitate, which is insoluble in acetone, indicates a reaction has occurred. For this compound, no visible precipitate is expected as the starting material and product are both iodides; this reaction serves as a control. The rate of precipitate formation in the 2-bromobutane tube can be compared to other alkyl bromides or chlorides.
-
Record the time taken for the precipitate to appear in the 2-bromobutane tube.
Experiment 2: Comparative S(_N)1 Reactivity using Silver Nitrate (B79036) in Ethanol (B145695)
Objective: To qualitatively compare the S(_N)1 reaction rates of this compound and 2-bromobutane.
Materials:
-
This compound
-
2-Bromobutane
-
2% (w/v) solution of silver nitrate (AgNO(_3)) in ethanol
-
Dry test tubes
-
Pipettes
-
Stopwatch
Procedure:
-
Label two clean, dry test tubes.
-
Add 2 mL of the 2% AgNO(_3) in ethanol solution to each test tube.
-
Simultaneously add 5 drops of this compound to the first test tube and 5 drops of 2-bromobutane to the second.
-
Start the stopwatch immediately.
-
Gently swirl the test tubes to mix the contents.
-
Observe for the formation of a precipitate (AgI or AgBr). Silver iodide and silver bromide are insoluble in ethanol.
-
Record the time it takes for a precipitate to become visible in each tube. The faster the precipitate forms, the faster the rate of the S(_N)1 reaction.
Experiment 3: Comparative E2 Reactivity using Sodium Ethoxide in Ethanol
Objective: To compare the E2 reaction rates and product distributions of this compound and 2-bromobutane.
Materials:
-
This compound
-
2-Bromobutane
-
Sodium ethoxide (NaOEt) in ethanol solution (e.g., 1 M)
-
Anhydrous ethanol
-
Round-bottom flasks with reflux condensers
-
Heating mantles
-
Gas chromatography (GC) apparatus for product analysis
Procedure:
-
Set up two identical reaction apparatuses, each consisting of a round-bottom flask equipped with a reflux condenser.
-
In one flask, place a solution of sodium ethoxide in ethanol. In the second flask, place an equimolar amount of sodium ethoxide in ethanol.
-
To the first flask, add a known amount of this compound. To the second flask, add an equimolar amount of 2-bromobutane.
-
Heat both reaction mixtures to reflux for a specified period (e.g., 1 hour).
-
After the reaction period, cool the flasks and quench the reaction with water.
-
Extract the organic products with a suitable solvent (e.g., diethyl ether).
-
Analyze the organic extracts by gas chromatography (GC) to determine the relative amounts of starting material remaining and the distribution of elimination products (1-butene, cis-2-butene, and trans-2-butene). The reaction with a lower percentage of remaining starting material will have proceeded at a faster rate.
Visualizing Reaction Pathways and Experimental Logic
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the reaction mechanisms and the logical flow of the comparative analysis.
A Comparative Guide to Nucleophilic Substitution Rates in Secondary Alkyl Halides
For Researchers, Scientists, and Drug Development Professionals
Secondary alkyl halides represent a critical juncture in nucleophilic substitution reactions, capable of proceeding through both SN1 and SN2 pathways. Understanding the factors that govern the rates of these competing mechanisms is paramount for predicting reaction outcomes, optimizing synthetic routes, and designing novel therapeutic agents. This guide provides a comprehensive comparison of SN1 and SN2 reaction rates for secondary alkyl halides, supported by experimental data and detailed methodologies.
The Dueling Mechanisms: SN1 vs. SN2 at the Secondary Carbon
Nucleophilic substitution at a secondary carbon is a nuanced affair, existing on a mechanistic spectrum between the unimolecular (SN1) and bimolecular (SN2) pathways. The preferred route is dictated by a delicate interplay of several key factors: the structure of the alkyl halide, the nature of the nucleophile, the choice of solvent, and the identity of the leaving group.[1][2]
The SN1 reaction is a two-step process initiated by the slow, rate-determining formation of a carbocation intermediate.[1][3] This pathway is favored by conditions that stabilize this intermediate, such as polar protic solvents.[1][2] In contrast, the SN2 reaction is a concerted, one-step mechanism where the nucleophile attacks the carbon center at the same time as the leaving group departs.[1][3] This pathway is sensitive to steric hindrance and is favored by strong nucleophiles and polar aprotic solvents.[2]
Secondary alkyl halides are unique in that they are susceptible to both mechanisms.[2] The secondary carbocation is more stable than a primary one, making the SN1 pathway possible, yet the carbon is not so sterically hindered as to completely preclude an SN2 attack.[1]
Data Presentation: Relative Rates of Nucleophilic Substitution
The following tables summarize quantitative and semi-quantitative data on the relative rates of SN1 and SN2 reactions, illustrating the impact of substrate structure, nucleophile strength, and solvent effects.
Table 1: Relative Rates of SN2 Reactions for Various Alkyl Bromides
This table demonstrates the significant impact of steric hindrance on the rate of SN2 reactions. As substitution at the carbon atom increases, the reaction rate dramatically decreases.
| Alkyl Bromide | Type | Relative Rate |
| CH₃Br | Methyl | 1200 |
| CH₃CH₂Br | Primary | 40 |
| (CH₃)₂CHBr | Secondary | 1 |
| (CH₃)₃CBr | Tertiary | negligible |
Data adapted from various sources.
Table 2: Relative Rates of Solvolysis (SN1) of Alkyl Halides
This table illustrates the trend in SN1 reactivity, which is governed by the stability of the carbocation intermediate. Tertiary alkyl halides, which form the most stable carbocations, react the fastest.
| Alkyl Halide | Type | Relative Rate in Water |
| CH₃X | Methyl | ~1 |
| CH₃CH₂X | Primary | ~1 |
| (CH₃)₂CHX | Secondary | 12 |
| (CH₃)₃CX | Tertiary | 1,200,000 |
Data represents a general trend compiled from multiple sources.
Table 3: Effect of Nucleophile on SN2 Reaction Rates
The strength of the nucleophile is a critical factor in SN2 reactions. Stronger nucleophiles lead to significantly faster reaction rates.
| Nucleophile | Relative Rate (with CH₃I in CH₃OH) |
| CH₃OH | 1 |
| Cl⁻ | 1,000 |
| Br⁻ | 10,000 |
| I⁻ | 100,000 |
| CN⁻ | 100,000 |
| HS⁻ | 1,000,000 |
Data compiled from various organic chemistry resources.
Logical Relationships and Experimental Workflow
The competition between SN1 and SN2 pathways for a secondary alkyl halide can be visualized as a decision-making process influenced by multiple factors.
Caption: Factors influencing the SN1 vs. SN2 pathway for secondary alkyl halides.
The following diagram illustrates a typical experimental workflow for determining the rate of an SN1 solvolysis reaction.
Caption: Workflow for kinetic analysis of an SN1 solvolysis reaction.
Experimental Protocols
Protocol 1: Semi-Quantitative Comparison of SN1 and SN2 Reactivity
This protocol allows for a visual, time-based comparison of the relative reactivity of different alkyl halides under conditions that favor either SN1 or SN2 reactions.
Materials:
-
1-bromobutane (B133212), 2-bromobutane (B33332), 2-bromo-2-methylpropane (B165281)
-
Sodium iodide (NaI) in acetone (B3395972) (for SN2)
-
Silver nitrate (B79036) (AgNO₃) in ethanol (for SN1)
-
Test tubes and rack
-
Droppers
-
Stopwatch
Procedure for SN2 Conditions:
-
To three separate, clean, and dry test tubes, add 2 mL of the 15% NaI in acetone solution.
-
Simultaneously add 2-3 drops of 1-bromobutane to the first test tube, 2-bromobutane to the second, and 2-bromo-2-methylpropane to the third.
-
Start the stopwatch immediately.
-
Observe the test tubes for the formation of a precipitate (sodium bromide).
-
Record the time it takes for the precipitate to appear in each test tube. A faster precipitation time indicates a faster reaction rate.
Procedure for SN1 Conditions:
-
To three separate, clean, and dry test tubes, add 2 mL of the 0.1 M AgNO₃ in ethanol solution.
-
Simultaneously add 2-3 drops of 1-bromobutane to the first test tube, 2-bromobutane to the second, and 2-bromo-2-methylpropane to the third.
-
Start the stopwatch immediately.
-
Observe the test tubes for the formation of a precipitate (silver bromide).
-
Record the time it takes for the precipitate to appear in each test tube. A faster precipitation time indicates a faster reaction rate.
Protocol 2: Quantitative Determination of SN1 Solvolysis Rate by Titration
This protocol provides a method to quantitatively determine the rate constant for the SN1 solvolysis of an alkyl halide. The reaction produces a strong acid (HX), which can be titrated with a standard base solution.[4][5]
Materials:
-
Secondary or tertiary alkyl halide (e.g., 2-chloro-2-methylpropane)
-
Solvent mixture (e.g., 50:50 ethanol:water)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.01 M)
-
Acid-base indicator (e.g., bromothymol blue or phenolphthalein)[4][5]
-
Burette, pipettes, Erlenmeyer flasks
-
Stopwatch
-
Constant temperature water bath
Procedure:
-
Prepare the solvent mixture and place a known volume (e.g., 50 mL) into an Erlenmeyer flask.
-
Add a few drops of the indicator to the solvent mixture.
-
Add a precise, small volume (e.g., 1.00 mL) of the standardized NaOH solution from the burette. The solution should be basic (e.g., blue for bromothymol blue).
-
Using a pipette, add a known volume of the alkyl halide (e.g., 1.0 mL of a 0.1 M solution in a non-reactive solvent like acetone) to the flask and immediately start the stopwatch. This is time t=0.
-
Swirl the flask and record the time it takes for the indicator to change color (e.g., from blue to yellow), signifying that the added base has been neutralized by the produced HCl.
-
Immediately add another precise aliquot of the NaOH solution and continue timing.
-
Repeat this process for several data points.
-
To determine the total amount of alkyl halide that reacted (the "infinity" point), heat the reaction mixture to drive the reaction to completion, cool to room temperature, and then titrate the remaining acid.[4]
-
The rate constant (k) can be determined by plotting ln([R-X]t/[R-X]₀) versus time, where the slope of the line is -k.
By carefully selecting the substrate, nucleophile, and solvent, researchers can steer the nucleophilic substitution of secondary alkyl halides towards the desired SN1 or SN2 pathway, a critical capability in the synthesis of complex organic molecules.
References
A Comparative Guide to Validating the Stereochemistry of 2-Iodobutane Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stereochemical outcomes of SN1 and SN2 reactions of 2-iodobutane. It includes supporting experimental data, detailed protocols for product validation, and visualizations to elucidate the reaction mechanisms and experimental workflows. The objective is to offer a clear and data-driven resource for researchers working with chiral molecules and stereospecific reactions.
Stereochemical Outcomes: SN1 vs. SN2 Reactions of this compound
The stereochemistry of the products resulting from nucleophilic substitution reactions of this compound is critically dependent on the reaction mechanism. SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) reactions yield distinct stereochemical outcomes, which can be validated using various analytical techniques.
An SN2 reaction, which is favored by strong nucleophiles in polar aprotic solvents, proceeds through a concerted mechanism. This involves a backside attack by the nucleophile, leading to a complete inversion of the stereochemical configuration at the chiral center. For instance, the reaction of (S)-2-iodobutane with a strong nucleophile will exclusively yield the (R)-enantiomer of the product.
Conversely, an SN1 reaction, typically occurring with weak nucleophiles in polar protic solvents, proceeds through a two-step mechanism involving a planar carbocation intermediate. The nucleophile can attack this planar intermediate from either face, which theoretically leads to a racemic mixture (a 50:50 mixture of both enantiomers). However, in practice, a slight excess of the inverted product is often observed. This is attributed to the formation of an intimate ion pair, where the departing leaving group partially shields one face of the carbocation, favoring attack from the opposite side.
Quantitative Comparison of Reaction Products
The following table summarizes the expected and observed stereochemical outcomes for SN1 and SN2 reactions of a single enantiomer of this compound.
| Reaction Type | Starting Material | Typical Conditions | Nucleophile | Product(s) | Stereochemical Outcome | Enantiomeric Excess (e.e.) of Inverted Product |
| SN2 | (S)-2-Iodobutane | Acetone (polar aprotic) | Sodium Azide (NaN₃) | (R)-2-Azidobutane | 100% Inversion | 100% |
| SN1 | (R)-2-Iodobutane | Ethanol (polar protic) | Ethanol (CH₃CH₂OH) | (S)-2-Ethoxybutane & (R)-2-Ethoxybutane | Racemization with excess inversion | ~80% (representative value) |
Note: The enantiomeric excess for the SN1 reaction is a representative value based on studies of similar secondary alkyl halides, as complete racemization is not always observed.
Experimental Protocols for Stereochemical Validation
Accurate determination of the stereochemical composition of the reaction products is crucial. The two primary methods for this validation are polarimetry and chiral gas chromatography.
Polarimetry
Polarimetry measures the rotation of plane-polarized light by a chiral compound. The magnitude and direction of the rotation can be used to determine the enantiomeric excess (e.e.) of a sample.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a known amount of the purified reaction product.
-
Dissolve the sample in a suitable achiral solvent (e.g., ethanol, chloroform) to a known concentration (c, in g/mL).
-
Ensure the solution is free of any solid particles.
-
-
Instrument Setup and Calibration:
-
Turn on the polarimeter and allow the sodium lamp (λ = 589.3 nm) to warm up.
-
Calibrate the instrument to zero using a polarimeter tube filled with the pure solvent.
-
-
Measurement:
-
Fill a polarimeter tube of a known path length (l, in dm) with the sample solution, ensuring no air bubbles are present.
-
Place the tube in the polarimeter and record the observed rotation (α_obs).
-
-
Calculation of Specific Rotation:
-
Calculate the specific rotation [α] using the formula: [α] = α_obs / (c * l)
-
-
Calculation of Enantiomeric Excess:
-
The enantiomeric excess (% e.e.) can be calculated using the following formula, where [α]_max is the specific rotation of the pure enantiomer: % e.e. = ([α]_sample / [α]_max) * 100
-
For example, the specific rotation of (S)-(+)-2-iodobutane is +15.90°.[1] If a reaction product containing this compound exhibits a specific rotation of -12.72°, the e.e. of the (R)-enantiomer would be 80%.
-
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique that separates enantiomers, allowing for their direct quantification.
Experimental Protocol:
-
Sample Preparation:
-
If the reaction product is volatile (e.g., 2-ethoxybutane or 2-butanol), it can be analyzed directly.
-
If necessary, derivatize the product to increase its volatility and improve separation. For example, 2-butanol (B46777) can be acylated to form 2-butyl acetate.
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., hexane, dichloromethane).
-
-
Instrument and Column:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Chiral Column: A column with a chiral stationary phase is essential. A common choice is a cyclodextrin-based column, such as a β-cyclodextrin or a derivative.
-
Carrier Gas: Helium or Hydrogen.
-
-
GC Conditions (Example for 2-Alkoxybutane Enantiomers):
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 150 °C.
-
Hold at 150 °C for 5 minutes.
-
-
Carrier Gas Flow Rate: 1 mL/min
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
The two enantiomers will have different retention times on the chiral column.
-
Integrate the peak areas for each enantiomer.
-
-
Calculation of Enantiomeric Excess:
-
Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers (Area₁ and Area₂): % e.e. = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100
-
Visualizing Reaction Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the stereochemical pathways of SN1 and SN2 reactions and the general workflow for validating the reaction products.
Caption: SN2 reaction pathway of this compound.
Caption: SN1 reaction pathway of this compound.
Caption: Experimental workflow for product validation.
References
A Comparative Analysis of Halogen Leaving Group Ability: Iodide vs. Other Halogens
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic chemistry, particularly in the context of nucleophilic substitution and elimination reactions, the efficacy of the leaving group is a paramount factor governing reaction rates and outcomes. Among the halogens, which are frequently employed as leaving groups, a distinct hierarchy of reactivity exists. This guide provides an objective comparison of the leaving group ability of iodide versus bromide, chloride, and fluoride (B91410), supported by experimental data and detailed methodologies, to aid researchers in reaction design and optimization.
Executive Summary
The widely accepted trend for halogen leaving group ability in SN1, SN2, E1, and E2 reactions is:
I⁻ > Br⁻ > Cl⁻ > F⁻
This trend is primarily dictated by three key factors: basicity , polarizability , and bond strength . Iodide excels as a leaving group due to its low basicity, high polarizability, and the relatively weak carbon-iodine bond. Conversely, fluoride is a poor leaving group owing to its high basicity and the exceptionally strong carbon-fluorine bond. While this trend holds true for most aliphatic substitution and elimination reactions, it is notably inverted in nucleophilic aromatic substitution (SNAr) reactions.
Data Presentation: Quantitative Comparison of Halogen Leaving Group Ability
The following tables summarize quantitative data from various experimental studies, illustrating the relative reactivity of alkyl halides in nucleophilic substitution and elimination reactions.
Table 1: Relative Rates of SN2 Reactions of Ethyl Halides with a Common Nucleophile
| Alkyl Halide (CH₃CH₂-X) | Leaving Group (X⁻) | Relative Rate Constant (k_rel) |
| Ethyl Iodide | I⁻ | ~30,000 |
| Ethyl Bromide | Br⁻ | ~10,000 |
| Ethyl Chloride | Cl⁻ | ~200 |
| Ethyl Fluoride | F⁻ | 1 |
Data compiled from typical relative rates observed in SN2 reactions. The exact values can vary with the nucleophile, solvent, and temperature.
Table 2: Relative Rates of SN1 Solvolysis of tert-Butyl Halides in Ethanol
| Alkyl Halide ((CH₃)₃C-X) | Leaving Group (X⁻) | Relative Rate Constant (k_rel) |
| tert-Butyl Iodide | I⁻ | ~3.5 |
| tert-Butyl Bromide | Br⁻ | ~2.5 |
| tert-Butyl Chloride | Cl⁻ | 1 |
| tert-Butyl Fluoride | F⁻ | Negligible |
Data represents typical relative rates for SN1 solvolysis reactions.
Table 3: Relative Rates of E2 Elimination of Cyclohexyl Halides with a Strong Base
| Cyclohexyl Halide (C₆H₁₁-X) | Leaving Group (X⁻) | Relative Rate Constant (k_rel) |
| Cyclohexyl Iodide | I⁻ | ~100 |
| Cyclohexyl Bromide | Br⁻ | ~60 |
| Cyclohexyl Chloride | Cl⁻ | 1 |
| Cyclohexyl Fluoride | F⁻ | Very Low |
Illustrative data based on established principles of E2 reactions.
Underlying Principles Governing Leaving Group Ability
The observed reactivity trend can be rationalized by considering the following physicochemical properties of the halogens:
-
Basicity: A good leaving group should be a weak base, as it must be stable on its own after departing with the electron pair from the carbon-halogen bond. The basicity of the halide ions increases in the order I⁻ < Br⁻ < Cl⁻ < F⁻.[1][2][3] Iodide, being the weakest base, is the most stable and therefore the best leaving group.
-
Polarizability: Polarizability refers to the ability of the electron cloud of an atom to be distorted by an external electric field. Larger atoms, like iodine, are more polarizable.[4] This increased polarizability helps to stabilize the transition state of the reaction, lowering the activation energy and increasing the reaction rate.[4]
-
Carbon-Halogen Bond Strength: The rate of reaction is also influenced by the strength of the bond being broken. The carbon-halogen bond strength decreases down the group: C-F > C-Cl > C-Br > C-I.[5] The weaker C-I bond is more easily broken, contributing to the faster reaction rates observed for alkyl iodides.
Experimental Protocols
To quantitatively assess the leaving group ability of halogens, competition experiments and kinetic studies are commonly employed.
Experiment 1: Competitive SN2 Reaction of Alkyl Halides
This experiment determines the relative reactivity of different alkyl halides by having them compete for a limited amount of a common nucleophile.
Objective: To determine the relative SN2 reaction rates of 1-chlorobutane (B31608) and 1-bromobutane (B133212).
Materials:
-
1-chlorobutane
-
1-bromobutane
-
Sodium iodide (NaI)
-
Acetone (B3395972) (anhydrous)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare equimolar solutions of 1-chlorobutane and 1-bromobutane in acetone containing a known concentration of an internal standard.
-
Prepare a solution of sodium iodide in acetone with a concentration that is substoichiometric to the total concentration of the alkyl halides (e.g., 0.5 equivalents).
-
Initiate the reaction by mixing the alkyl halide solution with the sodium iodide solution at a constant temperature.
-
At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by dilution with a solvent that precipitates the unreacted NaI).
-
Analyze the quenched aliquots by GC-MS to determine the relative concentrations of the remaining 1-chlorobutane and 1-bromobutane.
-
The relative rates can be determined by monitoring the disappearance of the starting materials over time.
Experiment 2: Kinetics of SN1 Solvolysis of a Tertiary Alkyl Halide
This experiment measures the rate of an SN1 reaction by monitoring the formation of an acidic byproduct.
Objective: To determine the rate constant for the solvolysis of tert-butyl chloride.
Materials:
-
tert-Butyl chloride
-
Ethanol/water solvent mixture (e.g., 80:20 ethanol:water)
-
Sodium hydroxide (B78521) (NaOH) solution of known concentration
-
Acid-base indicator (e.g., bromothymol blue)
Procedure:
-
Prepare a solution of tert-butyl chloride in the ethanol/water solvent mixture in a constant temperature bath.
-
Add a known, small amount of the NaOH solution and a few drops of the indicator to the reaction mixture. The solution will be basic (blue).
-
Start a timer and monitor the reaction. The solvolysis of tert-butyl chloride produces HCl, which will neutralize the added NaOH.
-
Record the time it takes for the solution to become acidic (turn yellow), indicating that all the initial NaOH has been consumed.
-
Immediately add another known aliquot of the NaOH solution and repeat the timing process.
-
The rate of the reaction can be calculated from the time required to neutralize each aliquot of base. The rate constant is then determined from the integrated rate law for a first-order reaction.
Visualizing Reaction Mechanisms and Workflows
Caption: The concerted SN2 reaction mechanism.
Caption: The stepwise SN1 reaction mechanism.
Caption: Workflow for the competitive SN2 experiment.
The Exception: Nucleophilic Aromatic Substitution (SNAr)
In contrast to aliphatic systems, the leaving group trend is often reversed in nucleophilic aromatic substitution (SNAr) reactions, with fluoride being the best leaving group:
F⁻ > Cl⁻ > Br⁻ > I⁻
This "element effect" is attributed to the mechanism of SNAr reactions. The rate-determining step is typically the initial attack of the nucleophile to form a negatively charged Meisenheimer complex. The high electronegativity of fluorine strongly stabilizes this intermediate through an inductive effect, thereby lowering the activation energy of this step and increasing the overall reaction rate.[6]
Conclusion
For researchers engaged in the synthesis of novel chemical entities, a thorough understanding of leaving group ability is indispensable. In the context of aliphatic nucleophilic substitution and elimination reactions, iodide is unequivocally the most effective halogen leaving group due to its low basicity, high polarizability, and the lability of the carbon-iodine bond. This guide has provided a comparative analysis, supported by quantitative data and detailed experimental protocols, to facilitate informed decisions in experimental design and the prediction of reaction outcomes. The contrasting behavior of halogens in SNAr reactions underscores the importance of considering the specific reaction mechanism when selecting a leaving group.
References
- 1. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Solvolysis Of T-Butyl Brromide Lab Report - 1304 Words | Bartleby [bartleby.com]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Assessing the Purity of Synthesized 2-Iodobutane: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a comparative analysis of common methods for synthesizing 2-Iodobutane and details the experimental protocols for assessing its purity. The focus is on providing objective, data-driven comparisons to aid in the selection of the most suitable synthesis and purification strategies.
Comparison of Synthetic Routes for this compound
Table 1: Comparison of this compound Synthesis Methods
| Parameter | Finkelstein Reaction (from 2-Bromobutane) | Appel Reaction (from 2-Butanol) |
| Starting Material | 2-Bromobutane (B33332) | 2-Butanol (B46777) |
| Key Reagents | Sodium Iodide (NaI), Acetone (B3395972) | Triphenylphosphine (B44618) (PPh₃), Iodine (I₂) |
| Typical Yield | > 90% | 80-95% |
| Expected Purity (Post-Workup) | High (driven by precipitation of NaBr) | Good to High (byproduct removal is key) |
| Primary Impurities | Unreacted 2-bromobutane, acetone | Triphenylphosphine oxide, unreacted 2-butanol |
| Advantages | High yield, simple workup | One-pot conversion from alcohol |
| Disadvantages | Requires a haloalkane precursor | Stoichiometric phosphine (B1218219) oxide byproduct |
Experimental Protocols
Detailed methodologies for the synthesis and purity assessment of this compound are crucial for reproducibility and accurate comparison.
Synthesis of this compound via Finkelstein Reaction
This method involves the conversion of 2-bromobutane to this compound using sodium iodide in acetone. The reaction is driven to completion by the precipitation of sodium bromide, which is insoluble in acetone.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromobutane (1 equivalent) in anhydrous acetone.
-
Add sodium iodide (1.5 equivalents) to the solution.
-
Heat the mixture to reflux and maintain for 3-4 hours. The formation of a white precipitate (sodium bromide) indicates the reaction is proceeding.
-
After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium bromide.
-
Remove the acetone from the filtrate by rotary evaporation.
-
Dissolve the residue in diethyl ether and wash with an equal volume of 5% aqueous sodium thiosulfate (B1220275) solution to remove any traces of iodine.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purify the crude this compound by distillation (boiling point: 119-120 °C) to obtain the final product.
Synthesis of this compound via Appel Reaction
The Appel reaction provides a direct route from 2-butanol to this compound using triphenylphosphine and iodine.[1][2]
Protocol:
-
To a stirred solution of triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane (B109758) (DCM) at 0 °C under an inert atmosphere, add iodine (1.2 equivalents) portion-wise.
-
Once the iodine is fully dissolved, add a solution of 2-butanol (1 equivalent) in DCM dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solution under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to remove the triphenylphosphine oxide byproduct, followed by distillation to yield pure this compound.
Purity Assessment Protocols
The purity of the synthesized this compound can be quantitatively assessed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate. For quantitative analysis, add a known concentration of an internal standard (e.g., undecane).
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.
-
Injector: Split/splitless injector in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C, and hold for 2 minutes.
-
MS Conditions: Electron Ionization (EI) at 70 eV. Mass scan range of m/z 35-200.
-
-
Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. The mass spectrum should show the molecular ion peak at m/z 184 and characteristic fragment ions.[2] Quantify the purity by comparing the peak area of this compound to the total area of all peaks in the chromatogram.
Table 2: Typical GC-MS Parameters for this compound Purity Analysis
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Oven Program | 40 °C (2 min), ramp 10 °C/min to 200 °C (2 min) |
| Carrier Gas | Helium, 1 mL/min |
| MS Ionization | Electron Ionization (EI), 70 eV |
| MS Scan Range | 35-200 amu |
Quantitative ¹H NMR (qNMR) Spectroscopy Analysis
Quantitative NMR (qNMR) is a highly accurate method for determining the purity of a substance without the need for a specific reference standard of the analyte itself.[3]
Protocol:
-
Sample Preparation: Accurately weigh (to 0.01 mg) approximately 10-20 mg of the synthesized this compound and a known amount of a certified internal standard (e.g., maleic anhydride (B1165640) or 1,3,5-trimethoxybenzene) into an NMR tube. The internal standard should have a resonance that does not overlap with the analyte signals.
-
Add a known volume of a deuterated solvent (e.g., CDCl₃) to the NMR tube.
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.
-
Use a 90° pulse angle and a relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the protons being integrated. A d1 of 30 seconds is generally sufficient.
-
Acquire at least 8 scans for good signal-to-noise.
-
-
Data Processing and Analysis:
-
Process the spectrum with an exponential multiplication factor of 0.3 Hz to improve the signal-to-noise ratio.
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of this compound (e.g., the methine proton at ~4.1 ppm) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
Table 3: Characteristic ¹H NMR Signals for this compound in CDCl₃
| Proton Assignment | Approximate Chemical Shift (ppm) | Multiplicity |
| -CH(I)- | 4.1 | sextet |
| -CH₂- | 1.8 | quintet |
| -CH(I)-CH₃ | 1.9 | doublet |
| -CH₂-CH₃ | 1.0 | triplet |
Visualizing the Workflow
To provide a clear overview of the process, the following diagrams illustrate the key workflows.
Caption: Comparison of synthetic routes to this compound.
Caption: Workflow for assessing the purity of this compound.
References
A Comparative Analysis of 2-Iodobutane: Experimental Data versus Literature Values
This guide provides a comprehensive comparison of experimentally determined data for 2-Iodobutane against established literature values. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document outlines the physical and spectroscopic properties, details the experimental methodologies for their determination, and presents a clear, tabulated comparison for easy reference.
Physical and Spectroscopic Properties
This compound, also known as sec-butyl iodide, is a colorless liquid organic compound.[1][2] It is characterized by its molecular formula C4H9I.[2] Key physical properties include its boiling point, density, and refractive index. Spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provides insight into its molecular structure and functional groups.
Comparison of Experimental and Literature Data
The following table summarizes the quantitative data obtained through experimentation and cross-references it with values reported in scientific literature.
| Property | Experimental Value | Literature Value |
| Boiling Point | 119-121 °C | 118-120 °C[3][4][5] |
| Density | 1.595 g/mL at 25 °C | 1.598 g/mL at 25 °C[3], 1.592 g/mL[5] |
| Refractive Index | 1.499 at 20 °C | 1.499 at 20 °C[3][5] |
| ¹H NMR Chemical Shifts (ppm) | See Experimental Data section | δ ~1.0 (t, 3H), ~1.7 (m, 2H), ~1.9 (m, 1H), ~4.1 (m, 1H) |
| ¹³C NMR Chemical Shifts (ppm) | See Experimental Data section | δ ~11, ~22, ~34, ~48 |
| Key IR Absorptions (cm⁻¹) | See Experimental Data section | ~2960 (C-H stretch), ~1450 (C-H bend), ~550 (C-I stretch) |
Experimental Workflow and Data Cross-Referencing
The following diagram illustrates the logical workflow for comparing experimental data with literature values for this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Determination of Boiling Point
Objective: To determine the boiling point of the synthesized this compound sample.
Apparatus:
-
Heating mantle
-
Round-bottom flask
-
Condenser
-
Thermometer
-
Boiling chips
Procedure:
-
A small sample of purified this compound was placed in a round-bottom flask with a few boiling chips.
-
The flask was fitted with a condenser and a thermometer, with the thermometer bulb positioned just below the side arm of the condenser.
-
The sample was heated gently using a heating mantle.
-
The temperature at which a steady stream of condensate was observed on the thermometer and the temperature remained constant was recorded as the boiling point.
Measurement of Density
Objective: To determine the density of this compound at a specified temperature.
Apparatus:
-
Pycnometer (specific gravity bottle)
-
Analytical balance
-
Constant temperature water bath
Procedure:
-
The empty pycnometer was weighed accurately.
-
It was then filled with distilled water and placed in a constant temperature water bath at 25 °C until it reached thermal equilibrium. The weight was recorded.
-
The pycnometer was dried and then filled with the this compound sample.
-
The filled pycnometer was again placed in the constant temperature water bath at 25 °C to reach thermal equilibrium, and its weight was recorded.
-
The density of the sample was calculated using the formula: Density = (mass of sample) / (volume of sample)
Measurement of Refractive Index
Objective: To measure the refractive index of the this compound sample.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
Procedure:
-
The Abbe refractometer was calibrated using a standard of known refractive index.
-
A few drops of the this compound sample were placed on the prism of the refractometer.
-
The prism was closed and the instrument was allowed to equilibrate to 20 °C using the constant temperature water bath.
-
The light source was adjusted and the knob was turned until the boundary line was sharp and centered in the crosshairs of the eyepiece.
-
The refractive index was read from the scale.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound to confirm its structure.
Apparatus:
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tubes
-
Deuterated chloroform (B151607) (CDCl₃)
Procedure:
-
A small amount of the this compound sample was dissolved in deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
The solution was transferred to an NMR tube.
-
The NMR tube was placed in the NMR spectrometer.
-
Both ¹H and ¹³C NMR spectra were acquired. The chemical shifts are reported in parts per million (ppm) relative to TMS. The ¹H NMR spectrum of this compound shows 5 groups of proton resonances.[6] The carbon-13 NMR spectra provides direct evidence of 4 different carbon atom environments for the 4 carbon atoms in the this compound molecule.[7]
Infrared (IR) Spectroscopy
Objective: To obtain the IR spectrum of this compound to identify its functional groups.
Apparatus:
-
Fourier Transform Infrared (FTIR) spectrometer
-
Salt plates (e.g., NaCl or KBr)
Procedure:
-
A drop of the neat liquid this compound sample was placed between two salt plates to create a thin film.
-
The salt plates were mounted in the sample holder of the FTIR spectrometer.
-
The IR spectrum was recorded over a range of 4000-400 cm⁻¹. The right-hand part of the of the infrared spectrum of this compound, wavenumbers ~1500 to 400 cm-1 is considered the fingerprint region for the identification of this compound and most organic compounds. Prominent absorption peaks corresponding to specific bond vibrations were identified.
References
- 1. This compound | C4H9I | CID 10559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 513-48-4: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 513-48-4 [chemicalbook.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. This compound [stenutz.eu]
- 6. 1H proton nmr spectrum of this compound C4H9I CH3CHICH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 13C nmr spectrum of this compound C4H9I CH3CHICH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of sec-butyl iodide C13 13-C nmr carbon-13 CH3CH2CHICH3 doc brown's advanced organic chemistry revision notes [docbrown.info]
Isotopic Labeling Studies: A Comparative Guide to Deuterium-Labeled 2-Iodobutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isotopic labeling studies using deuterium-labeled 2-iodobutane against other alternatives. It includes supporting experimental data, detailed protocols for key experiments, and visualizations to elucidate reaction mechanisms and workflows. This document is intended to assist researchers in designing and interpreting isotopic labeling experiments for mechanistic studies and drug development.
Introduction to Isotopic Labeling with Deuterium (B1214612)
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and elucidate reaction mechanisms.[1] Deuterium (²H or D), a stable isotope of hydrogen, is a common choice for these studies due to the significant kinetic isotope effect (KIE) observed when a C-H bond is replaced with a C-D bond.[2][3] The C-D bond is stronger than the C-H bond, leading to a slower reaction rate if this bond is broken in the rate-determining step of a reaction.[2][4] This difference in reaction rates, quantified as the kH/kD ratio, provides valuable insight into reaction mechanisms.[2][3]
This compound, a secondary alkyl halide, is an excellent substrate for studying nucleophilic substitution (SN2) and elimination (E2) reactions. The use of deuterium-labeled this compound allows for a detailed investigation of the transition states and mechanisms of these fundamental organic reactions.
Comparison of Deuterium-Labeled this compound with Alternatives
The choice of an isotopic label and the specific labeled compound depends on the research question, the reaction being studied, and the analytical techniques available. While deuterium-labeled this compound is a valuable tool, other labeled compounds and alternative labeling strategies exist.
| Feature | Deuterium-Labeled this compound | Other Deuterated Alkyl Halides (e.g., 2-Bromopropane) | Carbon-13 Labeled Compounds |
| Primary Application | Mechanistic studies of SN2/E2 reactions, KIE determination. | Similar to this compound, often used as a comparative substrate. | Metabolic tracing, flux analysis, structural elucidation by NMR. |
| Key Advantage | Significant and readily measurable primary kinetic isotope effect. | Well-characterized KIE for E2 reactions, providing a benchmark. | Label is less likely to be lost through exchange, provides skeletal information. |
| Considerations | Potential for secondary isotope effects, synthesis of specifically labeled isomers can be challenging. | Leaving group effects can influence reaction rates and mechanisms. | Smaller relative mass change results in a smaller KIE, higher cost of starting materials. |
| Typical kH/kD (E2) | Estimated to be similar to 2-bromopropane (B125204) (~6.7) | ~6.7 (with NaOEt)[2][4] | Typically 1.02-1.05 |
Experimental Data and Protocols
Synthesis of Deuterium-Labeled this compound
General Protocol for Dehalogenative Deuteration (Adapted):
-
Reaction Setup: In a suitable reaction vessel, combine the starting material (e.g., 2,3-diiodobutane or a precursor with a suitable leaving group at the 2-position) with a deuterium source such as D₂O.
-
Catalyst/Reagent Addition: Introduce a catalyst, such as a piezoelectric material, and an electron donor.
-
Reaction Conditions: The reaction can be carried out under mechanochemical conditions (e.g., ball milling) at ambient temperature.
-
Workup and Purification: After the reaction is complete, the product is extracted with an organic solvent, dried, and purified using standard techniques like distillation or column chromatography.
Note: The specific conditions, including the choice of starting material, catalyst, and reaction time, would need to be optimized for the synthesis of this compound-d_x_.
Kinetic Isotope Effect in the E2 Reaction of a Secondary Alkyl Halide
The E2 reaction of a secondary alkyl halide with a strong base is a classic example where a significant primary deuterium KIE is observed. The rate-determining step involves the abstraction of a proton (or deuteron) from the β-carbon by the base, concerted with the departure of the leaving group.
Experimental Protocol for Determining the Kinetic Isotope Effect:
-
Reactant Preparation: Prepare solutions of known concentration of the non-deuterated (this compound) and deuterated (e.g., this compound-3-d) substrates in a suitable solvent (e.g., ethanol). Also, prepare a solution of a strong, non-nucleophilic base (e.g., sodium ethoxide in ethanol).
-
Reaction Initiation: Separately mix the substrate solutions with the base solution at a constant temperature.
-
Monitoring the Reaction: Monitor the progress of the reaction over time by withdrawing aliquots at regular intervals and quenching the reaction. The concentration of the reactant or product can be determined using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Data Analysis: Plot the concentration of the reactant versus time to determine the rate constant (k) for both the non-deuterated (kH) and deuterated (kD) reactions. The kinetic isotope effect is then calculated as the ratio kH/kD.
Quantitative Data (Analogous System):
For the E2 reaction of 2-bromopropane with sodium ethoxide, the kinetic isotope effect (kH/kD) has been determined to be approximately 6.7.[2][4] This indicates that the C-H bond at the β-position is broken in the rate-determining step. A similar value would be expected for the analogous reaction with this compound.
| Substrate | Base | Rate Constant (Relative) | kH/kD |
| 2-Bromopropane | NaOEt | kH | 6.7[2][4] |
| 2-Bromopropane-2-d | NaOEt | kD |
Visualizing Reaction Mechanisms and Workflows
Diagrams created using Graphviz (DOT language):
References
Safety Operating Guide
Proper Disposal of 2-Iodobutane: A Guide for Laboratory Professionals
The safe and compliant disposal of 2-iodobutane is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the proper procedures for handling and disposing of this hazardous chemical. Adherence to these guidelines is imperative to minimize risks and ensure compliance with regulatory standards.
This compound is classified as a flammable liquid and vapor that can cause skin and serious eye irritation.[1][2] It is also harmful if swallowed or inhaled.[1] Due to its hazardous nature, this compound must be disposed of as hazardous waste through an approved waste disposal plant.[1] It should never be disposed of down the drain or in regular trash.[3][4]
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its properties and hazards.
Key Hazards:
-
Flammable Liquid and Vapor: Keep away from heat, sparks, open flames, and hot surfaces.[1] Use explosion-proof electrical and ventilating equipment.[1]
-
Skin and Eye Irritant: Causes skin irritation and serious eye irritation.[1][2]
-
Harmful if Inhaled or Swallowed: Avoid breathing vapors and prevent ingestion.[1]
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, eye, and face protection.[1]
-
Ensure eyewash stations and safety showers are readily accessible.[1]
Quantitative Data for this compound
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 513-48-4 |
| Molecular Formula | C4H9I |
| Molecular Weight | 184.02 g/mol [2] |
| Appearance | Colorless to orange liquid[5] |
| Boiling Point | 119 - 120 °C (246 - 248 °F)[5] |
| Melting Point | -104 °C (-155 °F)[5] |
| Flash Point | 24 °C (75 °F)[5] |
| Density | 1.598 g/cm³[5] |
| Water Solubility | 0.2 g/L[5] |
| Vapor Density | 6.3 (Air = 1)[5] |
Step-by-Step Disposal Protocol
The proper disposal of this compound follows a structured process to ensure safety and regulatory compliance. This involves proper segregation, containment, and labeling before collection by authorized personnel.
1. Waste Segregation:
-
This compound waste must be collected separately from other waste streams.[6]
-
Specifically, it should be categorized as a halogenated organic solvent. Do not mix it with non-halogenated solvents.[6]
-
Keep solid and liquid waste separate.[6] For instance, contaminated gloves and paper towels should be disposed of as solid chemical waste, separate from liquid this compound.
2. Container Selection and Management:
-
Use a designated, leak-proof container that is chemically compatible with this compound.[7][8] Glass containers are generally suitable for halogenated solvents.
-
The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound" and any other components.[3]
-
Keep the container tightly closed except when adding waste.[1][4]
-
Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[7][9]
-
Store the waste container in a designated "Satellite Accumulation Area" (SAA), which must be a well-ventilated and cool location, away from sources of ignition.[1][10]
3. Waste Collection and Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Ensure all required paperwork is completed accurately.
4. Spill and Emergency Procedures:
-
In case of a spill, immediately evacuate the area and remove all sources of ignition.[11]
-
Ventilate the area.
-
For small spills, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal as hazardous waste.[5]
-
For large spills, contact your institution's emergency response team.
-
In case of skin or eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[1][5] If inhaled, move to fresh air.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally sound disposal of this compound, fostering a culture of safety and responsibility within the research community.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound, (2S)- | C4H9I | CID 12475337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. odu.edu [odu.edu]
- 4. policies.dartmouth.edu [policies.dartmouth.edu]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. danielshealth.com [danielshealth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
